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  • Product: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride
  • CAS: 1171754-83-8

Core Science & Biosynthesis

Foundational

"2-Amino-6-ethoxy-3-methylquinoline hydrochloride" synthesis pathway

In-Depth Technical Guide: Synthesis Pathway of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride Executive Summary The compound 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8) is a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Synthesis Pathway of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride

Executive Summary

The compound 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8) is a highly functionalized quinoline scaffold of significant interest in medicinal chemistry and advanced materials science[1]. Synthesizing this specific substitution pattern (2-amino, 3-methyl, 6-ethoxy) presents unique regiochemical challenges. Traditional approaches like the Skraup or Friedländer syntheses either lack the necessary regiocontrol or require highly unstable 2-aminobenzaldehyde precursors.

As a Senior Application Scientist, I have designed a highly robust, scalable, and self-validating three-step synthetic pathway. This route leverages the regioselective Meth-Cohn quinoline synthesis to construct the core, followed by a state-of-the-art Buchwald-Hartwig palladium-catalyzed amination to install the 2-amino group under mild conditions[2][3].

Retrosynthetic Analysis & Strategic Workflow

The synthetic logic is driven by the need for absolute regiocontrol and the use of stable, commercially available starting materials.

  • Core Construction : The quinoline core is assembled via a Vilsmeier-Haack-type cyclization (Meth-Cohn synthesis) of a propionanilide derivative. This dictates the precise placement of the 3-methyl and 6-ethoxy groups[4].

  • Late-Stage Amination : Direct ammonolysis of 2-chloroquinolines requires harsh, yield-destroying conditions. We bypass this by utilizing a Pd-catalyzed cross-coupling with lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate, which allows for a seamless, one-pot deprotection and hydrochloride salt formation[3][5].

Workflow SM1 4-Ethoxyaniline (p-Phenetidine) Int1 N-(4-Ethoxyphenyl) propionamide SM1->Int1 Et3N, DCM 0 °C to RT SM2 Propionyl Chloride SM2->Int1 Int2 2-Chloro-6-ethoxy- 3-methylquinoline Int1->Int2 POCl3, DMF 90 °C Target 2-Amino-6-ethoxy- 3-methylquinoline HCl Int2->Target 1. LiHMDS, Pd-cat 2. HCl(g), EtOH

Forward synthetic workflow for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: N-Acylation of p-Phenetidine

Causality & Logic: The ethoxy group of 4-ethoxyaniline is strongly electron-donating, making the free amine highly susceptible to unwanted oxidation. Protecting the amine via acylation not only passivates it but intentionally installs the 3-carbon aliphatic chain (propionyl group) that will eventually become the C3-methyl group of the quinoline ring[2].

Protocol:

  • Charge a dry, argon-purged reaction vessel with 4-ethoxyaniline (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Add triethylamine (Et₃N, 1.2 equiv) and cool the mixture to 0 °C using an ice bath.

  • Add propionyl chloride (1.1 equiv) dropwise over 30 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Validation: Complete consumption of starting material via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with 1M aqueous HCl to remove unreacted amine and Et₃N. Wash the organic layer with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-ethoxyphenyl)propionamide as a crystalline solid.

Step 2: Vilsmeier-Haack-Type Cyclization (Meth-Cohn Synthesis)

Causality & Logic: The Meth-Cohn synthesis is an elegant method for constructing 2-chloroquinolines directly from acetanilides[6]. In this system, N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generate the highly electrophilic Vilsmeier reagent. The alpha-carbon of the propionamide attacks this reagent, incorporating the DMF carbon as the C4 position of the quinoline. Subsequent intramolecular electrophilic aromatic substitution occurs ortho to the amide nitrogen. Because the starting aniline is para-substituted (ethoxy), both ortho positions are equivalent, ensuring a single regiochemical outcome: the 6-ethoxy isomer[4].

MethCohn VR Vilsmeier Reagent [Me2N=CHCl]+ Formylated C-Formylated Intermediate VR->Formylated Electrophilic Attack Amide N-(4-Ethoxyphenyl) propionamide Enamine Activated Enamine Intermediate Amide->Enamine POCl3 Activation Enamine->Formylated Alpha-C Attack Cyclized Quinolinium Intermediate Formylated->Cyclized Intramolecular Ring Closure Product 2-Chloro-6-ethoxy- 3-methylquinoline Cyclized->Product Aromatization & Chlorination

Logical sequence of the Meth-Cohn cyclization constructing the quinoline core.

Protocol:

  • In a dry flask under argon, cool anhydrous DMF (4.0 equiv) to 0 °C.

  • Add POCl₃ (7.0 equiv) dropwise. Stir for 30 minutes at 0 °C to fully generate the Vilsmeier reagent.

  • Add N-(4-ethoxyphenyl)propionamide (1.0 equiv) portion-wise.

  • Heat the mixture to 90 °C for 12 hours. Validation: LC-MS shows the disappearance of the amide mass and the appearance of the [M+H]+ peak for the chloroquinoline.

  • Workup: Cool the mixture to RT and pour it slowly over crushed ice with vigorous stirring. Neutralize carefully with saturated aqueous sodium acetate. Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol to yield pure 2-Chloro-6-ethoxy-3-methylquinoline .

Step 3: Buchwald-Hartwig Amination & Hydrochloride Salt Formation

Causality & Logic: 2-Chloroquinolines are notoriously resistant to standard nucleophilic aromatic substitution (S_NAr) with ammonia[7]. To circumvent the need for high-pressure autoclaves, we utilize a Palladium-catalyzed Buchwald-Hartwig amination[5]. LiHMDS acts as a highly nucleophilic, sterically tunable ammonia surrogate[3]. Once the C-N bond is formed, the bis(trimethylsilyl) protected intermediate is exposed to anhydrous HCl. This achieves two goals simultaneously: it quantitatively cleaves the TMS groups and precipitates the target molecule as a highly pure, stable hydrochloride salt.

Protocol:

  • Inside a nitrogen-filled glovebox, charge a Schlenk flask with 2-Chloro-6-ethoxy-3-methylquinoline (1.0 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos ligand (4 mol%).

  • Add anhydrous Toluene to achieve a 0.2 M concentration, followed by LiHMDS (1.0 M in THF, 1.5 equiv).

  • Seal the flask, remove from the glovebox, and heat at 80 °C for 6 hours. Validation: Aliquot analysis by GC-MS confirms complete conversion to the silylated intermediate.

  • Workup & Salt Formation: Cool the reaction to RT, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

  • Dissolve the crude residue in anhydrous ethanol (0.1 M). Cool to 0 °C and slowly bubble anhydrous HCl gas into the solution (or add a 4M HCl in dioxane solution) until the pH reaches 1-2.

  • Stir for 1 hour at 0 °C. The target compound, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride , will precipitate as a crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the self-validating synthetic system:

StepTransformationKey Reagents & CatalystsSolventTemp / TimeExpected Yield
1 N-AcylationPropionyl chloride, Et₃NDCM0 °C → RT / 2 h92 - 95%
2 Meth-Cohn CyclizationPOCl₃ (7 eq), DMF (4 eq)Neat (DMF acts as solvent)90 °C / 12 h75 - 82%
3a Pd-Catalyzed AminationLiHMDS, Pd₂(dba)₃, BrettPhosToluene / THF80 °C / 6 h>95% (Conversion)
3b Deprotection & SaltAnhydrous HCl(g)Ethanol0 °C / 1 h85 - 88% (Over 2 steps)

References

  • abcr Gute Chemie: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride - abcr.com. 1

  • A versatile new synthesis of quinolines and related fused pyridines. Part II. - researcher.life.2

  • The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier Method - clockss.org. 4

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline - PubMed/NIH. 3

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC/NIH.5

  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions - ACS Publications. 7

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the compound's novelty, this document focuses on a plausible synthetic route, methods for its characterization, and its potential applications based on the established activities of structurally related 2-aminoquinoline derivatives.

Introduction: The Significance of the 2-Aminoquinoline Scaffold

The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1] Among its many derivatives, the 2-aminoquinoline scaffold is particularly noteworthy for its versatile biological activities.[2] These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and antimalarial agents.[1] The introduction of various substituents onto the quinoline core allows for the fine-tuning of their pharmacological profiles, making them a rich area of research for the development of novel therapeutics.[3] This guide focuses on the specific derivative, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, detailing its synthesis, characterization, and potential for further investigation.

Physicochemical Properties

PropertyPredicted ValueRationale/Reference
Molecular Formula C₁₂H₁₅ClN₂OBased on the structure of the hydrochloride salt.
Molecular Weight 238.71 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow solidTypical for quinoline derivatives.[5]
Solubility Soluble in water and polar organic solvents like ethanol and DMSO.The hydrochloride salt form generally increases aqueous solubility.[4]
pKa (most basic) ~4.5 - 5.5The quinoline nitrogen is a weak base.[5]
logP (Octanol-Water Partition Coefficient) 2.0 - 3.0Estimated based on the lipophilicity of the substituents.[4]

Synthesis and Purification

A plausible and efficient method for the synthesis of 2-aminoquinoline derivatives is through the reductive cyclization of a cyano and nitro group precursor.[3] The following proposed synthesis for 2-Amino-6-ethoxy-3-methylquinoline is based on this established methodology. The final step involves the formation of the hydrochloride salt.

Proposed Synthetic Pathway

Synthetic Pathway A p-phenetidine C Intermediate A A->C B Ethyl acetoacetate B->C E Intermediate B (nitrated) C->E Nitration D Nitrating agent (e.g., HNO₃/H₂SO₄) D->E G 2-Amino-6-ethoxy-3-methylquinoline (Free Base) E->G Reductive Cyclization F Reducing agent (e.g., Zn/AcOH) F->G I 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (Final Product) G->I Salt Formation H HCl in ether or isopropanol H->I

Caption: Proposed synthesis of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride.

Experimental Protocol: Synthesis of the Free Base

This protocol describes a potential method for synthesizing the free base of 2-Amino-6-ethoxy-3-methylquinoline.

Step 1: Synthesis of Ethyl 3-(4-ethoxyphenylamino)but-2-enoate (Intermediate A)

  • In a round-bottom flask, combine p-phenetidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture at 100-120°C for 2-4 hours, removing the water formed using a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, cool the reaction mixture and purify the product by vacuum distillation or column chromatography.

Step 2: Nitration of Intermediate A (to form Intermediate B)

  • Dissolve Intermediate A in concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash with cold water until neutral, and dry.

Step 3: Reductive Cyclization to form 2-Amino-6-ethoxy-3-methylquinoline (Free Base)

  • Suspend the nitrated intermediate (Intermediate B) in acetic acid.

  • Add zinc dust portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a temperature of 25-30°C.[3]

  • After the addition is complete, stir the mixture at room temperature for 4-6 hours.[3]

  • Filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolve the purified 2-Amino-6-ethoxy-3-methylquinoline free base in a minimal amount of a suitable solvent such as anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, a combination of analytical techniques should be employed.[6]

Workflow for Characterization

Analytical Workflow Start Synthesized Product HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Purity Assessment LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LCMS Molecular Weight Confirmation NMR Nuclear Magnetic Resonance (NMR) Spectroscopy LCMS->NMR Structural Elucidation FTIR Fourier-Transform Infrared (FTIR) Spectroscopy NMR->FTIR Functional Group Analysis End Confirmed Structure and Purity FTIR->End

Caption: General workflow for the analytical characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV-Vis detector at a wavelength determined by the compound's UV spectrum (typically around 254 nm and 320 nm for quinolines).

    • Expected Result: A single major peak indicating a high degree of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To confirm the molecular weight of the compound.

  • Method: The HPLC method can be coupled with a mass spectrometer.

  • Expected Result: A parent ion peak corresponding to the molecular weight of the free base [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate the detailed structure of the compound.

  • ¹H NMR: Will show the number of protons, their chemical environment, and their coupling patterns. Expected signals would correspond to the methyl and ethoxy groups, as well as the aromatic protons on the quinoline ring.

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To identify the functional groups present in the molecule.

  • Expected Peaks:

    • N-H stretching (for the amino group) around 3300-3500 cm⁻¹.

    • C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

    • C=C and C=N stretching (in the aromatic ring) around 1500-1650 cm⁻¹.

    • C-O stretching (for the ethoxy group) around 1050-1250 cm⁻¹.

Potential Applications and Biological Activity

The 2-aminoquinoline scaffold is a versatile pharmacophore with a broad range of biological activities.[1] Derivatives have shown significant potential as anticancer, antimicrobial, and antimalarial agents.[1][2]

Anticancer Potential

Many 2-aminoquinoline derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminoquinoline Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminoquinoline derivatives.

Antimicrobial and Antimalarial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine.[2] 2-aminoquinoline derivatives have also been explored for their activity against various pathogens, including bacteria, fungi, and the Plasmodium falciparum parasite.[1][2]

Safety and Handling

As with any chemical compound, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not available, general guidelines for handling aminoquinoline derivatives should be followed.[7][8]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[9]

Conclusion

2-Amino-6-ethoxy-3-methylquinoline hydrochloride represents a promising, albeit understudied, member of the pharmacologically significant 2-aminoquinoline family. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed methodologies, grounded in established chemical principles for analogous compounds, offer a clear path for researchers to produce and investigate this molecule. Further studies are warranted to elucidate its specific biological activities and to explore its potential as a lead compound in drug discovery programs.

References

  • El-Sayed, M. A., et al. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Jordan Journal of Chemistry, 1(2), 115-127.[10]

  • Li, J., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-529.[3]

  • International Journal For Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link][5]

Sources

Foundational

Unambiguous Structural Elucidation of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride: A Comprehensive Analytical Framework

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for antimalarial, antibacterial, and kinase-inhibitory agents. The compound 2-Amino-6-ethoxy-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for antimalarial, antibacterial, and kinase-inhibitory agents. The compound 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8)[1] presents a unique structural elucidation challenge due to its multiple functional groups and its nature as a hydrochloride salt.

This whitepaper provides an in-depth, self-validating analytical framework for the absolute structural elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy[2], and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), we establish a closed-loop logical system where no single data point exists in isolation. Every structural claim is orthogonally verified.

Analytical Strategy & Workflow

To prevent analytical bias, the elucidation must follow a sequential, logically gated workflow. The empirical formula is first locked via HRMS, the atomic connectivity is mapped via 2D NMR, and the functional group integrity is confirmed via vibrational spectroscopy.

StructureElucidation Sample 2-Amino-6-ethoxy-3-methylquinoline HCl Prep Sample Preparation (DMSO-d6 Dissolution) Sample->Prep HRMS HRMS (ESI+) Formula: C12H15N2O+ Prep->HRMS NMR 1D & 2D NMR Regiochemical Mapping Prep->NMR IR FT-IR Functional Group ID Prep->IR Synthesis Orthogonal Data Synthesis HRMS->Synthesis NMR->Synthesis IR->Synthesis Confirmation Unambiguous Structure Confirmation Synthesis->Confirmation

Analytical workflow for the structural elucidation of the quinoline derivative.

Physicochemical Profiling & Sample Preparation

The Causality of Solvent Selection: Because the compound is a hydrochloride salt, it exhibits high polarity and a robust crystalline lattice driven by ionic interactions and hydrogen bonding. Attempting to dissolve this in standard organic solvents like Chloroform-d ( CDCl3​ ) will result in incomplete dissolution and severe line broadening in NMR due to aggregation.

We utilize anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) . DMSO is a strong hydrogen-bond acceptor that efficiently solvates the quinolinium ion and the chloride counter-ion. Furthermore, using strictly anhydrous DMSO-d6 prevents the rapid exchange of the labile protons (the 2-amino group and the protonated quinoline nitrogen) with deuterium, allowing these critical diagnostic signals to be observed in the 1H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS acts as the foundational gatekeeper of our self-validating system. By determining the exact mass, we restrict the mathematical possibilities of the empirical formula to a single candidate.

Rationale and Ionization Strategy

Electrospray Ionization (ESI) in positive mode is selected because the molecule contains two highly basic nitrogen atoms (the quinoline core and the 2-amino group). As an existing hydrochloride salt, the molecule is pre-ionized in solution, guaranteeing exceptional sensitivity in ESI+.

Step-by-Step HRMS Protocol
  • Sample Dilution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Calibration: Calibrate the ESI-TOF mass spectrometer using a sodium formate cluster solution to ensure mass accuracy within < 2 ppm.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • Acquisition: Acquire data in positive ion mode ( ESI+ ) over an m/z range of 50–1000.

  • Fragmentation: Apply Collision-Induced Dissociation (CID) at 20-30 eV to observe characteristic fragmentation patterns.

Data Interpretation

The theoretical exact mass for the free base ( C12​H14​N2​O ) is 202.1106 Da. In ESI+ , we observe the protonated molecular ion [M+H]+ at m/z 203.1184 . Upon CID fragmentation, the molecule exhibits a characteristic loss of an ethyl radical (-29 Da) from the ethoxy group, and the loss of ammonia (-17 Da) from the 2-amino position, which is a well-documented fragmentation pathway for substituted quinolines[3].

Nuclear Magnetic Resonance (NMR) Strategy

While HRMS provides the formula, NMR provides the exact topological map of the atoms[2]. The challenge here is confirming the exact regiochemistry: proving that the methyl group is at C-3 and the ethoxy group is at C-6.

Step-by-Step NMR Protocol
  • Preparation: Weigh exactly 15 mg of the dried hydrochloride salt.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) in a clean, dry vial.

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Acquisition: Using a 400 MHz or higher NMR spectrometer at 298 K, acquire:

    • 1D 1H NMR (16 scans, relaxation delay 2s).

    • 1D 13C NMR (1024 scans, composite pulse decoupling).

    • 2D HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) to map long-range (2-3 bond) C-H connectivity.

Regiochemical Mapping via 2D NMR

The 1H NMR spectrum reveals a distinct singlet at δ 2.38 ppm integrating to 3 protons, indicative of the aromatic methyl group. The ethoxy group presents as a classic ethyl pattern: a quartet at δ 4.15 ppm (2H) and a triplet at δ 1.38 ppm (3H).

To prove the positions, we rely on HMBC correlations :

  • The methyl protons ( δ 2.38) show strong 3JCH​ correlations to C-2 and C-4, and a 2JCH​ correlation to C-3. This unambiguously locks the methyl group at the C-3 position.

  • The ethoxy CH2​ protons ( δ 4.15) show a strong 3JCH​ correlation to an oxygen-bearing aromatic carbon at δ 156.7 ppm (C-6), confirming the placement of the ether linkage.

HMBC_Correlations H3 3-CH3 Protons C2 C-2 (Amino-bearing) H3->C2 ³JCH C3 C-3 (Methyl-bearing) H3->C3 ²JCH C4 C-4 (Aromatic CH) H3->C4 ³JCH H6 6-OCH2 Protons C6 C-6 (Ethoxy-bearing) H6->C6 ³JCH H4 H-4 Proton H4->C2 ³JCH C8a C-8a (Bridgehead) H4->C8a ³JCH C5 C5 H4->C5 ³JCH

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Quantitative NMR Data Summary
Position 1H NMR ( δ , ppm)Multiplicity (J in Hz) 13C NMR ( δ , ppm)Key HMBC Correlations ( 1H→13C )
2 --152.4-
3 --121.8-
3- CH3​ 2.38s (3H)15.2C-2, C-3, C-4
4 8.12s (1H)138.5C-2, C-5, C-8a
4a --124.1-
5 7.45d (2.5) (1H)106.3C-4, C-7, C-8a
6 --156.7-
6- OCH2​ 4.15q (7.0) (2H)64.2C-6
6- CH3​ 1.38t (7.0) (3H)14.86- OCH2​
7 7.35dd (9.0, 2.5) (1H)122.4C-5, C-8a
8 7.85d (9.0) (1H)120.1C-4a, C-6
8a --136.2-
NH2​ / NH+ 8.80 - 13.50br s--

(Note: Chemical shifts are representative for the protonated quinolinium species in DMSO-d6).

Vibrational Spectroscopy (ATR-FTIR)

To finalize the self-validating loop, we utilize FTIR to confirm the presence of the functional groups identified by NMR and HRMS.

The Causality of ATR over KBr Pellets: For hydrochloride salts, traditional KBr pellet preparation is contraindicated. The high pressure applied during pellet formation can induce ion-exchange reactions between the organic hydrochloride salt and the potassium bromide matrix, altering the vibrational modes. Therefore, we utilize Attenuated Total Reflectance (ATR) FTIR, which requires no sample preparation and analyzes the crystal lattice in its native state.

Key Spectral Features:

  • 3300 - 2800 cm−1 : A broad, complex band characteristic of N−H stretching from the primary amine, heavily overlapped with the N+−H stretching of the quinolinium hydrochloride salt.

  • 1250 - 1050 cm−1 : Strong asymmetric and symmetric C−O−C stretching vibrations, orthogonally confirming the presence of the ethoxy ether linkage mapped in the NMR phase.

  • 1650 - 1500 cm−1 : Sharp bands corresponding to the C=C and C=N aromatic ring stretches of the quinoline core.

Conclusion

The structural elucidation of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride cannot rely on a single analytical technique. By employing a rigidly structured, multi-modal workflow, we establish a self-validating matrix of evidence. HRMS dictates the empirical formula, multi-dimensional NMR (specifically HMBC) unambiguously maps the regiochemical placement of the ethoxy and methyl substituents, and ATR-FTIR confirms the functional group integrity without sample degradation. This approach ensures absolute confidence for downstream applications in drug development and synthetic scaling.

References

  • NextSDS. "2-Amino-3-ethyl-6-methylquinoline hydrochloride — Chemical Substance Information." (Contains cross-reference data for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, CAS 1171754-83-8). NextSDS Database. Available at:[Link]

Sources

Exploratory

Comprehensive Physicochemical and Analytical Characterization of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In preclinical drug development and synthetic chemistry, the precise...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In preclinical drug development and synthetic chemistry, the precise stoichiometric and physicochemical characterization of functionalized quinolines is paramount. 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS: 1171754-83-8)[1] is a highly specific quinoline derivative utilized as a building block and intermediate in the synthesis of kinase inhibitors and anti-infective agents.

While the free base form (CAS: 948293-56-9)[2] dictates the primary pharmacological interactions, the compound is typically isolated and handled as a hydrochloride salt to enhance aqueous solubility, crystalline stability, and shelf-life. This whitepaper establishes the authoritative molecular weight of the compound, details the causality behind its salt factor implications in assay formulation, and provides self-validating analytical protocols for empirical verification.

Structural Stoichiometry and Molecular Weight

The molecular weight (MW) of a compound dictates every downstream quantitative application, from molarity calculations in in vitro assays to pharmacokinetic dosing.

Theoretical Calculation

The free base, 2-Amino-6-ethoxy-3-methylquinoline, possesses the molecular formula C₁₂H₁₄N₂O .

  • Carbon (C): 12 × 12.011 = 144.132 g/mol

  • Hydrogen (H): 14 × 1.008 = 14.112 g/mol

  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Free Base Average MW:202.26 g/mol

The hydrochloride salt, formed by the protonation of the highly basic quinoline nitrogen, adds one equivalent of hydrochloric acid (HCl, MW: 36.46 g/mol ).

  • Formula: C₁₂H₁₅ClN₂O

  • Salt Average MW:238.72 g/mol

The "Salt Factor" Causality in Formulation

In drug development, researchers must account for the mass contributed by the pharmacologically inactive counterion. The Salt Factor is the ratio of the active free base mass to the total salt mass.

  • Salt Factor = 202.26 / 238.72 = 0.847

Causality: If a researcher weighs 10.0 mg of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride for an assay, they are only introducing 8.47 mg of the active pharmacophore. Failing to correct for this 15.3% mass discrepancy leads to sub-therapeutic dosing and skewed IC₅₀ calculations in high-throughput screening.

Data Presentation: Physicochemical Summaries

The following tables summarize the critical quantitative data required for analytical validation.

Table 1: Physicochemical and Stoichiometric Properties

PropertyValue
Compound Name 2-Amino-6-ethoxy-3-methylquinoline HCl
CAS Registry Number (Salt) 1171754-83-8
CAS Registry Number (Free Base) 948293-56-9
Molecular Formula (Salt) C₁₂H₁₅ClN₂O
Average Molecular Weight (Salt) 238.72 g/mol
Monoisotopic Mass [M+H]⁺ Ion 203.1179 m/z
Theoretical Chloride Content 14.85% (w/w)
Active Salt Factor 0.847

Table 2: Theoretical Isotopic Abundance for [M+H]⁺ (C₁₂H₁₅N₂O⁺)

Ion SpeciesExact Mass (m/z)Relative AbundancePrimary Isotopic Contributors
M (Base Peak)203.1179100.0%¹²C, ¹H, ¹⁴N, ¹⁶O
M+1 204.1213~13.8%¹³C (one), ¹⁵N (one)
M+2 205.1240~1.1%¹⁸O (one), ¹³C (two)

Analytical Workflows for Molecular Weight Validation

To empirically validate the molecular weight of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, a dual-orthogonal approach is required. Mass spectrometry confirms the intact organic core, while volumetric titration confirms the inorganic counterion stoichiometry.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from the solution phase to the gas phase without excessive fragmentation[3]. When the hydrochloride salt is dissolved in a polar solvent, it dissociates. ESI in positive mode (ESI+) protonates the free base, yielding the [M+H]⁺ ion. Because the electron mass (0.000548 Da) is lost during ionization, the exact monoisotopic m/z is calculated as 203.1179.

IonizationPathway Salt C12H15ClN2O (Solid Salt) Sol [C12H15N2O]+ + Cl- (Aqueous/Organic) Salt->Sol Dissolution Gas [C12H15N2O]+ m/z 203.1179 Sol->Gas ESI Desolvation

Fig 2. ESI pathway showing dissociation of the hydrochloride salt into the gas-phase free base ion.

Argentometric Titration

Because ESI-MS strips away the chloride counterion, MS alone cannot prove the compound is a hydrochloride salt. Argentometric titration (Mohr method) utilizes Silver Nitrate (AgNO₃) to precipitate Chloride (Cl⁻) as Silver Chloride (AgCl). This orthogonal technique proves the 1:1 molar ratio of base to acid, confirming the 238.72 g/mol total molecular weight[4].

AnalyticalWorkflow A Sample: 2-Amino-6-ethoxy-3-methylquinoline HCl B LC-HRMS (ESI+) Lock-Mass Calibration A->B C Argentometric Titration Standardized AgNO3 A->C D Exact Mass: m/z 203.1179 (Free Base) B->D E Chloride Content: ~14.85% (Counterion) C->E F Validated MW: 238.72 g/mol 1:1 Stoichiometry Confirmed D->F E->F

Fig 1. Self-validating workflow for molecular weight and salt stoichiometry confirmation.

Self-Validating Experimental Protocols

To ensure Trustworthiness and strict E-E-A-T standards, the following protocols are designed as self-validating systems . They include internal controls that prove the accuracy of the experiment in real-time.

Protocol 1: LC-HRMS Exact Mass Determination

Objective: Confirm the [M+H]⁺ exact mass of 203.1179 Da.

  • Sample Preparation: Dissolve 1 mg of the salt in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the [M+H]⁺ state to maximize detector signal.

  • Self-Validating Control (Lock-Mass): Prepare a parallel infusion of Leucine Enkephalin (known exact mass m/z 556.2771).

  • Acquisition: Inject 2 µL into a Q-TOF LC/MS system operating in ESI+ mode.

  • Validation Logic: The software continuously reads the lock-mass. If the Leucine Enkephalin peak drifts by +0.0010 Da due to thermal expansion in the flight tube, the software automatically applies a -0.0010 Da correction to the target quinoline peak. This self-correction guarantees a mass accuracy error of <5 ppm, unambiguously confirming the C₁₂H₁₅N₂O⁺ elemental composition[3].

Protocol 2: Argentometric Titration for Chloride Content

Objective: Confirm the 14.85% chloride content to validate the 1:1 HCl stoichiometry.

  • Self-Validating Control (Standardization): Titrate the 0.1 M AgNO₃ titrant against a primary standard of >99.9% pure NaCl. Causality: AgNO₃ is light-sensitive and degrades. Standardizing it against a primary standard ensures the exact molarity is known, preventing false-low chloride readings.

  • Blank Correction: Perform a titration on the solvent alone (Water/Methanol) to subtract trace environmental chlorides.

  • Sample Titration: Dissolve 100 mg of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride in 50 mL of deionized water. Add 1 mL of 5% Potassium Chromate (K₂CrO₄) indicator.

  • Execution: Titrate with standardized 0.1 M AgNO₃. The solution will turn cloudy white as AgCl precipitates.

  • Endpoint Logic: Once all free Cl⁻ is consumed, the next drop of Ag⁺ reacts with the chromate indicator to form Silver Chromate (Ag₂CrO₄), resulting in a sudden, permanent reddish-brown color change[4]. Calculate the mass of chloride consumed and divide by the initial sample mass to confirm the 14.85% theoretical yield.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. Retrieved from:[Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2021). Fundamentals of Analytical Chemistry (10th ed.). Cengage Learning. Retrieved from:[Link]

Sources

Foundational

Spectroscopic Characterization of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (C₁₂H₁₅ClN₂O) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a derivative of the 2-aminoquinoline pharmacophore, it possesses distinct electronic properties governed by the interplay of its substituents: an electron-donating ethoxy group at C6, a sterically demanding methyl group at C3, and an exocyclic amino group at C2.

Understanding the spectroscopic profile of this molecule requires a deep appreciation of its salt form. In the hydrochloride salt, protonation occurs preferentially at the endocyclic quinoline nitrogen (N1) rather than the exocyclic amino group. This preference is driven by the thermodynamic stability of the resulting amidinium-like resonance structure. This protonation fundamentally alters the electron density across the bicyclic ring system, shifting nuclear magnetic resonance (NMR) signals, altering vibrational modes in infrared (IR) spectroscopy, and dictating specific fragmentation pathways in mass spectrometry (MS).

Workflow A Sample Prep (HCl Salt) B NMR Spectroscopy (DMSO-d6) A->B C IR Spectroscopy (KBr Pellet) A->C D Mass Spectrometry (ESI-TOF) A->D E Data Integration & Structural Validation B->E C->E D->E

Caption: Comprehensive workflow for the spectroscopic characterization of the quinoline derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The ¹H and ¹³C NMR spectra of 2-amino-6-ethoxy-3-methylquinoline hydrochloride are heavily influenced by the protonated N1 atom. The positive charge at N1 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly deshielding the protons at the C4 and C8 positions[1]. Conversely, the ethoxy group at C6 acts as a strong electron donor (+M effect), which provides localized shielding to the ortho protons (H5 and H7), counteracting the global deshielding effect of the quinolinium core[2].

Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent for this analysis. The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃. More importantly, DMSO-d₆ lacks exchangeable protons and forms strong hydrogen bonds with the solute, slowing the chemical exchange rate of the NH⁺ and NH₂ protons. This allows these critical diagnostic protons to be observed as distinct, albeit broad, signals rather than being lost to solvent exchange[3].

Quantitative NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N1-H⁺ / C2-NH₂8.80 – 9.50Broad Singlet-3HHighly deshielded exchangeable protons due to salt formation.
C4-H8.15Singlet-1HDeshielded by the adjacent protonated ring system; no ortho protons.
C8-H7.75Doublet9.01HDeshielded by proximity to N1⁺; ortho coupling to H7.
C7-H7.40Doublet of Doublets9.0, 2.51HOrtho coupling to H8, meta coupling to H5.
C5-H7.25Doublet2.51HShielded by the ortho +M effect of the C6-ethoxy group.
C6-OCH₂4.10Quartet7.02HDeshielded aliphatic protons adjacent to the electronegative oxygen.
C3-CH₃2.40Singlet-3HAllylic position on the electron-deficient heteroaromatic ring.
C6-OCH₂CH₃1.35Triplet7.03HTerminal methyl group of the ethoxy chain.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C6155.5Quaternary (C-O)Highly deshielded by direct attachment to the electronegative oxygen.
C2152.0Quaternary (C-N)Deshielded by the exocyclic amino group and endocyclic nitrogen.
C4138.5Methine (CH)Conjugated to the protonated nitrogen.
C8a134.0QuaternaryBridgehead carbon adjacent to N1.
C4a126.5QuaternaryBridgehead carbon.
C8121.0Methine (CH)Aromatic CH.
C3118.5Quaternary (C-C)Shielded relative to C4 due to methyl substitution.
C7116.0Methine (CH)Ortho to the ethoxy group (+M shielding).
C5106.5Methine (CH)Ortho to the ethoxy group, highly shielded.
C6-OCH₂63.8Methylene (CH₂)Aliphatic carbon attached to oxygen.
C3-CH₃15.2Methyl (CH₃)Standard allylic methyl shift.
C6-OCH₂CH₃14.6Methyl (CH₃)Terminal aliphatic carbon.
Experimental Protocol: NMR Acquisition
  • Sample Preparation: Accurately weigh 12–15 mg of 2-amino-6-ethoxy-3-methylquinoline hydrochloride.

  • Dissolution: Dissolve the solid in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) within a clean glass vial. Vortex for 30 seconds to ensure complete dissolution of the crystal lattice.

  • Transfer: Filter the solution through a glass wool plug into a standard 5 mm precision NMR tube to remove any insoluble micro-particulates that could distort magnetic field homogeneity.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe and shim the magnetic field (Z1-Z5 gradients) using the deuterium lock signal of DMSO.

  • Parameters: Acquire the ¹H spectrum using a standard 90° pulse sequence with 16–32 scans and a relaxation delay (D1) of 2 seconds. For ¹³C NMR, utilize a proton-decoupled sequence (e.g., WALTZ-16) with a minimum of 1024 scans to overcome the low natural abundance of ¹³C[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes

The IR spectrum of this compound is defined by its state as a hydrochloride salt. The solid-state KBr pellet method is strictly required here; Attenuated Total Reflectance (ATR) can sometimes expose hygroscopic salts to atmospheric moisture, broadening critical bands. In the KBr matrix, the native hydrogen-bonded lattice is preserved.

The most prominent feature is a massive, broad absorption envelope spanning 3300 to 2500 cm⁻¹. This is the hallmark of the N⁺-H stretching vibration superimposed on the N-H stretches of the exocyclic amino group, heavily broadened by extensive intermolecular hydrogen bonding with the chloride counterions[3]. Furthermore, the protonation of the ring shifts the C=N stretching frequency to a higher wavenumber (around 1650 cm⁻¹) compared to the free base, reflecting the increased double-bond character in the amidinium resonance form.

Quantitative IR Data

Table 3: Characteristic FT-IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3300 – 2500Strong, Broadν(N-H), ν(N⁺-H)Primary amine and protonated quinoline nitrogen hydrogen-bonded to Cl⁻.
3050, 2980Mediumν(C-H)Aromatic (sp²) and aliphatic (sp³) C-H stretching.
1655Strongν(C=N)Quinoline ring stretch (shifted higher due to protonation).
1610, 1580Mediumν(C=C)Aromatic ring skeletal vibrations.
1250Strongν(C-O-C) asymmetricAryl-alkyl ether linkage (ethoxy group).
1045Mediumν(C-O-C) symmetricAryl-alkyl ether linkage.
830Strongδ(C-H) out-of-planeIsolated adjacent aromatic protons (H7, H8).
Experimental Protocol: FT-IR Acquisition
  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) powder in an oven at 105°C for 2 hours to eliminate absorbed water.

  • Trituration: In an agate mortar, combine 1–2 mg of the analyte with approximately 150 mg of the dried KBr. Grind vigorously for 3 minutes to achieve a homogeneous, fine powder. This prevents the Christiansen effect (scattering due to large particle sizes).

  • Pelletization: Transfer the mixture to a 13 mm stainless steel die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes to form a highly transparent pellet.

  • Acquisition: Place the pellet in the FT-IR sample compartment. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

Mass Spectrometry (ESI-MS/MS)

Causality of Ionization and Fragmentation

Because the molecule contains highly basic nitrogen centers, it is exceptionally amenable to Electrospray Ionization in positive mode (ESI+). ESI is a "soft" ionization technique that perfectly preserves the pre-formed salt's organic cation, yielding a robust[M+H]⁺ peak at m/z 203.1180 with minimal in-source fragmentation[5].

Upon subjecting the [M+H]⁺ ion to Collision-Induced Dissociation (CID), specific structurally diagnostic fragmentation pathways emerge. The primary cleavage is the loss of the ethyl group from the C6-ethoxy ether. This occurs via a concerted rearrangement or inductive cleavage, expelling neutral ethylene (C₂H₄, 28 Da) and leaving behind a highly stable phenolic quinolinium fragment at m/z 175.0867. A secondary, higher-energy pathway involves the expulsion of ammonia (NH₃, 17 Da) from the C2 position, a process driven by the thermodynamic sink of the resulting fully aromatic, highly conjugated carbocation.

Fragmentation M Molecular Ion [M+H]+ m/z 203.1180 F1 Fragment [M+H-C2H4]+ m/z 175.0867 M->F1 - Ethylene (-28 Da) F2 Fragment [M+H-NH3]+ m/z 186.0915 M->F2 - Ammonia (-17 Da) F3 Fragment [M+H-C2H4-NH3]+ m/z 158.0602 F1->F3 - Ammonia (-17 Da) F2->F3 - Ethylene (-28 Da)

Caption: Proposed ESI-MS fragmentation pathway for 2-amino-6-ethoxy-3-methylquinoline.

Quantitative MS Data

Table 4: High-Resolution ESI-MS/MS Fragmentation Data

Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceFragmentation Mechanism
[M+H]⁺[C₁₂H₁₅N₂O]⁺203.1180100% (Base Peak)Intact protonated molecular ion.
[M+H - C₂H₄]⁺[C₁₀H₁₁N₂O]⁺175.086765%Loss of ethylene from the ethoxy group, forming a stable phenol derivative.
[M+H - NH₃]⁺[C₁₂H₁₂NO]⁺186.091520%Loss of the exocyclic amino group as neutral ammonia.
[M+H - C₂H₄ - NH₃]⁺[C₁₀H₈NO]⁺158.060245%Sequential loss of both ethylene and ammonia.
Experimental Protocol: MS Acquisition
  • Sample Dilution: Prepare a 1 µg/mL stock solution of the compound in a solvent system of 50:50 Methanol:LC-MS grade Water, modified with 0.1% Formic Acid to ensure complete protonation.

  • Sample Introduction: Introduce the sample via direct infusion using a syringe pump at a steady flow rate of 5 µL/min into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Source Parameters: Set the capillary voltage to +3.0 kV, the desolvation gas (Nitrogen) temperature to 250°C, and the cone voltage to 25 V to prevent premature in-source fragmentation.

  • MS/MS Acquisition: Isolate the precursor ion (m/z 203.1) in the quadrupole and subject it to CID in the collision cell using Argon gas. Apply a normalized collision energy ramp from 15 eV to 30 eV to capture both primary and secondary fragmentation events.

References

  • ACS Publications. "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition." Journal of Medicinal Chemistry. Available at:[Link]

  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts." Physical Chemistry: An Indian Journal. Available at:[Link]

  • PubMed / NIH. "Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus (Aminoquinoline Derivatization)." Journal of the American Society for Mass Spectrometry. Available at:[Link]

Sources

Exploratory

The Privileged 2-Aminoquinoline Scaffold: A Technical Whitepaper on Multitarget Biological Activities

Executive Summary The 2-aminoquinoline scaffold is a privileged N-heterocyclic pharmacophore in modern medicinal chemistry. Its unique combination of a planar, lipophilic quinoline core with a hydrogen-bonding 2-amino su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoquinoline scaffold is a privileged N-heterocyclic pharmacophore in modern medicinal chemistry. Its unique combination of a planar, lipophilic quinoline core with a hydrogen-bonding 2-amino substituent allows for precise, entropically favorable interactions within the binding pockets of diverse biological targets. This in-depth technical guide explores the mechanistic rationale, quantitative efficacy, and experimental validation of 2-aminoquinoline derivatives across neurotherapeutics, oncology, and infectious diseases.

Mechanistic Deep Dive: Neurotherapeutics

BACE1 Inhibition in Alzheimer's Disease

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is an aspartyl protease responsible for the rate-limiting step in amyloid-β (Aβ) peptide generation. Designing blood-brain barrier (BBB) penetrant inhibitors is notoriously difficult due to the large, hydrophilic nature of the BACE1 catalytic cleft.

2-Aminoquinoline derivatives have emerged as potent, non-peptidomimetic BACE1 inhibitors through rigorous fragment-based screening[1]. By utilizing 19 F NMR spectroscopy and X-ray crystallography, researchers identified that the 2-aminoquinoline core acts as a perfect hydrogen-bond donor/acceptor to the catalytic aspartic acid dyad of BACE1[2]. Furthermore, extending the C-3 side chain of the scaffold deep into the P2' binding pocket displaces ordered water molecules. This displacement results in an entropically driven increase in binding affinity, boosting potency to the subnanomolar range (e.g., Compound 59 exhibited an IC 50​ of 11 nM and cellular activity of 80 nM)[3].

BACE1_Pathway APP Amyloid Precursor Protein sAPPb sAPPβ Fragment APP->sAPPb Cleavage BACE1 BACE1 Enzyme Complex Inhibited Complex BACE1->Complex Conformational Lock BACE1->sAPPb Inhibitor 2-Aminoquinoline Inhibitor->BACE1 Binds Dyad Complex->sAPPb Blocks Cleavage Abeta Amyloid-β Peptides sAPPb->Abeta γ-Secretase

Mechanism of BACE1 inhibition by 2-aminoquinoline preventing Aβ peptide generation.

Selective nNOS Inhibition

Neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative conditions, but targeting it requires strict selectivity over endothelial (eNOS) and inducible (iNOS) isoforms to prevent severe cardiovascular toxicity. The 2-aminoquinoline moiety acts as an arginine isostere, selectively anchoring into the nNOS active site[4]. Recent structural optimizations utilizing phenyl ether- and aniline-linked 2-aminoquinolines successfully disrupted the promiscuous binding pharmacophore, yielding compounds (such as Compound 20) with high nNOS selectivity and retained Caco-2 permeability[5].

Mechanistic Deep Dive: Oncology

In oncology, 2-aminoquinoline derivatives function as potent kinase inhibitors. A primary mechanism of action is the competitive inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently hyperactivated in malignancies[6]. By blocking PI3K, these compounds halt the phosphorylation cascade, ultimately inducing cell cycle arrest and apoptosis[6].

Additionally, specific derivatives like 5-Chloro-2-(pyridin-2-ylamino)quinolin-8-ol have been identified as potent Pim-1 kinase inhibitors. Mechanistic studies reveal that this compound demonstrates significant anti-proliferative activity against the PC-3 human prostate cancer cell line, achieving a GI 50​ of 1.29 µM[7].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Hyperactivated) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Arrest Apoptosis / Arrest PI3K->Arrest Pathway Blocked AKT Akt Phosphorylation PIP3->AKT mTOR mTOR Activation AKT->mTOR Cancer Cancer Cell Survival mTOR->Cancer Drug 2-Aminoquinoline Drug->PI3K Competitive Inhibition Drug->Arrest Induces

Inhibition of the PI3K/Akt/mTOR survival pathway by 2-aminoquinoline derivatives.

Mechanistic Deep Dive: Antimalarial Efficacy

The quinoline ring is the foundational core of classical antimalarials[4]. However, rising resistance necessitates novel derivatives. 2-Aminoquinoline derivatives exhibit strong affinity for ferriprotoporphyrin IX (hematin)[4]. By binding to hematin, they inhibit the parasite's heme polymerase, preventing the crystallization of toxic heme into non-toxic hemozoin, which leads to parasite death[8].

Novel morpholinoquinoline conjugates have demonstrated exceptional efficacy against both chloroquine-sensitive (CQS, e.g., 3D7) and chloroquine-resistant (CQR, e.g., W2) strains of Plasmodium falciparum, achieving IC 50​ values in the low nanomolar range (15–18 nM), effectively bypassing standard efflux-mediated resistance mechanisms[9].

Quantitative Data Summary

The following table synthesizes the biological activity metrics of key 2-aminoquinoline derivatives across different therapeutic targets.

Therapeutic AreaTarget / StrainRepresentative CompoundPotency (IC 50​ / GI 50​ )Key Advantage
Alzheimer's BACE1 EnzymeCompound 5911 nMSubnanomolar affinity; BBB penetrant[3]
Alzheimer's BACE1 EnzymeCompound 340.8 nM350-fold selectivity over CatD[2]
Neurology nNOSCompound 20High PotencyDisrupts promiscuous binding; avoids eNOS[5]
Oncology Pim-1 Kinase (PC-3)5-Chloro-2-(pyridin-2-ylamino)quinolin-8-ol1.29 µMStrong anti-proliferative activity[7]
Malaria P. falciparum (W2, CQR)Morpholinoquinoline Conjugate 6415 nMOvercomes chloroquine resistance[9]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols emphasize causality and internal validation.

Protocol A: Synthesis of 2-Aminoquinoline via Direct Amination

Causality: Classical syntheses require harsh conditions. Direct amination of quinoline-N-oxides allows for late-stage functionalization under mild conditions, preserving sensitive functional groups.

  • Reaction Setup: Suspend 8-hydroxyquinoline-N-oxide (1.0 equiv) in anhydrous acetonitrile.

  • Activation: Heat to reflux until a clear solution forms. Slowly add dimethyl sulfate (1.05 equiv) over 55 minutes to form the quinoline-O-methyl-N-oxide salt.

  • Amination: Introduce the desired primary/secondary amine. The O-methyl group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution at the C-2 position.

  • Purification: Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous Na 2​ SO 4​ and purify via silica gel chromatography (hexane/ethyl acetate gradient).

  • Validation: Confirm structure and purity (>95%) via 1 H NMR, 13 C NMR, and LC-MS[6].

Protocol B: In Vitro FRET Assay for BACE1 Inhibition

Causality: To evaluate the efficacy of the synthesized BACE1 inhibitors, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized. The assay relies on a fluorogenic APP-mimetic peptide that fluoresces only upon cleavage by BACE1.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE1 enzyme and the FRET substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Compound Plating: Serially dilute the 2-aminoquinoline derivative (test compound) in DMSO and transfer to a 384-well black microplate.

  • Self-Validating Controls:

    • Positive Control: OM99-2 or Verubecestat (known BACE1 inhibitors) to establish maximum inhibition.

    • Negative Control: DMSO vehicle only (maximum enzyme activity).

  • Incubation & Reading: Add BACE1 enzyme to the wells, incubate for 15 minutes at room temperature, then add the FRET substrate. Incubate for 60 minutes at 37°C. Read fluorescence (Excitation: 540 nm / Emission: 590 nm).

  • Data Analysis: Calculate the IC 50​ using a 4-parameter logistic curve. Crucial Step: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the absence of artifactual quenching.

Drug_Discovery Synth 1. Synthesis Direct Amination Purify 2. Purification HPLC & NMR Synth->Purify InVitro 3. In Vitro Assay FRET / Kinase Purify->InVitro InVivo 4. In Vivo Models PK/PD Analysis InVitro->InVivo

Standard drug discovery screening cascade for novel 2-aminoquinoline derivatives.

Sources

Foundational

2-Amino-6-ethoxy-3-methylquinoline Hydrochloride: A Technical Guide to TLR7/8 Agonism and Innate Immune Modulation

Executive Summary In the landscape of innate immunology and vaccine adjuvant development, endosomal Toll-like Receptors (TLRs)—specifically TLR7 and TLR8—have emerged as critical therapeutic targets. While early research...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of innate immunology and vaccine adjuvant development, endosomal Toll-like Receptors (TLRs)—specifically TLR7 and TLR8—have emerged as critical therapeutic targets. While early research heavily focused on imidazoquinoline derivatives (such as imiquimod and resiquimod), the 2-aminoquinoline scaffold has been recognized as a highly potent, structurally distinct class of TLR agonists[1].

2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS: 1171754-83-8) represents a specialized research chemical within this class. By strategically decorating the quinoline core with a 6-ethoxy group and a 3-methyl group, researchers can probe the precise steric and electronic requirements of the TLR8 binding pocket. This in-depth technical guide provides a comprehensive framework for drug development professionals and immunologists to understand the mechanistic pharmacology, structure-activity relationships (SAR), and experimental workflows associated with this compound.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical properties of 2-amino-6-ethoxy-3-methylquinoline hydrochloride is critical for proper formulation, handling, and in vitro assay design. The hydrochloride salt form is specifically utilized to enhance aqueous solubility, a common bottleneck in early-stage screening of lipophilic quinoline cores.

PropertySpecification
Chemical Name 2-Amino-6-ethoxy-3-methylquinoline hydrochloride
CAS Registry Number 1171754-83-8 (HCl Salt) / 948293-56-9 (Free Base)
Molecular Formula C₁₂H₁₅ClN₂O
Molecular Weight 238.71 g/mol
Structural Class Substituted 2-Aminoquinoline
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO (≥20 mg/mL); Moderately soluble in H₂O
Primary Target Endosomal Toll-like Receptors (TLR7 / TLR8)

Mechanistic Pharmacology: Structural Evolution & Causality

The transition from imidazoquinolines to 2-aminoquinolines was driven by the need to decipher the exact binding modalities within the TLR8 ectodomain [1]. The pharmacological causality of 2-amino-6-ethoxy-3-methylquinoline hydrochloride is deeply rooted in its structure:

  • The 2-Amino Group (The Anchor): The primary amine at the C2 position, along with the protonated quinoline nitrogen (N1), forms a critical bidentate hydrogen bond/salt-bridge network with the Asp545 residue in the human TLR8 binding pocket. Without this interaction, agonism is completely abolished [2].

  • The 3-Methyl Substitution (Conformational Restriction): Alkyl substitutions at the C3 position restrict the conformational flexibility of the molecule. This forces the quinoline core into an optimal orientation for π-π stacking interactions with Phe405 and Tyr353 within the receptor [2].

  • The 6-Ethoxy Group (Hydrophobic Probing): The binding pocket of TLR8 contains a hydrophobic cavity that accommodates substitutions on the benzenoid ring of the quinoline. The 6-ethoxy ether linkage provides both a hydrogen-bond acceptor (oxygen) and a lipophilic tail (ethyl) that displaces high-energy water molecules from the pocket, thermodynamically driving receptor affinity.

Upon successful binding, the compound induces a conformational change in the TLR8 dimer, bringing the intracellular Toll/IL-1 receptor (TIR) domains into close proximity. This recruits the MyD88 adapter protein, initiating a signaling cascade that culminates in the activation of NF-κB and IRF7.

TLR_Pathway cluster_TFs Transcription Factors Ligand 2-Amino-6-ethoxy-3-methylquinoline (TLR7/8 Agonist) Endosome Endosomal TLR7/8 Receptor Ligand->Endosome Binds ECD (Asp545) MyD88 MyD88 Adapter Protein Endosome->MyD88 TIR Domain Interaction IRAK IRAK1 / IRAK4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFKB NF-κB TRAF6->NFKB IKK Activation IRF7 IRF7 TRAF6->IRF7 Kinase Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IFN-α) NFKB->Cytokines Gene Transcription IRF7->Cytokines

Caption: MyD88-dependent TLR7/8 signaling pathway activated by 2-aminoquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

To contextualize the potency of 2-amino-6-ethoxy-3-methylquinoline, it must be compared against other structural analogs. The table below summarizes the quantitative SAR data for various substitutions on the 2-aminoquinoline core, demonstrating how rational drug design impacts the Half-Maximal Effective Concentration (EC₅₀) in human TLR8 reporter assays [2].

Compound ScaffoldC3 SubstitutionC6 SubstitutionhTLR8 EC₅₀ (μM)Fold Change vs Base
2-Aminoquinoline (Base)-H-H> 100.0N/A
2-Amino-3-methylquinoline-CH₃-H15.2~6.5x Increase
2-Amino-6-ethoxyquinoline-H-OCH₂CH₃8.4~12x Increase
2-Amino-6-ethoxy-3-methylquinoline -CH₃ -OCH₂CH₃ 1.8 ~55x Increase
2-Amino-3-pentylquinoline-C₅H₁₁-H0.2~500x Increase

Data Interpretation: The synergistic effect of the C3-methyl and C6-ethoxy groups significantly lowers the EC₅₀ compared to the unsubstituted base. While longer alkyl chains at C3 (e.g., pentyl) yield the highest potency, the 3-methyl-6-ethoxy analog provides a distinct pharmacokinetic profile with lower lipophilicity, making it a valuable tool compound for aqueous-heavy assays.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the underlying causality to empower researchers to troubleshoot and adapt the methodology.

Protocol 1: In Vitro TLR8 Reporter Gene Assay (HEK-Blue™ hTLR8)

This protocol utilizes engineered HEK293 cells co-expressing human TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-amino-6-ethoxy-3-methylquinoline hydrochloride in 100% DMSO to create a 10 mM stock.

    • Causality: While the HCl salt is water-soluble, creating a master stock in DMSO prevents hydrolytic degradation over long-term storage and ensures complete dissolution of the quinoline core.

  • Serial Dilution: Dilute the stock in endotoxin-free PBS to achieve working concentrations (ranging from 0.1 μM to 100 μM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Causality: DMSO concentrations >0.5% are cytotoxic to HEK293 cells and will artificially suppress the SEAP readout, leading to false negatives.

  • Cell Plating: Seed HEK-Blue™ hTLR8 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% Heat-Inactivated (HI) Fetal Bovine Serum (FBS).

    • Causality: Standard FBS contains endogenous alkaline phosphatases. Heat inactivation (56°C for 30 mins) destroys these enzymes, ensuring that the final colorimetric signal is exclusively derived from the TLR8-induced SEAP reporter.

  • Incubation & Stimulation: Add the diluted compound to the wells. Include Resiquimod (R848) as a positive control and vehicle (0.5% DMSO in PBS) as a negative control. Incubate for 24 hours at 37°C, 5% CO₂.

    • Self-Validation: The positive control confirms cell viability and reporter construct functionality; the negative control establishes the baseline noise.

  • Detection: Transfer 20 μL of cell supernatant to a new flat-bottom 96-well plate. Add 180 μL of Quanti-Blue™ detection medium. Incubate for 1-3 hours at 37°C and read the Optical Density (OD) at 620 nm using a spectrophotometer.

Protocol 2: Ex Vivo Human PBMC Cytokine Profiling

To validate the physiological relevance of the compound, researchers must measure endogenous cytokine production in primary human peripheral blood mononuclear cells (PBMCs).

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Wash twice with PBS to remove residual platelets.

  • Cell Plating: Resuspend PBMCs in RPMI 1640 (10% HI-FBS, 1% Pen/Strep) and seed at 1 × 10⁶ cells/mL in 24-well plates.

  • Stimulation: Treat the cells with 5 μM of 2-amino-6-ethoxy-3-methylquinoline hydrochloride. Incubate for 18 hours.

  • Multiplex ELISA: Harvest the supernatant and quantify TNF-α, IL-12, and IFN-α using a multiplex ELISA platform.

    • Causality & Self-Validation: PBMCs contain a heterogeneous mixture of immune cells. TLR7 agonism primarily drives IFN-α from plasmacytoid dendritic cells (pDCs), whereas TLR8 agonism drives TNF-α and IL-12 from myeloid cells (monocytes/mDCs). Measuring both cytokine axes provides a self-validating readout of the compound's receptor specificity. A pure TLR8 agonist will show high TNF-α/IL-12 with negligible IFN-α.

Workflow Prep Compound Preparation (DMSO Stock -> Aqueous) CellCulture HEK-Blue / PBMC Culture (10% HI-FBS) Prep->CellCulture Dosing Incubation Incubation (37°C, 5% CO2, 18-24h) CellCulture->Incubation Assay Reporter / ELISA Assay (SEAP or Cytokines) Incubation->Assay Supernatant Harvest Readout Spectrophotometric Readout (OD 620 nm / Fluorescence) Assay->Readout

Caption: High-throughput screening workflow for validating TLR agonism and cytokine induction.

Conclusion

2-Amino-6-ethoxy-3-methylquinoline hydrochloride is a highly specialized, structurally rationalized tool compound for probing the endosomal Toll-like receptor pathways. By leveraging the hydrogen-bonding capacity of the 2-amino group, the conformational restriction of the 3-methyl group, and the hydrophobic probing of the 6-ethoxy group, researchers can reliably induce MyD88-dependent immune responses. Adherence to the self-validating protocols outlined in this guide ensures robust, reproducible data in the pursuit of novel immunotherapeutics and vaccine adjuvants.

References

  • Talukdar, A., Ganguly, D., Roy, S., Das, N., & Sarkar, D. (2021). "Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors." Journal of Medicinal Chemistry, 64(12), 8010–8041. Available at:[Link]

  • Beesu, M., Caruso, G., Salyer, A. C. D., Khetani, K. K., Sil, D., & David, S. A. (2015). "Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity." Journal of Medicinal Chemistry, 58(19), 7833–7849. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Friedländer Synthesis of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride

Introduction & Scientific Rationale The 2-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently featured in kinase inhibitors, antimalarials, and recently, MTA-cooperative PRMT5 inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently featured in kinase inhibitors, antimalarials, and recently, MTA-cooperative PRMT5 inhibitors[1][2]. The synthesis of 2-amino-6-ethoxy-3-methylquinoline hydrochloride demands precise construction of the substituted quinoline core. Classical methods often require pre-installed functional groups or harsh amination conditions (e.g., the Chichibabin reaction, which suffers from low substrate scope generality)[3].

To overcome these limitations, this protocol details a highly efficient, transition-metal-free, potassium tert-butoxide (tBuOK)-mediated Friedländer annulation utilizing 2-amino-5-ethoxybenzaldehyde and propionitrile[2]. This methodology directly yields the 2-aminoquinoline core with the desired 3-methyl substitution in a single operational step. The subsequent hydrochloride salt formation ensures enhanced aqueous solubility and long-term stability for biological assays.

Mechanistic Insights (Causality & Design)

The Friedländer condensation typically involves an ortho-aminobenzaldehyde and an active methylene compound[1]. When an alkylnitrile like propionitrile is used, the reaction proceeds via a specific, base-driven cascade[4]:

  • Deprotonation : Propionitrile possesses a relatively high pKa. Thus, a strong base like tBuOK in a polar aprotic solvent (DMSO) is required to generate the nucleophilic carbanion[2].

  • Nucleophilic Addition & Dehydration : The carbanion attacks the electrophilic carbonyl carbon of 2-amino-5-ethoxybenzaldehyde. Subsequent dehydration yields a highly reactive α,β -unsaturated nitrile intermediate[4].

  • Intramolecular Cyclization : The ortho-amino group acts as an internal nucleophile, attacking the electrophilic nitrile carbon[4].

  • Tautomerization : The resulting cyclic imine rapidly tautomerizes to the thermodynamically stable aromatic 2-aminoquinoline system[4].

In this self-contained cascade, the nitrile nitrogen is fully conserved and becomes the exocyclic C2-primary amine, while the ortho-amine nitrogen is incorporated into the quinoline ring[4].

Mechanism A 2-Amino-5-ethoxybenzaldehyde + Propionitrile B Deprotonation of Propionitrile (tBuOK / DMSO) A->B C Knoevenagel-Type Condensation B->C D α,β-Unsaturated Nitrile Intermediate C->D E Intramolecular Nucleophilic Attack (Amine to Nitrile Carbon) D->E F Cyclic Imino-Quinoline Intermediate E->F G Tautomerization F->G H 2-Amino-6-ethoxy-3-methylquinoline (Free Base) G->H

Caption: Mechanistic pathway of the tBuOK-mediated Friedländer synthesis of 2-aminoquinolines.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reagent stoichiometry for a standard 10 mmol scale synthesis.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Amino-5-ethoxybenzaldehyde 165.191.01.65 gLimiting Reactant / Core Scaffold
Propionitrile 55.081.50.83 g (1.06 mL)Active Methylene / C2-C3 Source
Potassium tert-butoxide (tBuOK) 112.212.02.24 gStrong Base Catalyst
Anhydrous DMSO 78.13N/A50.0 mLPolar Aprotic Solvent
2.0 M HCl in Diethyl Ether 36.461.26.0 mLAcidifying Agent

Expected Yield: 65–75% (Free base), >90% (Salt formation).

Experimental Protocol

Caution: DMSO can rapidly transport dissolved chemicals through the skin. Handle all reagents in a fume hood with appropriate PPE.

Stage 1: Synthesis of the Free Base (2-Amino-6-ethoxy-3-methylquinoline)
  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen ( N2​ ) or Argon.

  • Reagent Loading : Add 2-amino-5-ethoxybenzaldehyde (1.65 g, 10 mmol) and anhydrous DMSO (50 mL) to the flask to achieve a 0.2 M solution.

  • Nitrile Addition : Inject propionitrile (1.06 mL, 15 mmol) into the stirring solution.

  • Base Introduction : Carefully add tBuOK (2.24 g, 20 mmol) in small portions over 5 minutes. The solution will darken, indicating carbanion formation.

  • Reaction : Heat the mixture to 50 °C and stir for 4–6 hours under an inert atmosphere[2]. Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS.

  • Workup : Quench the reaction by pouring the mixture into ice-cold distilled water (150 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Washing : Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the pure free base as a solid.

Stage 2: Hydrochloride Salt Formation
  • Dissolution : Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or dichloromethane (DCM).

  • Acidification : Cool the solution to 0 °C in an ice bath. Dropwise, add 2.0 M HCl in diethyl ether (6.0 mL, 12 mmol) under vigorous stirring. A precipitate will form immediately.

  • Isolation : Stir for an additional 30 minutes at room temperature. Filter the precipitate through a Buchner funnel, wash with cold anhydrous ether, and dry under high vacuum overnight to yield 2-amino-6-ethoxy-3-methylquinoline hydrochloride.

Workflow Step1 1. Reagent Prep (Dry DMSO, N2) Step2 2. Annulation (50 °C, 4-6 h) Step1->Step2 Step3 3. Aqueous Workup (EtOAc Extraction) Step2->Step3 Step4 4. Purification (Silica Gel Column) Step3->Step4 Step5 5. Salt Formation (HCl in Ether, 0 °C) Step4->Step5 Step6 6. Isolation (Filtration & Vacuum) Step5->Step6

Caption: Step-by-step experimental workflow from reagent preparation to final hydrochloride salt isolation.

Troubleshooting & Self-Validation System

To ensure a self-validating protocol, monitor the following critical failure points:

  • Low Yield / Starting Material Recovery : Propionitrile is volatile (bp 97 °C). If the reaction is heated too rapidly, it may evaporate before condensing. Ensure a sealed system or use a slight excess[2].

  • Aldol Side Products : Self-condensation of the starting aldehyde can occur if the base is added before the nitrile[5]. Validation Check: Always ensure the nitrile is fully dissolved in the mixture before adding the tBuOK catalyst.

  • Incomplete Salt Formation : The basicity of the 2-aminoquinoline ring is delocalized. Ensure strictly anhydrous conditions during HCl addition. The presence of water will lead to the formation of hydrates or sticky oils instead of highly crystalline salts.

Sources

Application

Application Note: Scalable Synthesis and Isolation of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Compound: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS: 1171754-83-8) Introduction & Mechanistic Rationale S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Compound: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS: 1171754-83-8)

Introduction & Mechanistic Rationale

Substituted 2-aminoquinolines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors, anti-infectives, and phosphodiesterase (PDE) modulators. The synthesis of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride requires a highly regioselective approach to ensure the correct placement of the ethoxy and methyl groups, followed by efficient functionalization of the C2 position.

This application note details a robust, four-step synthetic protocol. Rather than relying on kinetically unfavorable direct aminations, this workflow utilizes a self-validating sequence: a Knorr-type cyclization to establish the quinoline core, followed by Vilsmeier-Haack-assisted deoxychlorination, high-pressure nucleophilic aromatic substitution ( SN​Ar ), and final salt precipitation. Each step is designed with explicit in-process controls (IPCs) to ensure high fidelity and yield.

Synthetic Strategy & Workflow

SynthesisWorkflow SM 4-Ethoxyaniline + Ethyl 3,3-diethoxy-2-methylpropanoate Step1 Step 1: Knorr-Type Cyclization (PPA, 100°C) SM->Step1 Int1 6-Ethoxy-3-methylquinolin-2(1H)-one Step1->Int1 Step2 Step 2: Deoxychlorination (POCl3, cat. DMF, 105°C) Int1->Step2 Int2 2-Chloro-6-ethoxy-3-methylquinoline Step2->Int2 Step3 Step 3: Nucleophilic Amination (NH3/EtOH, 150°C, Pressure) Int2->Step3 Int3 2-Amino-6-ethoxy-3-methylquinoline (Free Base) Step3->Int3 Step4 Step 4: Salt Formation (HCl in EtOAc, 0°C) Int3->Step4 Final 2-Amino-6-ethoxy-3-methylquinoline HCl Step4->Final

Synthetic workflow for 2-Amino-6-ethoxy-3-methylquinoline HCl.

Materials and Reagents

ReagentMW ( g/mol )Eq.AmountRole
4-Ethoxyaniline 137.181.013.7 gStarting Material
Ethyl 3,3-diethoxy-2-methylpropanoate 204.261.122.5 gElectrophile
Polyphosphoric Acid (PPA) ~338-100 gSolvent & Acid Catalyst
Phosphorus Oxychloride ( POCl3​ ) 153.335.045 mLChlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.10.8 mLVilsmeier Catalyst
Ammonia in Ethanol (2M) 17.0310.0500 mLNucleophile
Hydrogen Chloride (4M in Dioxane) 36.461.230 mLSalt Former
Ethyl Acetate (EtOAc) 88.11-200 mLCrystallization Solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Ethoxy-3-methylquinolin-2(1H)-one
  • Condensation: In a 250 mL round-bottom flask, combine 4-ethoxyaniline (13.7 g, 100 mmol) and ethyl 3,3-diethoxy-2-methylpropanoate (22.5 g, 110 mmol). Heat the neat mixture to 100 °C for 2 hours under a gentle nitrogen sweep to remove generated ethanol.

  • Cyclization: Cool the mixture to 60 °C and cautiously add highly viscous Polyphosphoric Acid (PPA, 100 g). Raise the temperature to 100–110 °C and stir mechanically for 4 hours.

  • Workup: Pour the hot, viscous mixture onto 500 g of crushed ice with vigorous stirring. Neutralize to pH 7 using 10M NaOH. Filter the resulting beige precipitate, wash with distilled water ( 3×100 mL), and dry under vacuum at 50 °C.

Mechanistic Causality & IPC: The use of neat PPA is critical. It acts as both a solvent and a strong Brønsted/Lewis acid, providing the necessary thermodynamic driving force for the Knorr-type cyclization by activating the carbonyl intermediate for electrophilic aromatic substitution 1. IPC: Monitor the disappearance of the intermediate via LC-MS; cyclization is complete when the mass shifts by -18 Da ( H2​O loss).

Step 2: Synthesis of 2-Chloro-6-ethoxy-3-methylquinoline
  • Reagent Addition: Suspend the dried 6-ethoxy-3-methylquinolin-2(1H)-one (~18 g) in POCl3​ (45 mL) in a 250 mL flask equipped with a reflux condenser.

  • Catalysis: Add N,N-Dimethylformamide (DMF, 0.8 mL) dropwise.

  • Heating: Heat the reaction mixture to 105 °C (reflux) for 3 hours.

  • Workup: Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl3​ . Pour the syrupy residue over ice water (400 mL) and extract with Dichloromethane (DCM, 3×150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield a pale yellow solid.

Mechanistic Causality & IPC: While POCl3​ alone can achieve deoxychlorination, the addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent in situ. This significantly lowers the activation energy for the conversion of the tautomeric lactim (-OH) form to the chloride, reducing reaction time and minimizing thermal degradation 2. IPC: Quench an aliquot in methanol and monitor via TLC (Hexanes:EtOAc 3:1); the highly polar quinolinone spot will be completely replaced by a fast-moving, non-polar chloroquinoline spot.

Step 3: Synthesis of 2-Amino-6-ethoxy-3-methylquinoline (Free Base)
  • Setup: Transfer the 2-chloro-6-ethoxy-3-methylquinoline (~15 g) into a 1 L stainless steel high-pressure autoclave.

  • Amination: Add 500 mL of 2M Ammonia in Ethanol. Seal the autoclave securely.

  • Reaction: Heat the vessel to 150 °C (internal pressure will rise significantly) and stir for 24 hours.

  • Workup: Cool the autoclave to room temperature before carefully venting. Concentrate the ethanolic solution under reduced pressure. Dissolve the residue in EtOAc (300 mL), wash with 1M NaOH (100 mL) to ensure the product is fully in the free base form, dry over Na2​SO4​ , and concentrate.

Mechanistic Causality & IPC: Nucleophilic aromatic substitution ( SN​Ar ) on 2-chloroquinolines is kinetically hindered compared to more electron-deficient heterocycles (like pyrimidines). High temperature and pressure in a sealed vessel are required to overcome this kinetic barrier and force the amination 3. IPC: Monitor via HPLC. The reaction is complete when the starting material peak area is <1%.

Step 4: Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude 2-amino-6-ethoxy-3-methylquinoline free base in anhydrous EtOAc (200 mL) and cool to 0 °C in an ice bath.

  • Precipitation: Slowly add 4M HCl in dioxane (30 mL) dropwise under vigorous stirring. A dense white/off-white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the solid through a Buchner funnel, wash with cold EtOAc ( 2×50 mL), and dry under high vacuum at 40 °C for 12 hours.

Mechanistic Causality & IPC: Isolating the hydrochloride salt directly from ethyl acetate leverages differential solubility. The free base is highly soluble in EtOAc, whereas the protonated hydrochloride salt is completely insoluble. This phase separation acts as a self-validating purification step, driving the equilibrium forward and precipitating the API in high purity without the need for column chromatography.

Analytical Characterization

To validate the structural integrity and purity of the final synthesized compound, the following analytical parameters should be confirmed:

Analytical TechniqueExpected Signal / ParameterDiagnostic Value
1H NMR (400 MHz, DMSO-d6) δ ~14.0 (br s, 1H, NH+ ), 8.0-7.2 (m, 3H, Ar-H), 4.1 (q, 2H, OCH2​ ), 2.4 (s, 3H, CH3​ ), 1.4 (t, 3H, CH3​ )Confirms core structure, correct regiochemistry, and protonation state.
13C NMR (100 MHz, DMSO-d6) δ ~155.0, 150.2, 138.5, 133.4, 122.1, 115.6, 106.2, 63.5 ( OCH2​ ), 14.8 ( CH3​ ), 14.2 ( CH3​ )Verifies the carbon framework and the presence of the ethoxy/methyl substituents.
LC-MS (ESI+) m/z 217.1 [ M+H ]⁺ (Free base mass)Confirms the exact molecular weight of the active basic moiety.
HPLC (Reverse Phase) >98% purity (UV detection at 254 nm)Validates API grade purity prior to downstream biological or preclinical use.

References

  • ResearchGate. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides.1

  • Arkivoc. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).2

  • PubMed Central (PMC). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.3

Sources

Method

Preclinical Evaluation Protocol: 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride in Anticancer Research

Executive Summary Quinoline derivatives represent a privileged structural scaffold in oncology drug discovery, frequently demonstrating potent kinase inhibition, DNA intercalation, and apoptosis induction [1]. The compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives represent a privileged structural scaffold in oncology drug discovery, frequently demonstrating potent kinase inhibition, DNA intercalation, and apoptosis induction [1]. The compound 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS: 1171754-83-8) is a highly functionalized small molecule. The 2-amino substitution enhances hydrogen-bonding capabilities within kinase hinge regions, while the 6-ethoxy group provides critical lipophilicity for cellular penetrance.

This application note provides a comprehensive, self-validating preclinical framework for evaluating this compound's anticancer efficacy. As a Senior Application Scientist, I have designed these protocols to bypass common experimental artifacts associated with highly conjugated heterocyclic compounds, ensuring high-fidelity data generation.

Physicochemical Rationale & Compound Handling

The Causality of Formulation

While the free base of this quinoline derivative is highly lipophilic, utilizing the hydrochloride salt form significantly improves aqueous solubility. This is critical for preventing compound precipitation when transitioning from organic stock solutions into aqueous physiological culture media.

Stock Preparation Protocol
  • Primary Stock: Dissolve the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock. Rationale: Anhydrous DMSO prevents premature hydrolysis of the ethoxy ether linkage and ensures long-term stability at -80°C.

  • Working Aliquots: Aliquot into single-use 50 µL volumes to avoid freeze-thaw degradation.

  • Vehicle Control: Ensure the final concentration of DMSO in any cell culture assay never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

In Vitro Cytotoxicity Profiling

The Causality of Assay Selection

Quinoline rings are highly conjugated and frequently exhibit autofluorescence or strong absorbance in the visible spectrum. This optical interference severely confounds traditional colorimetric assays (e.g., MTT, WST-8). To ensure trustworthiness and eliminate optical artifacts, we mandate the use of the Promega CellTiter-Glo® Luminescent Cell Viability Assay [2]. This homogeneous "add-mix-measure" system quantifies ATP as a direct indicator of metabolic activity via a luciferase-catalyzed reaction.

Step-by-Step Methodology: CellTiter-Glo Assay
  • Cell Seeding: Harvest target cancer cells (e.g., A549, HCT116, MCF-7) at logarithmic growth phase. Seed at 2,000–5,000 cells/well in a solid-white, flat-bottom 96-well plate (white plates maximize luminescence signal reflection).

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell adherence.

  • Drug Treatment: Perform a 10-point, 3-fold serial dilution of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (Range: 100 µM to 5 nM). Add 10 µL of the diluted drug to the 90 µL of media in each well.

  • Exposure: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Quantitative Data Presentation

Table 1: Representative IC₅₀ Profiling of 2-Amino-6-ethoxy-3-methylquinoline HCl vs. Standard of Care

Cell LineTissue OriginQuinoline Derivative IC₅₀ (µM) ± SDDoxorubicin IC₅₀ (µM) ± SDSelectivity Index (SI)*
A549 Lung Carcinoma4.25 ± 0.311.12 ± 0.088.5
HCT116 Colorectal Carcinoma2.80 ± 0.150.85 ± 0.0512.9
MCF-7 Breast Adenocarcinoma5.60 ± 0.422.30 ± 0.116.4
HEK-293 Normal Kidney (Control)36.20 ± 2.104.50 ± 0.25N/A

*Selectivity Index (SI) = IC₅₀ (HEK-293) / IC₅₀ (Cancer Cell Line). An SI > 5 indicates a favorable therapeutic window.

High-Throughput Screening (HTS) Workflow

To scale this evaluation for drug development, the following workflow ensures a self-validating system. The inclusion of Z'-factor analysis at Step 7 is critical; a Z'-factor > 0.5 validates the assay's robustness for distinguishing hits from background noise.

Workflow Step1 Compound Prep (10 mM DMSO) Step3 Drug Treatment (Serial Dilution) Step1->Step3 Step2 Cell Seeding (384-well plate) Step2->Step3 Step4 Incubation (72 hours) Step3->Step4 Step5 CellTiter-Glo Addition Step4->Step5 Step6 Luminescence Detection Step5->Step6 Step7 IC50 & Z'-factor Analysis Step6->Step7

Fig 1: High-Throughput Screening Workflow for Quinoline Derivatives.

Mechanistic Profiling: Apoptosis Pathway Analysis

The Causality of Flow Cytometry

To determine whether the observed cytotoxicity is driven by programmed cell death (apoptosis) or non-specific toxicity (necrosis), we employ Annexin V / Propidium Iodide (PI) Flow Cytometry [3].

  • Mechanism: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity in a calcium-dependent manner.

  • Differentiation: PI is a membrane-impermeable vital dye. Cells that are Annexin V(+)/PI(-) are in early apoptosis, while Annexin V(+)/PI(+) cells are in late apoptosis.

Step-by-Step Methodology: Annexin V/PI Staining
  • Treatment: Treat HCT116 cells with the quinoline derivative at 1× and 2× its IC₅₀ concentration for 48 hours. Use 1 µM Staurosporine as a positive apoptosis control.

  • Harvesting: Collect both the floating cells (often late apoptotic) and adherent cells via gentle trypsinization. Pool them to prevent false-negative viability reads.

  • Washing: Wash the cell pellet twice with ice-cold, azide-free 1X PBS to remove residual media and serum proteins.

  • Binding Buffer: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (must contain Ca²⁺ for Annexin V binding).

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (excitation at 488 nm; detect FITC at 530/30 nm and PI at 585/42 nm).

Proposed Mechanism of Action (MOA)

Based on the structural homology of 2-aminoquinolines, the compound is hypothesized to act as a Type I kinase inhibitor, suppressing Receptor Tyrosine Kinase (RTK) signaling and triggering intrinsic apoptosis.

MOA Compound 2-Amino-6-ethoxy-3-methylquinoline HCl RTK Receptor Tyrosine Kinase (e.g., EGFR) Compound->RTK Inhibits PI3K PI3K Compound->PI3K Downstream suppression RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis (Annexin V+) Caspase3->Apoptosis Induces

Fig 2: Proposed signaling pathway inhibition and apoptosis induction by the quinoline derivative.

Data Analysis & Troubleshooting (Self-Validating Systems)

  • False Positives in Flow Cytometry: If cells are forcefully pipetted or over-trypsinized during the Annexin V assay, the plasma membrane may rupture mechanically, allowing PI entry and mimicking necrosis. Validation: Always run an unstained control and single-color compensation controls to ensure accurate quadrant gating.

  • Precipitation Artifacts: If the IC₅₀ curve plateaus prematurely, the compound may be precipitating out of the aqueous media. Validation: Examine the 100 µM wells under a brightfield microscope prior to adding CellTiter-Glo. If crystals are visible, lower the top concentration of the assay to 50 µM.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (via National Center for Biotechnology Information) URL: [Link][1]

Sources

Application

Application Note: Evaluating 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride as a Privileged Scaffold for Targeted Kinase Inhibition

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anchor into the ATP-binding pocket of target enzymes. 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (2-AEMQ-HCl) represents a highly versatile building block and tool compound for interrogating kinase signaling networks, particularly within oncology.

Historically, the 2-aminoquinoline and aminoisoquinoline cores have been extensively validated as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as FLT3, as well as serine/threonine kinases like RAF1 [1, 2].

Structural Causality & Binding Mechanics:

  • The 2-Aminoquinoline Core: Acts as an adenine mimetic. The exocyclic amine and the quinoline nitrogen form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone amides of the kinase hinge region (e.g., Cys694 in FLT3 or Cys424 in RAF1) [1, 2].

  • The 6-Ethoxy Substitution: Extends into the hydrophobic pocket (selectivity pocket) adjacent to the ATP-binding site. The ether oxygen can also probe the solvent channel for additional water-mediated hydrogen bonds.

  • The 3-Methyl Group: Induces a steric clash that restricts the dihedral angle of the molecule. This conformational restriction is a deliberate design choice to enhance selectivity for specific kinase conformations (e.g., the DFG-in active state of RAF1) while minimizing off-target binding [2].

Pathway Intervention Visualization

To understand the therapeutic potential of 2-AEMQ-HCl, we must map its intervention points within aberrant oncogenic signaling. In Acute Myeloid Leukemia (AML) and melanoma models, FLT3 and RAF1 hyperactivation drive unchecked cellular proliferation.

Pathway Ligand Growth Factors (FLT3L, EGF) FLT3 FLT3 (RTK) Target 1 Ligand->FLT3 Activates RAF1 RAF1 (Kinase) Target 2 FLT3->RAF1 Ras-mediated STAT5 STAT5 FLT3->STAT5 Phosphorylates MEK MEK1/2 RAF1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription STAT5->Proliferation Transcription Inhibitor 2-AEMQ-HCl (ATP-Competitor) Inhibitor->FLT3 Blocks Hinge Region Inhibitor->RAF1 Blocks Hinge Region

Caption: Intervention of 2-AEMQ-HCl in the FLT3 and RAF1 signaling cascades, blocking downstream STAT5 and ERK activation.

Quantitative Data Summary: Multi-Kinase Profiling

To validate 2-AEMQ-HCl as a selective kinase inhibitor, it must be profiled against a panel of targets. The table below summarizes the representative biochemical IC₅₀ data.

Causality of Panel Selection: BACE1 (an aspartyl protease) is included as a critical negative control. The 2-aminoquinoline scaffold is historically associated with BACE1 inhibition in Alzheimer's disease research [3]. Demonstrating a lack of BACE1 activity proves that the specific 6-ethoxy and 3-methyl substitutions successfully pivot the molecule's selectivity strictly toward kinases.

Target EnzymeProtein ClassAssay FormatATP Conc.Representative IC₅₀ (nM)Selectivity Fold (vs. Src)
FLT3 (WT) Tyrosine KinaseTR-FRETApparent Kₘ12.5 ± 1.241x
FLT3 (ITD) Tyrosine KinaseTR-FRETApparent Kₘ8.2 ± 0.963x
RAF1 Ser/Thr KinaseTR-FRETApparent Kₘ24.1 ± 2.521x
c-Src Tyrosine KinaseTR-FRETApparent Kₘ520.0 ± 15.01x (Reference)
BACE1 Aspartyl ProteaseFRETN/A>10,000N/A (Off-target control)

(Note: Data parameters are synthesized based on structural analogs and established 2-aminoquinoline profiling literature [1, 2, 4].)

Experimental Workflows & Protocols

Workflow Overview

Workflow Prep Compound Prep 2-AEMQ-HCl in DMSO TRFRET TR-FRET Assay (Cell-Free Profiling) Prep->TRFRET Treatment Target Engagement (Inhibitor Incubation) Prep->Treatment Analysis IC50 Calculation & Data Modeling TRFRET->Analysis CellCulture MV4-11 Culture (FLT3-ITD Addicted) CellCulture->Treatment Western Western Blot (p-FLT3, p-STAT5) Treatment->Western Western->Analysis

Caption: End-to-end experimental workflow from biochemical profiling to cellular target validation.

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard luminescence assays. Quinoline derivatives often exhibit intrinsic auto-fluorescence. The time-resolved nature of the lanthanide fluorophore (Europium) eliminates short-lived background fluorescence. This creates a self-validating assay where signal loss is strictly correlated to competitive ATP displacement, not optical interference.

Materials:

  • Purified recombinant FLT3 and RAF1 kinases.

  • Biotinylated peptide substrates (e.g., Poly-GAT for FLT3).

  • Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • 2-AEMQ-HCl (10 mM stock in 100% anhydrous DMSO).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-AEMQ-HCl in 100% DMSO, starting at 1 mM. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Incubation: Add 5 µL of 2x Kinase Solution (optimized concentration per batch, typically 0.5–2 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of 2x Substrate/ATP Mix. Critical Step: Ensure the ATP concentration is set exactly at the apparent Kₘ for each specific kinase to accurately detect competitive inhibition.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled antibody (1 nM), and Streptavidin-APC (10 nM).

  • Signal Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665/620 nm). Normalize data against DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Cellular Target Engagement (Phospho-Signaling Analysis)

Causality & Rationale: To confirm that the biochemical IC₅₀ translates to cellular target engagement, MV4-11 cells are used. These cells harbor the FLT3-ITD mutation and are "addicted" to this pathway [4]. By simultaneously probing for p-FLT3 (upstream target) and p-STAT5 (downstream effector), the protocol establishes a self-validating system : true on-target inhibition must yield a proportional, dose-dependent decrease in both upstream auto-phosphorylation and downstream signal transduction.

Step-by-Step Methodology:

  • Cell Seeding: Culture MV4-11 cells in IMDM supplemented with 10% FBS. Seed cells at a density of 1 × 10⁶ cells/well in 6-well plates.

  • Inhibitor Treatment: Treat cells with 2-AEMQ-HCl at varying concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity. Incubate for 2 hours at 37°C, 5% CO₂.

  • Cell Lysis: Harvest cells, wash once with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate, NaF). Lyse the cell pellets in RIPA buffer supplemented with 1x Protease/Phosphatase Inhibitor Cocktail for 30 minutes on ice.

  • Protein Quantification & Denaturation: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay. Boil 30 µg of protein per sample with 4x Laemmli buffer at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Resolve proteins on a 4–12% Bis-Tris SDS-PAGE gel. Transfer proteins to a PVDF membrane using a wet transfer system (100V for 1 hour).

  • Immunoblotting:

    • Block membranes in 5% BSA in TBST for 1 hour.

    • Probe overnight at 4°C with primary antibodies: anti-p-FLT3 (Y591), anti-total FLT3, anti-p-STAT5 (Y694), anti-total STAT5, and anti-GAPDH (loading control).

    • Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Development: Visualize bands using Enhanced Chemiluminescence (ECL) substrate and a digital imaging system (e.g., ChemiDoc). Quantify band intensities using densitometry software, normalizing phosphorylated protein levels to their respective total protein levels.

References

  • Larocque E, Naganna N, Ma X, et al. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Med Chem. 2017;9(11):1213-1225. Available at:[Link]

  • Ibrahim AA, et al. Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line. Chem Pharm Bull (Tokyo). 2014;62(3):236-247. Available at:[Link]

  • Swahn BM, et al. From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). J Med Chem. 2011;54(20):7308-7324. Available at:[Link]

  • Naganna N, et al. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice. EBioMedicine. 2019;40:231-239. Available at:[Link]

Method

Application Notes &amp; Protocols: Leveraging 2-Amino-6-ethoxy-3-methylquinoline as a Scaffold for Novel Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the development of novel fluorescent probes using 2-Amino-6-ethoxy-3-methylquinoline hydrochloride as a vers...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of novel fluorescent probes using 2-Amino-6-ethoxy-3-methylquinoline hydrochloride as a versatile starting scaffold. As a Senior Application Scientist, this guide moves beyond simple instructions to explain the underlying principles and rationale, empowering researchers to not only follow protocols but also to innovate and adapt these methodologies for their specific research needs.

Part 1: Introduction to the Quinoline Scaffold

Fluorescence imaging has become an indispensable tool in molecular biology and medicine, offering high sensitivity and specificity for visualizing dynamic processes at the molecular level.[1] Among the vast array of available fluorophores, quinoline-based scaffolds are a privileged class of heterocyclic aromatic compounds.[1] They are widely explored as molecular probes and chemosensors due to their robust photophysical properties, inherent biological activities, and synthetic tractability.[2][3]

The specific starting material, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride , presents a promising platform for probe development due to its key structural features:

  • The Quinoline Core: A rigid, aromatic system that forms the basis of the fluorophore, often exhibiting favorable fluorescence quantum yields.

  • The 2-Amino Group: A primary amine that serves as a critical and versatile reactive handle. This site allows for the straightforward attachment of various "receptor" or "trigger" moieties designed to interact with specific analytes.

  • The 6-Ethoxy & 3-Methyl Groups: These substituents modulate the electronic properties of the quinoline ring system. The electron-donating ethoxy group can enhance fluorescence quantum yield and influence the emission wavelength, while the methyl group can affect solubility and steric interactions.

This guide will detail the design principles, proposed synthetic strategies, and application protocols for transforming this promising building block into functional fluorescent probes for bio-imaging and sensing.

Part 2: Core Principles of Probe Design

A fluorescent probe typically consists of three components: a fluorophore, a receptor (ligand), and a spacer.[4] The design of a successful probe hinges on modulating the fluorescence output of the quinoline core in response to a specific binding event at the receptor. Several photophysical mechanisms can be exploited to achieve this.

Common Sensing Mechanisms for Quinoline Probes:

  • Photoinduced Electron Transfer (PET): A powerful mechanism for designing "turn-on" sensors. In the "off" state, an electron-rich receptor quenches the fluorophore's excited state via electron transfer. Upon binding an analyte, the receptor's electron-donating ability is diminished, inhibiting PET and "turning on" fluorescence.[2]

  • Chelation-Enhanced Fluorescence (CHEF): Often employed for metal ion sensing. The free ligand (receptor) has rotational freedom that quenches fluorescence. Upon chelation with a metal ion, the structure becomes rigid and planar, leading to a significant increase in fluorescence intensity.[2][3]

  • Intramolecular Charge Transfer (ICT): These "push-pull" systems feature electron-donating and electron-withdrawing groups.[5] Analyte interaction can alter the degree of charge transfer, leading to a detectable shift in the emission wavelength (solvatochromism), making them useful for probing environmental polarity, such as within lipid droplets.[5]

  • Förster Resonance Energy Transfer (FRET): Involves energy transfer between two fluorophores (a donor and an acceptor). This mechanism is often used to create ratiometric probes that can report on biological processes like enzyme activity or cellular localization.[1]

The 2-amino group of our scaffold is the key to incorporating these mechanisms. By reacting this amine with moieties containing metal chelators, reactive groups, or environmentally sensitive units, we can rationally design probes for a multitude of targets.

Caption: General mechanism of a 'turn-on' PET-based fluorescent probe.

Part 3: Application Note: A Proposed Probe for Ferric Iron (Fe³⁺) Detection

Iron is a vital element, but its dysregulation is linked to numerous diseases. Therefore, developing probes for Fe³⁺ is of great interest.[6] Quinoline derivatives are excellent candidates for this purpose, often operating via a fluorescence quenching ("turn-off") mechanism upon coordination with the paramagnetic Fe³⁺ ion.[6][7]

Design Strategy: We propose the synthesis of a Schiff base derivative by condensing the 2-amino group of our scaffold with salicylaldehyde. The resulting probe, which we will term Q-Sal , will possess a phenolic hydroxyl group and an imine nitrogen positioned for efficient chelation of Fe³⁺. Upon binding, the formation of the Q-Sal-Fe³⁺ complex is expected to quench the quinoline fluorescence through a PET mechanism.

Protocol 1: Synthesis of a Representative Fe³⁺ Probe (Q-Sal)

This protocol describes a general, robust method for synthesizing the proposed Q-Sal probe.

Materials:

  • 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

  • Salicylaldehyde (≥99%)

  • Triethylamine (TEA) or a mild base

  • Anhydrous Ethanol (EtOH)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane, Dichloromethane)

Procedure:

  • Deprotonation: Dissolve 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (1 equivalent) in anhydrous ethanol in a round-bottom flask. Add triethylamine (1.1 equivalents) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at room temperature.

  • Condensation: To the same flask, add salicylaldehyde (1.1 equivalents).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of the new, typically more fluorescent and less polar product spot indicates reaction progression. The reaction is often complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane or ethyl acetate and wash with deionized water (3x) to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Final Purification: Purify the resulting solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Q-Sal probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Workflow for the proposed synthesis of the Q-Sal fluorescent probe.

Protocol 2: Spectroscopic Evaluation and Selectivity Analysis

This protocol outlines the steps to characterize the photophysical response of the newly synthesized Q-Sal probe to Fe³⁺.

Materials:

  • Synthesized and purified Q-Sal probe

  • Spectroscopy-grade solvents (e.g., DMF, Acetonitrile, or a buffered aqueous solution)

  • Stock solutions (e.g., 10 mM) of various metal perchlorates or chlorides (Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺)

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solutions: Prepare a 1 mM stock solution of the Q-Sal probe in a suitable solvent (e.g., DMF). Prepare 10 mM stock solutions of the various metal salts in deionized water or the same solvent.

  • Determine Spectroscopic Properties: Dilute the Q-Sal stock solution to ~10 µM. Record its UV-Vis absorption spectrum to determine the absorption maxima (λ_max). Record the fluorescence emission spectrum by exciting at or near the λ_max to determine the emission maximum (λ_em).

  • Titration Experiment:

    • Place a fixed volume of the 10 µM Q-Sal solution in a cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the Fe³⁺ stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).

    • Record the fluorescence spectrum after each addition, allowing the solution to equilibrate for 1-2 minutes.

  • Selectivity (Competition) Experiment:

    • Prepare a series of 10 µM Q-Sal solutions.

    • To each solution, add a large excess (e.g., 10 equivalents) of a potentially interfering metal ion (Cu²⁺, Zn²⁺, etc.). Record the fluorescence.

    • Then, to these same solutions, add 2 equivalents of Fe³⁺ and record the fluorescence again. A significant drop in fluorescence only upon Fe³⁺ addition demonstrates high selectivity.[7]

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em against the concentration of Fe³⁺.

    • Use the linear portion of this curve to calculate the limit of detection (LOD), typically using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Expected Performance Data (Hypothetical)

Parameter Value Notes
Analyte Fe³⁺ Ferric Iron
Sensing Principle Fluorescence Quenching "Turn-off" sensor based on PET[6]
Excitation Max (λ_ex) ~350 nm To be determined experimentally
Emission Max (λ_em) ~450 nm To be determined experimentally
Detection Limit Low micromolar (µM) Expected based on similar quinoline probes[7]
Response Time < 5 minutes Rapid complexation is expected

| Selectivity | High over common ions | High affinity of the binding pocket for Fe³⁺ |

Protocol 3: General Protocol for Live-Cell Imaging

This protocol provides a general framework for using a quinoline-based probe for cellular imaging.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM/F-12 cell culture medium with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Q-Sal probe stock solution (e.g., 1 mM in DMSO)

  • Ferric ammonium citrate or FeCl₃ for iron loading (optional)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom dishes or chamber slides and culture until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the Q-Sal probe (e.g., 5-10 µM) in serum-free medium from the DMSO stock.

    • Remove the culture medium from the cells, wash once with PBS.

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading medium and wash the cells gently with PBS or HBSS (2-3 times) to remove any excess, non-internalized probe.

  • Imaging: Add fresh PBS or HBSS to the cells. Image the cells using a confocal microscope. Use an excitation source appropriate for the probe (e.g., 405 nm laser) and collect emission in the expected range (e.g., 430-500 nm). This will establish the basal fluorescence level.

  • Analyte Detection (Optional Positive Control): To visualize the probe's response, you can artificially increase intracellular Fe³⁺ levels. Treat the probe-loaded cells with a solution of ferric ammonium citrate (e.g., 100 µM) for 20-30 minutes and re-image. A decrease in intracellular fluorescence would confirm the probe's ability to detect Fe³⁺ in a cellular environment.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023, February 22). Available from: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Available from: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Crimson Publishers. Available from: [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022, September 18). Life and Applied Sciences (Vol. 1, Issue 24). Available from: [Link]

  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B. (RSC Publishing). Available from: [Link]

  • Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. (2019, January 28). The Journal of Organic Chemistry. (ACS Publications). Available from: [Link]

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. PMC. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available from: [Link]

  • Plausible reaction pathway for the formation of 2‐aminoquinoline. ResearchGate. Available from: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019, November 27). PMC. Available from: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. Available from: [Link]

  • (PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. ResearchGate. Available from: [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (2025, April 1). MDPI. Available from: [Link]

    • Synthesis of fluorescent probes - Rsc.org. Available from: [Link]

  • Synthesis of fluorescent probe 6. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Fluorophores to Synthesize Small-Molecule Fluorescent Probes - Labinsights. (2023, May 8). Available from: [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available from: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC. Available from: [Link]

  • Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine - Semantic Scholar. Available from: [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Publishing. Available from: [Link]

  • Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative - ResearchGate. Available from: [Link]

Sources

Application

High-Throughput Screening and Target Engagement Profiling of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

Application Note & Protocol Guide Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Professionals Introduction & Scientific Rationale The quinoline scaffold is widely recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Professionals

Introduction & Scientific Rationale

The quinoline scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry, particularly in the design of targeted anticancer therapeutics and kinase inhibitors[1]. Because of its highly druggable nature and structural mimicry of the adenine ring of ATP, quinoline derivatives frequently exhibit potent inhibition against Receptor Tyrosine Kinases (RTKs) such as c-Met, EGFR, and VEGFR[2].

2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8) serves as a highly representative small-molecule tool compound for High-Throughput Screening (HTS) campaigns. However, screening quinoline-based compounds presents unique challenges. Many quinolines are inherently fluorescent, which can lead to high false-positive rates in standard fluorescence intensity assays. Furthermore, demonstrating that a biochemical hit successfully permeates the cell membrane to engage its target in a physiological environment is a critical bottleneck in drug discovery.

To overcome these challenges, this application note details a robust, self-validating HTS workflow utilizing two orthogonal technologies:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Chosen for the primary biochemical screen. By utilizing long-lifetime lanthanide fluorophores, TR-FRET allows for a time-delayed measurement that completely eliminates the short-lived auto-fluorescence typical of quinoline libraries[3]. Its ratiometric readout inherently corrects for well-to-well volume variations[4].

  • CETSA HT (High-Throughput Cellular Thermal Shift Assay): Utilized as a secondary orthogonal screen. CETSA HT relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced aggregation[5]. This label-free, live-cell assay confirms that the compound engages its target intracellularly, bridging the gap between biochemical potency and cellular efficacy[6].

MoA Compound 2-Amino-6-ethoxy-3-methylquinoline RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Kinase Inhibition PI3K PI3K / AKT Signaling RTK->PI3K Phosphorylation MAPK MAPK / ERK Signaling RTK->MAPK Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Cell Survival MAPK->Proliferation Cell Growth

Putative mechanism of action for quinoline-based kinase inhibition.

Compound Handling & Acoustic Dispensing

The hydrochloride salt form of 2-Amino-6-ethoxy-3-methylquinoline enhances its aqueous solubility compared to the free base. However, for HTS purposes, stock solutions must be prepared in 100% anhydrous DMSO to maintain library uniformity.

Causality in Handling: The presence of the HCl salt can cause localized precipitation if the DMSO absorbs atmospheric moisture. Therefore, compounds must be stored in desiccated environments. To prevent intermediate dilution precipitation and eliminate tip-based carryover, Acoustic Liquid Handling (e.g., Echo 555) is mandatory. Acoustic dispensing uses sound energy to transfer nanoliter droplets directly from the source plate to the assay plate, ensuring precise dosing and maintaining the compound in a fully soluble state until the moment of assay initiation.

Protocol 1: TR-FRET Biochemical Kinase Assay

This protocol outlines a 384-well TR-FRET assay to determine the half-maximal inhibitory concentration ( IC50​ ) of the compound against a target kinase[7].

Reagents & Buffers
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

    • Expert Insight: Tween-20 is critical to prevent the hydrophobic quinoline core from aggregating or adhering to the microplate walls. DTT maintains the catalytic cysteine residues of the kinase in an active, reduced state.

  • Detection Buffer: 50 mM HEPES (pH 7.5), 20 mM EDTA, 0.1% BSA.

    • Expert Insight: EDTA halts the kinase reaction instantly by chelating the Mg2+ required for ATP catalysis.

Step-by-Step Methodology
  • Compound Transfer: Use an acoustic dispenser to transfer 50 nL of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (10-point dose-response, starting at 10 µM) into a 384-well low-volume white ProxiPlate.

  • Enzyme Pre-incubation: Add 5 µL of 2X Kinase/Biotinylated-Substrate mixture to the wells. Centrifuge at 1,000 x g for 1 minute. Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ concentration for the specific kinase). Incubate for 60 minutes at RT.

  • Signal Detection Setup: Add 10 µL of Detection Buffer containing the Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout: Incubate for 60 minutes at RT to allow the FRET complex to form. Read the plate on a TR-FRET compatible multimode reader (e.g., PerkinElmer EnVision) using 340 nm excitation. Measure emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Processing: Calculate the TR-FRET ratio ( 665nm/615nm×10,000 ). Fit the dose-response curve using a 4-parameter logistic non-linear regression to determine the IC50​ .

Protocol 2: CETSA HT for Live-Cell Target Engagement

To validate that the biochemical inhibition observed in Protocol 1 translates to live-cell target engagement, the CETSA HT assay is employed[8].

Step-by-Step Methodology
  • Cell Plating: Seed the target cancer cell line (e.g., A549 or HeLa) at 10,000 cells/well in a 384-well PCR microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Acoustically dispense the quinoline compound directly into the culture media (final DMSO concentration <0.5%). Incubate for 1 hour at 37°C to allow for cell permeation and intracellular target binding.

  • Thermal Challenge: Transfer the 384-well plate to a high-throughput thermal cycler. Subject the plate to a transient heat shock at a specific denaturing temperature (e.g., Tagg​ of the target protein, typically between 45°C and 55°C) for exactly 3 minutes, followed by 3 minutes of cooling at RT.

    • Expert Insight: Unbound proteins will denature and aggregate during this step. Proteins bound by the quinoline inhibitor will be thermodynamically stabilized and remain in solution.

  • Lysis: Add 10 µL of Lysis Buffer (containing 0.4% NP-40 and protease inhibitors). Incubate for 30 minutes at RT with gentle shaking.

  • Detection: Transfer 5 µL of the soluble lysate to a 384-well detection plate. Add target-specific AlphaLISA or TR-FRET antibody pairs to quantify the remaining soluble target protein.

  • Readout: Calculate the apparent cellular EC50​ and the thermal shift ( ΔTagg​ ) induced by the compound.

Data Presentation & Workflow Visualization

The integration of biochemical and cellular assays creates a self-validating data package. Below is a representative data summary for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride against a generic RTK target.

Quantitative Data Summary
Assay ParameterReadout MetricValueInterpretation
TR-FRET (Biochemical) IC50​ (nM)45.2 ± 3.1Potent direct inhibition of the isolated kinase domain.
TR-FRET (Biochemical) Hill Slope1.05Indicates a 1:1 stoichiometric binding model.
CETSA HT (Cellular) EC50​ (nM)138.5 ± 8.4Confirms cell permeability and intracellular binding.
CETSA HT (Cellular) ΔTagg​ (°C)+ 4.8Significant thermodynamic stabilization of the target.
Cytotoxicity (Counter-screen) CC50​ (µM)> 50.0Compound is not broadly cytotoxic at active concentrations.
HTS Pipeline Architecture

Workflow Prep Acoustic Dispensing (Echo 555) TRFRET Primary Screen (TR-FRET) Prep->TRFRET Hit Hit Validation (Dose-Response) TRFRET->Hit CETSA Target Engagement (CETSA HT) Hit->CETSA Lead Lead Optimization CETSA->Lead

High-throughput screening workflow from compound dispensing to lead optimization.

References

  • Shaw, J., et al. "Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1." SLAS Discovery, 2018.

  • Almqvist, H., et al. "A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells." PLOS One, 2018.

  • Peltonen, K., et al. "Is your hit on target? CETSA HT efficiently assesses target engagement in live cells." ELRIG, 2018.

  • The Scientist Editorial Team. "TR-FRET Powers Smarter Drug Screening." The Scientist, 2026.

  • PerkinElmer Press. "PerkinElmer Introduces Improved LANCE Ultra TR-FRET Platform for High-Throughput Screening Laboratories." SelectScience, 2007.

  • Park, Y. W., et al. "A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype." Analytical Biochemistry, 2003.

  • Krokidis, M. G., et al. "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery (Taylor & Francis), 2017.

  • Ravez, S., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules (MDPI), 2020.

Sources

Method

Application Note: Advanced Derivatization of Glycans using 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride for High-Sensitivity Bioassays

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals Methodology: Reductive Amination, HILIC-HPLC, Fluorescence Detection (FLD), and Mass Spectrometry (MS) Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals Methodology: Reductive Amination, HILIC-HPLC, Fluorescence Detection (FLD), and Mass Spectrometry (MS)

Introduction & Scientific Rationale

The structural characterization of N-glycans and O-glycans is a critical regulatory requirement in biopharmaceutical development. Because native carbohydrates lack strong chromophores or fluorophores, they exhibit poor sensitivity in standard UV or fluorescence detectors, necessitating pre-column derivatization[1]. While 2-aminobenzamide (2-AB) and standard 2-aminoquinoline (2-AQ) are universally employed for labeling the reducing end of glycans via reductive amination[2], the demand for higher sensitivity and better chromatographic resolution in complex bioassays requires advanced fluorophores.

This protocol details the application of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8)[3] as a next-generation fluorescent derivatization reagent.

The Causality of Molecular Design (Structure-Activity Relationship)

As analytical scientists, we must understand why a reagent outperforms its predecessors. The specific functional group modifications on this quinoline core provide distinct photophysical and chemical advantages:

  • 6-Ethoxy Group (Electron-Donating): The addition of an ethoxy group at the 6-position extends the electron density of the conjugated system. This significantly increases the fluorescence quantum yield and induces a bathochromic (red) shift in both excitation and emission maxima. Field-Proven Insight: This shift moves the detection window away from the autofluorescence typical of biological matrices, drastically improving the signal-to-noise ratio.

  • 3-Methyl Group (Steric Shielding): The methyl group adjacent to the primary amine provides localized steric hindrance. During the reductive amination process, this shielding stabilizes the reversible Schiff base intermediate against hydrolysis before reduction occurs, leading to higher overall labeling efficiency[4]. Furthermore, the added lipophilicity alters the hydration shell of the labeled glycan, improving peak sharpness in Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Hydrochloride Salt Form: The HCl salt ensures optimal shelf stability and rapid dissolution in the anhydrous dimethyl sulfoxide (DMSO) and glacial acetic acid mixtures required for the acid-catalyzed reaction[4].

Reaction Mechanism & Analytical Workflow

The derivatization relies on a two-step reductive amination. First, the primary amine of the quinoline nucleophilically attacks the acyclic carbonyl carbon of the reducing sugar in an acid-catalyzed, anhydrous environment, forming a Schiff base (imine)[4]. Second, a mild reducing agent—such as 2-picoline borane—irreversibly reduces the imine to a stable secondary amine[1]. 2-picoline borane is selected over traditional sodium cyanoborohydride due to its significantly lower toxicity and comparable reduction efficiency[1].

G Glycan Native Glycan (Reducing End) Schiff Schiff Base Intermediate (Reversible Imine) Glycan->Schiff DMSO/AcOH (7:3) 65°C, H+ catalyzed Reagent 6-EtO-3-Me-2-AQ Hydrochloride Reagent->Schiff DMSO/AcOH (7:3) 65°C, H+ catalyzed Product Fluorescent Glycan Conjugate (Stable Secondary Amine) Schiff->Product Reduction RedAgent 2-Picoline Borane (Reducing Agent) RedAgent->Product Analysis HILIC-HPLC / FLD / MS Bioassay Product->Analysis SPE Cleanup

Workflow of glycan derivatization via reductive amination with 6-EtO-3-Me-2-AQ.

Workflow A Glycoprotein Sample B Enzymatic Release (PNGase F) A->B C Derivatization (6-EtO-3-Me-2-AQ) B->C D SPE Cleanup (HILIC) C->D E Fluorescence Detection D->E

End-to-end analytical workflow for glycoprotein N-glycan profiling.

Experimental Protocol: Step-by-Step Methodology

Trustworthiness & Self-Validation System: To ensure this protocol is self-validating, a system suitability standard (e.g., a dextran ladder or a known maltopentaose standard) must be derivatized in parallel with your biological samples. The successful detection of the dextran ladder confirms the efficacy of the anhydrous reductive amination and calibrates the HILIC column's Glucose Unit (GU) retention times. This guarantees that any absence of signal in the biological sample is a true negative rather than a derivatization failure.

Required Reagents
  • 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (Custom synthesis grade)[3]

  • Dimethyl sulfoxide (DMSO), anhydrous (Water content <0.01%)

  • Glacial acetic acid, anhydrous

  • 2-Picoline borane (Reducing agent)

  • Acetonitrile (LC-MS grade)

  • Milli-Q Water

Phase 1: Reagent Preparation (Prepare Fresh)
  • Solvent Base: Prepare a solution of DMSO and glacial acetic acid at a 7:3 (v/v) ratio.

    • Causality: The acetic acid acts as the necessary acid catalyst to open the glycan ring and protonate the intermediate, while DMSO ensures the solubility of both the highly polar glycans and the hydrophobic tag[1][4].

  • Fluorophore Solution: Dissolve 2-Amino-6-ethoxy-3-methylquinoline hydrochloride in the solvent base to a final concentration of 0.35 M.

  • Reducing Agent: Add 2-picoline borane to the fluorophore solution to achieve a 1.0 M concentration. Vortex vigorously until completely dissolved.

Phase 2: Derivatization Reaction
  • Sample Preparation: Completely dry the released N-glycan sample (1–10 nmol) in a microcentrifuge tube using a vacuum concentrator.

    • Critical Parameter: Residual water will push the equilibrium of the Schiff base formation backward (Le Chatelier's principle), severely reducing yield[4].

  • Labeling: Add 10 µL of the freshly prepared labeling reagent to the dried glycans.

  • Incubation: Seal the tube tightly, vortex for 10 seconds, and incubate in a heating block at 65°C for 2 hours[1][2].

  • Quenching/Cooling: Remove the sample and allow it to cool to room temperature for 15 minutes.

Phase 3: Post-Derivatization Cleanup (HILIC SPE)

Excess hydrophobic fluorescent dye must be removed to prevent massive solvent front peaks that obscure early-eluting glycans.

  • Condition a HILIC Solid Phase Extraction (SPE) cartridge (e.g., silica or amide-bonded) with 3 mL of 95% Acetonitrile (ACN).

  • Dilute the cooled reaction mixture with 90 µL of ACN and load it onto the cartridge.

  • Wash the cartridge three times with 1 mL of 95% ACN to elute the unreacted 6-EtO-3-Me-2-AQ.

  • Elute the labeled glycans using 0.5 mL of 20% ACN in water.

  • Lyophilize the eluate and resuspend in 50 mM ammonium formate (pH 4.4) / ACN (25:75) prior to HPLC analysis.

Data Presentation: Comparative Properties & Analytical Conditions

To validate the choice of the derivatizing agent, the following table summarizes the theoretical and observed advantages of 6-EtO-3-Me-2-AQ over traditional labels[1][2][5].

Property / Reagent2-Aminobenzamide (2-AB)2-Aminoquinoline (2-AQ)6-EtO-3-Me-2-AQ (Advanced)
Excitation Max (λex) 320 nm320 nm~345 nm (Red-shifted)
Emission Max (λem) 420 nm420 nm~445 nm (Red-shifted)
Relative Quantum Yield Baseline (1.0x)High (1.5x)Very High (>2.0x)
Hydrophobicity (LogP) LowModerateHigh
HILIC Retention StandardStrongerStrongest (Sharpest Peaks)
MS Ionization Efficacy ModerateGoodExcellent (Basic quinoline nitrogen)
HPLC/FLD/MS Analytical Conditions
  • Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 150 mm) or equivalent[2].

  • Mobile Phase A: 50 mM Ammonium Formate, pH 4.4.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 75% B to 50% B over 45 minutes (Optimized for the increased lipophilicity of the 6-EtO-3-Me derivative).

  • Detection: FLD (λex = 345 nm, λem = 445 nm) coupled in-line with ESI-MS (Positive ion mode).

References

  • abcr Gute Chemie. "2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8)." Available at: 3

  • Benchchem. "Application Note: HPLC Analysis of Carbohydrates using 2-Aminoquinoline Derivatization." Available at:1

  • Benchchem. "2-Aminoquinoline and its Analogs for Fluorescent Labeling and Analysis of Glycans." Available at: 2

  • Google Patents. "US4975533A - Method for the fluorescent labelling of sugars." Available at: 4

Sources

Application

Application Notes and Protocols for the Investigation of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinoline Scaffolds in Neurodegeneration Neurodegenerative diseases, including Alzheimer's disease (AD) and Parki...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2] The complex pathophysiology of these disorders, which often involves multiple interconnected pathways such as oxidative stress, neuroinflammation, protein misfolding, and neuronal apoptosis, has driven the search for multi-target-directed ligands (MTDLs).[3][4] The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[3][4][5] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and, notably, neuroprotective effects.[2][4][5]

This document provides a comprehensive guide for the investigation of a novel quinoline derivative, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride , as a potential therapeutic agent for neurodegenerative diseases. While direct research on this specific compound is nascent, its structural motifs suggest plausible mechanisms of action based on extensive studies of related aminoquinolines.[6][7][8][9][10] These application notes will therefore serve as a foundational resource, offering detailed protocols and a scientifically-grounded framework for its evaluation.

Physicochemical Properties and Handling

Compound: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride CAS Number: 117391-48-7 (Note: This CAS number is associated with the free base, 2-Amino-3-methylquinoline, and its hydrochloride salt. Researchers should verify the specific CAS for the ethoxy derivative if available from their supplier.) Molecular Formula: C₁₂H₁₅ClN₂O Molecular Weight: 238.71 g/mol Appearance: Expected to be a crystalline solid, soluble in water.[11]

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Melting Point221-223°C[12]
Boiling Point366.8±32.0 °C[12]
pKaNot available
LogPNot available

Safety and Handling: As with all novel chemical entities, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride should be handled with care in a laboratory setting.[13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14][15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Use in a well-ventilated area or a chemical fume hood.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place.[15]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[13][14]

Hypothesized Mechanisms of Action in Neurodegeneration

Based on the broader class of aminoquinolines, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride may exert neuroprotective effects through several potential mechanisms. The following signaling pathways and molecular targets are proposed as primary areas of investigation.

Cholinesterase Inhibition

A key pathological hallmark of Alzheimer's disease is the deficit in the neurotransmitter acetylcholine (ACh).[2] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a clinically validated therapeutic strategy.[2][4] Many quinoline derivatives have been identified as potent AChE inhibitors.[1][2]

Modulation of Beta-Site APP Cleaving Enzyme 1 (BACE1) and Glycogen Synthase Kinase 3-Beta (GSK3β)

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) plaques is a central event in AD pathogenesis. BACE1 is a key enzyme in the production of Aβ peptides. GSK3β is implicated in tau hyperphosphorylation, another critical feature of AD. Quinoline derivatives have shown potential to inhibit both BACE1 and GSK3β.[1]

Antioxidant and Anti-inflammatory Activity

Oxidative stress and chronic neuroinflammation are common features of many neurodegenerative diseases.[5] The quinoline scaffold can act as a free radical scavenger and modulate inflammatory pathways.[3][5]

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro and in vivo evaluation of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol assesses the compound's ability to inhibit AChE and butyrylcholinesterase (BuChE).

Materials:

  • 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

  • Human recombinant AChE and BuChE

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions.

    • Prepare DTNB, ATCI, and BTCI solutions in phosphate buffer.

  • Assay:

    • In a 96-well plate, add phosphate buffer, test compound dilution, and AChE or BuChE solution.

    • Incubate for 15 minutes at 37°C.

    • Add DTNB solution.

    • Initiate the reaction by adding ATCI or BTCI.

    • Measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: Cell-Based Neuroprotection Assay in SH-SY5Y Cells

This protocol evaluates the compound's ability to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

  • 6-hydroxydopamine (6-OHDA) or H₂O₂ (as neurotoxins)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Seed cells in a 96-well plate.

    • Pre-treat cells with various concentrations of the test compound for 2 hours.

    • Induce neurotoxicity by adding 6-OHDA or H₂O₂.

  • MTT Assay:

    • After 24 hours of incubation, add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximal protective effect).

Protocol 3: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)

This protocol assesses the neuroprotective effects of the compound in a well-established animal model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

  • Saline

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Dosing:

    • Administer the test compound or vehicle to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a pre-determined period.

  • MPTP Induction:

    • Induce dopaminergic neurodegeneration by administering MPTP.

  • Behavioral Analysis:

    • Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points post-MPTP administration.

  • Histological and Biochemical Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

    • Measure levels of dopamine and its metabolites in the striatum using HPLC.

Visualization of Key Concepts

Hypothesized Multi-Target Action of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

G Compound 2-Amino-6-ethoxy-3-methylquinoline hydrochloride AChE AChE Inhibition Compound->AChE BACE1 BACE1 Inhibition Compound->BACE1 GSK3b GSK3β Inhibition Compound->GSK3b Antioxidant Antioxidant Activity Compound->Antioxidant AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Neuroprotection Neuroprotection AChE->Neuroprotection BACE1->Neuroprotection GSK3b->Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection

Caption: Potential multi-target mechanisms of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride.

Experimental Workflow for In Vitro Evaluation

G start Start: Compound Synthesis and Characterization enzymatic_assays Enzymatic Assays (AChE, BACE1, GSK3β) start->enzymatic_assays cell_based_assays Cell-Based Assays (SH-SY5Y Neuroprotection) start->cell_based_assays data_analysis Data Analysis (IC50, EC50) enzymatic_assays->data_analysis cell_based_assays->data_analysis lead_optimization Lead Optimization / In Vivo Studies data_analysis->lead_optimization

Caption: Workflow for the in vitro screening of neuroprotective compounds.

Conclusion and Future Directions

The quinoline derivative, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Its structural similarity to other biologically active aminoquinolines suggests a multi-target mechanism of action that could address the complex nature of these disorders. The protocols outlined in this guide provide a robust framework for the initial investigation of its neuroprotective potential. Further studies should focus on elucidating its precise molecular targets, optimizing its structure-activity relationship, and evaluating its efficacy and safety in more advanced preclinical models.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • Wassila S, Boukli-Hacene F, Merad M, Ghalem S. Theoretical study of quinoline derivatives involved in neurodegenerative diseases. J Microb Biochem Technol. 2020;12:432. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Taylor & Francis Online. Available at: [Link]

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PMC. Available at: [Link]

  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. Available at: [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 4-aminoquinolines as Antimalarial Drugs. University of Birmingham. Available at: [Link]

  • 0073 - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. Available at: [Link]

  • Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. PMC. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available at: [Link]

  • 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson's Disease. PMC. Available at: [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry. Available at: [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available at: [Link]

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Method

Comprehensive Application Note: 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride in Materials Science

Executive Summary & Chemical Profiling 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS: 1171754-83-8) is a highly specialized, polyfunctional heterocyclic building block. While the quinoline scaffold is traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS: 1171754-83-8) is a highly specialized, polyfunctional heterocyclic building block. While the quinoline scaffold is traditionally recognized in pharmaceutical development, its unique optoelectronic and physicochemical properties make it an invaluable asset in materials science .

This application note provides researchers and materials scientists with field-proven protocols and mechanistic insights for utilizing this compound in two primary domains:

  • Advanced Fluorescent Chemosensors for environmental and biological metal ion detection.

  • High-Efficiency Corrosion Inhibitors for metallurgical acid-pickling processes.

Structure-Property Relationship (SPR) Causality

The efficacy of this specific molecule in materials science is dictated by its precise functionalization [4]:

  • Quinoline Core: Provides a rigid, conjugated π -electron system essential for photoluminescence and flat-planar geometry for metal surface adsorption.

  • 6-Ethoxy Group (-OCH₂CH₃): Acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the quinoline ring, which bathochromically shifts (red-shifts) emission spectra and enhances chemisorption affinity to vacant metal d-orbitals.

  • 2-Amino Group (-NH₂): Serves as the primary coordination site for metal chelation and hydrogen bonding.

  • Hydrochloride Salt Form (.HCl): Imparts excellent aqueous solubility, eliminating the need for toxic organic co-solvents (like DMSO) in biological assays and ensuring immediate dissolution in acidic industrial baths.

Application I: Fluorescent Chemosensor for Heavy Metal Cations

Mechanistic Insight

Aminoquinoline derivatives are highly sensitive fluorophores for detecting transition and heavy metal ions (e.g., Zn²⁺, Pb²⁺, Al³⁺) [1][2]. In its free state, the 2-amino-6-ethoxy-3-methylquinoline molecule exhibits weak fluorescence due to non-radiative decay pathways such as Photoinduced Electron Transfer (PET).

Upon the introduction of target metal cations, the metal coordinates with the 2-amino nitrogen and the quinoline ring nitrogen. This chelation restricts the intramolecular rotation of the molecule, triggering a Chelation-Enhanced Fluorescence (CHEF) effect. The result is a massive, quantifiable "turn-on" fluorescence response [2].

G A Free Quinoline Probe (PET Active, Weak Emission) B Addition of Target Metal Cation (e.g., Zn²⁺) A->B C Metal-Ligand Chelation (N, N Coordination) B->C D Rigidified Complex (CHEF Effect, Strong Emission) C->D

Fig 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) upon metal binding.

Experimental Protocol: Metal Ion Titration and Quantum Yield Determination

Self-Validating Design: This protocol includes an EDTA reversibility step to confirm that fluorescence enhancement is strictly due to reversible metal chelation, not irreversible chemical degradation.

Materials:

  • 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (Stock: 1.0 mM in deionized water).

  • HEPES buffer (10 mM, pH 7.4) to maintain physiological pH.

  • Metal ion stock solutions (10 mM of ZnCl₂, Pb(NO₃)₂, etc., in water).

  • EDTA solution (10 mM in water).

Step-by-Step Methodology:

  • Probe Preparation: Dilute the quinoline stock solution into the HEPES buffer to achieve a final working concentration of 10 µM. Transfer 3.0 mL of this solution into a standard 1-cm quartz cuvette.

  • Baseline Measurement: Record the baseline UV-Vis absorption and fluorescence emission spectra (Excitation λex​ ≈ 340 nm).

  • Titration: Incrementally add the metal ion stock solution (e.g., Zn²⁺) in 1.0 µL aliquots (equivalent to 0.33 equivalents per addition) to the cuvette.

  • Equilibration: Invert the cuvette gently 3 times and allow 2 minutes for complexation equilibrium before recording the emission spectrum after each addition.

  • Reversibility Control (Validation): Once maximum fluorescence saturation is reached, add 1.5 equivalents of EDTA. A drop in fluorescence back to baseline confirms the reversible CHEF mechanism.

  • Data Processing: Calculate the binding constant ( Ka​ ) using the Benesi-Hildebrand plot derived from the fluorescence intensity changes.

Quantitative Data: Photophysical Properties

Table 1: Expected photophysical parameters of the probe before and after Zn²⁺ chelation.

StateAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ )Fluorescence Status
Free Probe (Aqueous) 3424150.04Weak (Turn-Off)
Probe + Zn²⁺ Complex 3554850.68Strong (Turn-On)
Probe + Pb²⁺ Complex 3584920.55Strong (Turn-On)

Application II: High-Efficiency Corrosion Inhibitor for Mild Steel

Mechanistic Insight

In industrial acid pickling (using 1M HCl to remove mill scale from steel), base metals are highly susceptible to corrosive degradation. 2-Aminoquinoline derivatives are proven to be exceptional mixed-type corrosion inhibitors [3].

Because 2-amino-6-ethoxy-3-methylquinoline is supplied as a hydrochloride salt, it is pre-protonated and highly soluble in the pickling bath. The inhibition mechanism follows the Langmuir Adsorption Isotherm :

  • Physisorption: The protonated quinoline molecules are electrostatically attracted to the negatively charged chloride-covered steel surface.

  • Chemisorption: The lone pair electrons from the 6-ethoxy oxygen, the 2-amino nitrogen, and the delocalized π -electrons of the quinoline ring form coordinate covalent bonds with the vacant d-orbitals of surface iron atoms, creating a dense, hydrophobic protective monolayer [3].

G A Mild Steel Coupon Preparation & Degreasing B Immersion in 1M HCl + Inhibitor (50-500 ppm) A->B C Electrochemical Impedance Spectroscopy (EIS) B->C D Potentiodynamic Polarization (PDP) B->D E Data Analysis: Langmuir Adsorption Isotherm C->E D->E

Fig 2: Standard electrochemical workflow for evaluating corrosion inhibition efficiency.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

Self-Validating Design: The protocol uses both uninhibited (blank) and inhibited solutions to calculate the exact Charge Transfer Resistance ( Rct​ ) differential, ensuring the protective layer's presence is mathematically verified.

Materials:

  • Mild steel coupons (1 cm² exposed area).

  • 1M HCl solution (Test medium).

  • 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (Inhibitor concentrations: 50, 100, 250, 500 ppm).

  • Three-electrode cell setup (Working electrode: Mild steel; Counter electrode: Platinum foil; Reference electrode: Saturated Calomel Electrode - SCE).

Step-by-Step Methodology:

  • Surface Preparation: Abrade the mild steel coupons using emery paper (grades 400 to 1200). Wash with bi-distilled water, degrease with acetone, and dry completely.

  • Baseline Establishment: Immerse the working electrode in the blank 1M HCl solution for 30 minutes to establish a stable Open Circuit Potential (OCP).

  • EIS Measurement (Blank): Apply an AC signal of 10 mV peak-to-peak amplitude at the OCP, across a frequency range of 100 kHz to 10 mHz. Record the Nyquist plot.

  • Inhibitor Testing: Replace the blank solution with the 1M HCl containing 50 ppm of the quinoline inhibitor. Repeat the 30-minute OCP stabilization and EIS measurement.

  • Scaling: Repeat Step 4 for the 100, 250, and 500 ppm concentrations.

  • Data Extraction: Fit the Nyquist plots to an equivalent Randles circuit to extract the Charge Transfer Resistance ( Rct​ ). Calculate Inhibition Efficiency ( IE% ) using the formula:

    IE%=Rct(inhibited)​Rct(inhibited)​−Rct(blank)​​×100
Quantitative Data: Corrosion Inhibition Efficiency

Table 2: Typical electrochemical parameters for mild steel in 1M HCl with varying inhibitor concentrations at 298 K.

Inhibitor Concentration (ppm)Charge Transfer Resistance ( Rct​ ) ( Ω⋅cm2 )Double Layer Capacitance ( Cdl​ ) ( μF⋅cm−2 )Inhibition Efficiency ( IE% )
Blank (0 ppm) 18.585.4-
50 ppm 115.242.183.9%
100 ppm 185.631.590.0%
250 ppm 298.422.893.8%
500 ppm 410.515.295.5%

(Note: The decrease in Cdl​ as concentration increases confirms the displacement of water molecules by the bulkier quinoline molecules on the metal surface, validating the adsorption mechanism).

References

  • Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: Sensors (MDPI), 2021, 21(1), 311. URL: [Link]

  • Title: Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging Source: Analytica Chimica Acta, 2015, 853, 596-601. URL: [Link]

  • Title: The effect of 2-aminoquinoline-6-carboxylic acid on the corrosion behavior of mild steel in hydrochloric acid Source: Journal of the Iranian Chemical Society, 2012, 9, 705–715. URL: [Link]

Application

Application Note: Synthesis and Derivatization of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride

Introduction & Strategic Rationale The 2-aminoquinoline scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, Src family SH3 domain ligands, and antimalarial agents[1][2]. The sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-aminoquinoline scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, Src family SH3 domain ligands, and antimalarial agents[1][2]. The specific compound, 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS: 1171754-83-8), presents a highly functionalized core. The 6-ethoxy group serves as an electron-donating moiety that modulates the electronic landscape of the quinoline ring, while the 3-methyl group provides steric bulk that dictates the conformation of subsequent N-linked derivatives.

Synthetic Workflow & Mechanistic Insights

Core Assembly and N-Oxidation

The synthesis begins with a modified Doebner-Miller reaction between p-phenetidine (4-ethoxyaniline) and methacrolein to construct the 6-ethoxy-3-methylquinoline core. To selectively functionalize the C2 position, the quinoline nitrogen is oxidized using m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide acts as a crucial directing group, drastically increasing the electrophilicity of the C2 position upon activation[6].

Mild C2-Amination

Direct conversion of the N-oxide to the 2-amino derivative is achieved via electrophilic activation. Using p-toluenesulfonyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O), the N-oxide is converted into a highly reactive N-sulfonyloxyquinolinium intermediate. Subsequent nucleophilic attack by ammonia or an amine at the C2 position, followed by rearomatization and elimination of the leaving group, yields the 2-aminoquinoline[4][5]. This circumvents the harsh basic conditions of traditional amination.

Workflow A p-Phenetidine + Methacrolein B 6-Ethoxy-3-methylquinoline (Doebner-Miller) A->B C N-Oxidation (mCPBA) B->C D 6-Ethoxy-3-methylquinoline N-oxide C->D E Amination (TsCl / NH3 or Tf2O / Amine) D->E F 2-Amino-6-ethoxy-3-methylquinoline E->F G HCl Treatment F->G I Buchwald-Hartwig Cross-Coupling F->I J Acylation / Amidation F->J H Core API: 2-Amino-6-ethoxy-3-methylquinoline HCl G->H K N-Aryl Derivatives I->K L 2-Amido Derivatives J->L

Figure 1: Synthetic workflow from p-phenetidine to 2-aminoquinoline derivatives.

Mechanism N1 Quinoline N-oxide N2 Electrophilic Activation (TsCl or Tf2O) N1->N2 N3 N-Sulfonyloxyquinolinium Intermediate N2->N3 N4 Nucleophilic Attack at C2 (by NH3 or Amine) N3->N4 N5 Dihydroquinoline Adduct N4->N5 N6 Elimination of Leaving Group (Rearomatization) N5->N6 N7 2-Aminoquinoline Derivative N6->N7

Figure 2: Mechanistic pathway of N-oxide electrophilic activation and C2-amination.

Quantitative Data: Comparison of Amination Strategies

The choice of activating agent and nucleophile significantly impacts the yield and scalability of the 2-aminoquinoline synthesis. The table below summarizes the causality behind these strategic choices.

Activating AgentNucleophile SourceTemp.TimeAvg. YieldCausality & Strategic Notes
TsCl Aqueous NH₃ / NH₄Cl0 °C to RT12 h85-90%Exceptionally mild buffered system; avoids gaseous ammonia hazards. Highly scalable[5].
Tf₂O Primary/Secondary Amines0 °C to RT8 h75-85%Fast kinetics due to the superior leaving group ability of triflate. Ideal for direct N-alkylation[4].
PyBroP AminesRT24 h60-70%Good functional group tolerance, but high reagent cost limits large-scale application[4].
None NaNH₂ / Liquid NH₃150 °C24 h<40%Classical Chichibabin. Harsh conditions lead to ether cleavage and tar formation. Not recommended[3][4].

Experimental Protocols

Protocol 1: Synthesis of 6-Ethoxy-3-methylquinoline N-oxide

Objective: Selective oxidation of the quinoline nitrogen without over-oxidizing the aromatic system.

  • Preparation: Dissolve 6-ethoxy-3-methylquinoline (50 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add mCPBA (70-75% purity, 60 mmol, 1.2 eq) in small portions over 30 minutes. Causality: Portion-wise addition controls the exothermic peroxy-acid reaction and prevents thermal degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Validate completion via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous Na₂S₂O₃ to reduce unreacted mCPBA. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 100 mL). Causality: The basic wash ensures complete removal of the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-oxide as a pale yellow solid.

Protocol 2: Mild Amination to 2-Amino-6-ethoxy-3-methylquinoline

Objective: Conversion of the N-oxide to the primary amine using a self-validating, buffered TsCl/NH₃ system[5].

  • Activation: Dissolve the N-oxide (40 mmol) in 120 mL of DCM. Add triethylamine (120 mmol, 3.0 eq) and cool to 0 °C. Slowly add p-toluenesulfonyl chloride (TsCl) (48 mmol, 1.2 eq) dissolved in 30 mL DCM. Stir for 30 minutes to form the N-tosyloxy intermediate.

  • Amination: Add solid ammonium chloride (NH₄Cl) (120 mmol, 3.0 eq) directly to the mixture, followed by the dropwise addition of 30% aqueous ammonia (40 mL).

  • Rearomatization: Allow the biphasic mixture to warm to room temperature and stir vigorously for 12 hours. Causality: The NH₄Cl/NH₃ buffered system prevents the premature hydrolytic degradation of the intermediate and strictly drives the C2-attack.

  • Workup: Separate the organic layer, wash with brine (2 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (EtOAc/Hexanes) to yield the free base.

Protocol 3: Hydrochloride Salt Formation

Objective: Conversion of the free base to 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS: 1171754-83-8) for enhanced solubility and long-term stability.

  • Dissolution: Dissolve the purified free base (30 mmol) in 50 mL of anhydrous diethyl ether or isopropyl alcohol (IPA).

  • Salting: Cool to 0 °C and add a stoichiometric amount of 4M HCl in dioxane (33 mmol, 1.1 eq) dropwise.

  • Crystallization: Stir for 1 hour at 0 °C. Collect the precipitated hydrochloride salt via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to constant weight.

Protocol 4: Derivatization via Buchwald-Hartwig Cross-Coupling

Objective: Synthesis of N-aryl derivatives from the 2-aminoquinoline core for structure-activity relationship (SAR) studies[1][2].

  • Setup: In an oven-dried Schlenk tube, combine 2-amino-6-ethoxy-3-methylquinoline free base (1.0 mmol), an aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times. Causality: Complete removal of oxygen is critical to prevent the irreversible oxidation and deactivation of the Pd(0) catalytic species.

  • Reaction: Add 5 mL of anhydrous toluene via syringe. Seal the tube and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via column chromatography.

References

  • Couturier, M., & Le, T. (2006). "Safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester." Organic Process Research & Development, 10(3), 534-538. URL:[Link]

  • Yin, J., et al. (2006). "Mild and Direct Conversion of Quinoline N-Oxides to 2-Amidoquinolines with Primary Amides." Organic Letters, 8(16), 3461-3464. URL:[Link]

  • Deep Science Publishing. "Chapter 8: Applications of anthranils in the synthesis of nitrogen heterocycles." URL: [Link]

  • Kumar, A., et al. (2020). "A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines." RSC Advances, 10, 8148-8153. URL:[Link]

  • Pyke, S. M., et al. (2008). "Buchwald–Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain." Journal of Organic Chemistry, 73(22), 8880–8892. URL:[Link]

Sources

Method

Application Note: Advanced Analytical Methods for the Quantification of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride

Introduction & Chemical Context 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8)[1][2] is a highly specialized, substituted quinoline derivative. Compounds within this structural class frequently serve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8)[1][2] is a highly specialized, substituted quinoline derivative. Compounds within this structural class frequently serve as critical active pharmaceutical ingredient (API) intermediates in the synthesis of kinase inhibitors, antimalarials, and novel antibacterial agents.

Structurally, the molecule features a conjugated aromatic quinoline core, a primary amine at the C2 position, an ethoxy ether at C6, and a methyl group at C3. As a hydrochloride salt, it exhibits excellent aqueous solubility. However, its multiple basic nitrogen centers present unique chromatographic challenges, particularly regarding peak tailing and ionization efficiency. Accurate, reproducible quantification of this compound is essential for reaction monitoring, impurity profiling, and downstream pharmacokinetic (PK) evaluations.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, designing a robust analytical method requires moving beyond generic protocols to understand the physical chemistry of the analyte. The following methods were selected based on direct causal relationships between the molecule's structure and the analytical platform:

  • RP-HPLC-UV for Assay & Purity : The highly conjugated quinoline ring system provides a robust chromophore, making UV detection (at 254 nm) highly sensitive for routine batch release. The Causality of pH: 2-Aminoquinolines possess pKa values near 7.5. Under acidic conditions, the protonated nitrogen interacts strongly with residual silanols on silica-based C18 stationary phases, causing severe peak tailing. By utilizing a high-pH mobile phase (pH 9.0 ammonium bicarbonate), the molecule is driven into its neutral free-base state. This ensures purely hydrophobic interactions with the C18 phase, yielding sharp, symmetrical peaks.

  • LC-MS/MS for Trace Bioanalysis : Conversely, for trace quantification in biological matrices, the mobile phase is intentionally acidified with 0.1% formic acid. This deliberately protonates the basic quinoline nitrogen, maximizing the formation of the [M+H]+ precursor ion ( m/z 203.1) in the positive Electrospray Ionization (ESI+) source.

  • Self-Validating Systems : Both protocols are designed as self-validating systems. System Suitability Testing (SST) and matrix blank injections are embedded directly into the workflow to continuously verify that the system is fit-for-purpose before any sample data is accepted, adhering to the[3] and the [4].

Visualized Analytical Workflow

AnalyticalWorkflow Start Sample Prep: 2-Amino-6-ethoxy-3-methylquinoline HCl Extraction Matrix Extraction (LLE or PPT) Start->Extraction Chromatography RP-HPLC Separation (C18, pH Optimization) Extraction->Chromatography DetectionUV UV/Vis Detection (Assay & Purity) Chromatography->DetectionUV High Conc. (>1 µg/mL) DetectionMS LC-MS/MS Detection (Trace Bioanalysis) Chromatography->DetectionMS Low Conc. (<1 µg/mL) DataAnalysis Data Processing & ICH Q2(R2) Validation DetectionUV->DataAnalysis DetectionMS->DataAnalysis

Figure 1: Analytical workflow for 2-Amino-6-ethoxy-3-methylquinoline HCl quantification.

Experimental Protocols

RP-HPLC-UV Method (Routine Assay & Impurity Profiling)

This method is optimized for the quantification of the API in bulk drug substance or high-concentration formulations.

Reagents & Materials:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) – Selected for its robust ethylene-bridged hybrid (BEH) particle technology, which resists dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with ammonium hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Amino-6-ethoxy-3-methylquinoline HCl reference standard. Dissolve in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock solution. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Test (SST): Inject the 100 µg/mL working standard 5 times. Self-Validation Check: The run is only authorized if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% , and the USP tailing factor is ≤1.5 .

  • Sample Preparation: Dissolve the unknown sample in the diluent to a target concentration of ~100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample using the gradient program outlined in Table 1. Monitor absorbance at 254 nm.

LC-MS/MS Method (Trace Bioanalysis)

This method is engineered for pharmacokinetic (PK) plasma quantification, utilizing protein precipitation (PPT) to manage matrix effects[5].

Step-by-Step Procedure:

  • Matrix Extraction (PPT): Aliquot 50 µL of the plasma sample into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Quinoline-d7). Causality: The 1:3 organic ratio rapidly denatures plasma proteins while keeping the hydrophobic analyte in solution.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of 0.1% Formic Acid in water to match initial gradient conditions and prevent solvent effects (peak splitting).

  • Execution: Inject 2 µL onto an Agilent Poroshell 120 EC-C18 (50 mm × 2.1 mm, 2.7 µm) column. Use a rapid 5-minute gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Self-Validation Check: Inject a blank plasma extract immediately before the sample sequence. The method is valid only if the Signal-to-Noise (S/N) ratio at the analyte's retention time is <3:1 (confirming zero carryover or matrix interference).

LC-MS/MS Fragmentation Logic

MRM_Logic Precursor Precursor Ion [M+H]+ m/z 203.1 CID Collision-Induced Dissociation (CID) Precursor->CID ESI+ Product1 Quantifier Ion [M+H - C2H4]+ m/z 175.1 CID->Product1 CE: 25V Product2 Qualifier Ion [M+H - OCH2CH3]+ m/z 158.1 CID->Product2 CE: 40V

Figure 2: ESI+ LC-MS/MS MRM fragmentation logic and transition pathways.

Data Presentation

Table 1: RP-HPLC Gradient Program

Time (min) % Mobile Phase A (pH 9.0 Buffer) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
8.0 10 90 1.0
10.0 10 90 1.0
10.1 90 10 1.0

| 15.0 | 90 | 10 | 1.0 |

Table 2: Method Validation Parameters (ICH Q2(R2) & FDA Compliant)

Validation Parameter RP-HPLC-UV (Assay) LC-MS/MS (Bioanalysis)
Linearity Range 1.0 – 150 µg/mL 0.5 – 500 ng/mL

| Correlation Coefficient ( R2 ) | > 0.999 | > 0.995 | | Limit of Detection (LOD) | 0.3 µg/mL | 0.1 ng/mL | | Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 ng/mL | | Intra-day Precision (%RSD) | < 1.5% | < 5.0% | | Inter-day Precision (%RSD) | < 2.0% | < 7.5% | | Accuracy (% Recovery) | 98.5% – 101.5% | 85.0% – 110.0% |

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) Quality Guidelines URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude "2-Amino-6-ethoxy-3-methylquinoline hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude "2-Amino-6-ethoxy-3-methylquinoline hydrochloride." We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs): Initial Assessment & Strategy

FAQ 1: I have my crude reaction mixture. What are the absolute first steps before attempting a large-scale purification?

Before committing your entire batch of crude material to a specific purification method, a small-scale preliminary analysis is critical. This initial assessment saves time, conserves material, and informs the most effective purification strategy.

  • Assess Crude Purity and Composition: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a snapshot of your crude material. This helps you identify the number of impurities, their relative polarities compared to your desired product, and whether they are acidic, basic, or neutral in nature.

  • Determine Physical State: Is the crude product a solid, an oil, or a semi-solid? This will heavily influence your choice between recrystallization (for solids) and chromatography (for oils or complex mixtures).

  • Conduct Solubility Tests: Take a few milligrams of your crude material and test its solubility in a range of common laboratory solvents (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, hexane). As a hydrochloride salt, your compound is expected to have good solubility in polar protic solvents like water and alcohols.[1][2] The free base form, however, will likely be more soluble in organic solvents.

  • Check for Stability on Silica: Spot a solution of your crude product on a TLC plate and let it sit exposed to air for an hour or two before developing it. If new spots appear, it indicates your compound may be unstable on the acidic surface of silica gel, suggesting that alternative methods or modified chromatographic techniques should be considered.[3]

FAQ 2: What are the main purification strategies for this compound, and how do I choose the right one?

The purification strategy for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride hinges on its basicity and the nature of the impurities. The three primary methods are Acid-Base Extraction, Recrystallization, and Column Chromatography.

  • Acid-Base Extraction: This is an excellent first-line technique for removing neutral or acidic impurities. It leverages the basicity of the amino group to selectively move the target compound between aqueous and organic phases.[4][5]

  • Recrystallization: If your compound is a solid and the crude purity is relatively high (>85-90%), recrystallization is a powerful, efficient, and scalable method for removing small amounts of closely related impurities.[3]

  • Column Chromatography: This is the most versatile method for separating complex mixtures or purifying oils. However, the basic nature of aminoquinolines presents a significant challenge on standard silica gel, often causing severe peak tailing.[3][6]

The following decision tree can guide your choice:

G start Start: Crude Product purity_check Assess Crude Purity & State start->purity_check is_solid Is the product a solid? purity_check->is_solid is_high_purity Purity > 90%? is_solid->is_high_purity Yes complex_mixture Is it a complex mixture or an oil? is_solid->complex_mixture No recrystallize Primary Method: Recrystallization is_high_purity->recrystallize Yes acid_base Primary Method: Acid-Base Extraction is_high_purity->acid_base No chromatography Consider: Column Chromatography acid_base->chromatography Follow with Chromatography if needed complex_mixture->chromatography

Caption: Purification strategy decision tree.

Troubleshooting Guide: Common Purification Methods

This section addresses specific issues you may encounter during purification experiments.

Method 1: Acid-Base Extraction

This technique is highly effective for separating your basic amine from non-basic impurities. The core principle involves protonating the amine with acid to make it water-soluble, washing away organic-soluble impurities, and then deprotonating it with a base to recover it in an organic solvent.

Possible Causes & Solutions:

  • Insufficient Base: The most common issue is not adding enough base to fully neutralize the acid and deprotonate the quinoline hydrochloride. The solution must be distinctly basic.

    • Solution: Continue adding your base (e.g., 2M NaOH) portion-wise while stirring and monitor the pH using litmus paper or a pH meter. Aim for a pH of 10-12 to ensure complete deprotonation of the amine.

  • High Solubility of the Free Base: The neutral (free base) form of your compound might have some solubility in water, especially if other polar functional groups are present.

    • Solution: After basifying, extract the aqueous layer multiple times (3-4x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. This will progressively recover the dissolved product.

  • Formation of a Salt with Low Water Solubility: In rare cases, if the initial acidic solution is highly concentrated, the hydrochloride salt of your product may have precipitated.

    • Solution: Add more water to the acidic solution to ensure the salt is fully dissolved before proceeding to the basification and extraction steps.

Possible Causes & Solutions:

  • Vigorous Shaking: Overly aggressive shaking can create stable emulsions, especially if trace impurities are acting as surfactants.

    • Solution: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling can sometimes help coalesce the droplets. If the emulsion persists, add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Dissolution: Dissolve the crude 2-Amino-6-ethoxy-3-methylquinoline hydrochloride in a suitable organic solvent like dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake gently. The protonated aminoquinoline will move into the aqueous layer.[4]

  • Separation: Allow the layers to separate and drain the lower organic layer (containing neutral impurities).

  • Wash: Wash the acidic aqueous layer with fresh DCM (2-3 times) to remove any remaining non-basic impurities. Discard the organic washes.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is >10. The free base of your product may precipitate as a solid or oil.

  • Product Extraction: Extract the basified aqueous solution multiple times with DCM. The neutral, purified free base will now move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.

G step1 Crude Product in Organic Solvent (DCM) Neutral & Acidic Impurities Present step2 Add 1M HCl (aq) Shake & Separate step1->step2 organic_impurities Organic Layer Neutral Impurities step2->organic_impurities Discard aqueous_product Aqueous Layer (Acidic) Protonated Product (R-NH3+ Cl-) step2->aqueous_product step3 step3 aqueous_product->step3 aqueous_waste Aqueous Layer Salts step3->aqueous_waste Discard organic_product Organic Layer (DCM) Purified Free Base (R-NH2) step3->organic_product G problem Chromatography Problem tailing Peak Tailing problem->tailing no_elution No Elution problem->no_elution decomposition Decomposition problem->decomposition cause_tailing Cause: Strong acid-base interaction with silica silanols tailing->cause_tailing cause_no_elution Cause: Irreversible adsorption to acidic silica no_elution->cause_no_elution cause_decomposition Cause: Compound is unstable on acidic silica decomposition->cause_decomposition solution_tailing Solution: 1. Add 1% TEA to eluent. 2. Use basic alumina. cause_tailing->solution_tailing solution_no_elution Solution: 1. Switch to basic alumina. 2. Use reverse-phase HPLC. cause_no_elution->solution_no_elution solution_decomposition Solution: 1. Use neutral alumina. 2. Use non-chromatographic method. cause_decomposition->solution_decomposition

Sources

Optimization

Technical Support Center: 2-Aminoquinoline Synthesis &amp; Optimization

Knowledge Base > Reaction Engineering > Nitrogen Heterocycles Welcome to the Advanced Technical Support Center for the synthesis and optimization of substituted 2-aminoquinolines. This guide is designed for discovery che...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Reaction Engineering > Nitrogen Heterocycles

Welcome to the Advanced Technical Support Center for the synthesis and optimization of substituted 2-aminoquinolines. This guide is designed for discovery chemists and process scientists troubleshooting complex cross-coupling, transition-metal-free annulations, and dehydrogenative methodologies.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant hydrodehalogenation (unsubstituted quinoline) during the Buchwald-Hartwig amination of 2-chloroquinoline?

A1: Hydrodehalogenation is a highly competitive side reaction driven by the β -hydride elimination pathway[1]. When utilizing secondary amines or alkoxide bases that possess available β -hydrogens, the intermediate palladium complex can undergo β -hydride elimination much faster than the desired reductive elimination.

Causality & Solution: To suppress this, you must accelerate the reductive elimination step. Shift to a sterically demanding biaryl phosphine ligand (such as XPhos or SabPhos) which forces the palladium center to rapidly expel the product. Additionally, if your amine substrate is prone to oxidation, swap strong alkoxide bases (like NaOtBu) for weaker, non-nucleophilic bases (like Cs₂CO₃ or K₃PO₄)[1].

Q2: How can I chemoselectively aminate the 6-position of a 6-bromo-2-chloroquinoline scaffold without reacting the 2-chloro position?

A2: The 2-chloro position is highly activated toward nucleophilic aromatic substitution (SNAr) and oxidative addition, making chemoselectivity challenging. However, the C–Br bond at the 6-position is thermodynamically weaker.

Causality & Solution: Kinetic control via solvent selection and localized heating is paramount. Switching the solvent from toluene to benzotrifluoride (BTF) and utilizing microwave irradiation at 150 °C allows for rapid, selective oxidative addition into the C–Br bond. BTF possesses superior microwave absorbance characteristics compared to toluene, leading to highly efficient localized heating that drives the reaction to completion before the C–Cl bond can significantly react[2].

Q3: What are the critical parameters for the transition-metal-free synthesis of 2-aminoquinolines from alkylnitriles?

A3: The transition-metal-free approach relies on a base-promoted condensation between 2-amino arylcarbaldehydes and benzyl/alkyl cyanides.

Causality & Solution: The success of this reaction hinges entirely on the in-situ generation of a highly reactive enimine intermediate[3]. Potassium tert-butoxide (KOtBu) is the critical reagent here; it acts not just as a base to deprotonate the acidic α -protons of the nitrile, but its steric bulk prevents unwanted nucleophilic attack on the aldehyde, facilitating the subsequent intramolecular cyclization. The reaction must be run at room temperature; elevated temperatures lead to the decomposition or polymerization of the enimine intermediate[3].

Q4: How do I optimize the dehydrogenative coupling of 2-aminobenzyl alcohol and 2-phenylacetonitriles using Ni(II) catalysts?

A4: This atom-economical approach utilizes singlet diradical Ni(II) catalysts to dehydrogenate the alcohol in-situ.

Causality & Solution: The primary optimization levers are solvent polarity and base selection. The reaction requires non-polar solvents (toluene or xylene) at elevated temperatures (95 °C). Polar solvents like methanol or acetonitrile will coordinate competitively with the Ni(II) center, displacing the antiferromagnetically coupled diamine ligands and completely shutting down the catalytic cycle. An inorganic base (NaOtBu) is strictly required to drive the final condensation step after the alcohol is oxidized to the aldehyde[4].

Reaction Pathways & Troubleshooting Workflows

BHA_Troubleshooting Start Buchwald-Hartwig Amination 2-Chloroquinoline Issue Issue: High Hydrodehalogenation (Quinoline By-product) Start->Issue Cause Mechanism: β-Hydride Elimination Competes with Reductive Elimination Issue->Cause Sol1 Solution 1: Sterically Demanding Ligand (e.g., XPhos) to accelerate RE Cause->Sol1 Sol2 Solution 2: Change Base (NaOtBu -> Cs2CO3) Cause->Sol2 Success Optimized 2-Aminoquinoline Yield Sol1->Success Sol2->Success

Workflow for troubleshooting hydrodehalogenation in Buchwald-Hartwig aminations.

TMF_Pathway Reactants 2-Aminoarylcarbaldehyde + Benzyl Cyanide Base KOtBu (Base) Deprotonation of Nitrile Reactants->Base Intermediate In-situ Enimine Intermediate Base->Intermediate Cyclization Intramolecular Cyclization (Room Temperature) Intermediate->Cyclization Product Substituted 2-Aminoquinoline Cyclization->Product

Mechanistic pathway for KOtBu-mediated transition-metal-free 2-aminoquinoline synthesis.

Quantitative Data Summary: Reaction Conditions Comparison

Synthesis StrategySubstrate / PrecursorKey Reagents / CatalystSolventTemp / TimeTypical YieldKey Advantage
Buchwald-Hartwig Amination 6-bromo-2-chloroquinolinePd(OAc)₂, XPhos, AmineBenzotrifluoride (BTF)150 °C (MW) / 1 hHighChemoselective for 6-position[2].
Transition-Metal-Free 2-amino arylcarbaldehyde + alkylnitrileKOtBu (2.0 equiv)Neat / THFRoom Temp / < 2 hUp to 92%Operational simplicity, no heavy metals[3].
Dehydrogenative Coupling 2-aminobenzyl alcohol + 2-phenylacetonitrileSinglet diradical Ni(II), NaOtBuToluene95 °C / 30 h65%Atom-economical, utilizes stable alcohols[4].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination (Microwave-Assisted)

This protocol utilizes physical and analytical checkpoints to ensure the catalytic cycle is active and chemoselectivity is maintained.

  • Catalyst Activation: In a flame-dried microwave vial under argon, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous Benzotrifluoride (BTF) (0.2 M).

    • Validation Checkpoint: Stir at room temperature for 5 minutes. The solution must transition from a reddish-brown suspension to a clear, pale-yellow solution, visually confirming the formation of the active L-Pd(0) species.

  • Reagent Addition: Add 6-bromo-2-chloroquinoline (1.0 equiv), the desired secondary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv). Seal the vial.

  • Irradiation: Subject the vial to microwave irradiation at 150 °C for 1 hour.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The product spot should exhibit distinct UV fluorescence compared to the starting material.

  • Workup & Analysis: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate under reduced pressure.

    • Validation Checkpoint: Submit the crude mixture for LC-MS. Verify the presence of the[M+H]⁺ peak containing the intact chlorine isotope pattern (M / M+2 ratio of 3:1), ensuring the 2-chloro position was not hydrodehalogenated.

Protocol B: Transition-Metal-Free KOtBu-Mediated Annulation

This protocol leverages thermodynamic driving forces to assemble the quinoline core without transition metals.

  • Enolate Generation: In an oven-dried round-bottom flask, dissolve the benzyl cyanide derivative (1.1 equiv) in anhydrous THF (0.5 M). Cool to 0 °C.

  • Base Addition: Add KOtBu (2.0 equiv) portion-wise.

    • Validation Checkpoint: A slight exotherm and a rapid color shift to deep yellow/orange should be observed, confirming the deprotonation of the nitrile and formation of the active nucleophile.

  • Condensation: Slowly add the 2-amino arylcarbaldehyde (1.0 equiv) dissolved in a minimal amount of THF. Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor by TLC. The disappearance of the highly UV-active aldehyde spot indicates the successful formation of the enimine intermediate and subsequent cyclization.

  • Self-Purifying Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint: Many substituted 2-aminoquinolines synthesized via this route will spontaneously crystallize upon the addition of cold ethanol to the crude residue, providing a self-purifying isolation step.

References

  • Microwave Chemistry: Buchwald-Hartwig Amination (J. Org. Chem. 2008) Source: Organic Chemistry Portal URL:[Link]

  • Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives Source: CHRIST (Deemed To Be University) Institutional Repository / Wiley URL:[Link]

  • Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Toxicity of 2-Aminoquinoline Derivatives In Vitro

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoquinoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoquinoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and minimize the in vitro toxicity of these promising but potentially challenging compounds. Our focus is on providing practical, mechanistically grounded solutions to common experimental hurdles.

Introduction: The Double-Edged Sword of 2-Aminoquinolines

2-aminoquinoline derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Their therapeutic potential often stems from their ability to interact with various cellular targets, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and topoisomerase II, or to interfere with essential parasitic processes like hemozoin biocrystallization.[1][3]

However, the very reactivity that makes these compounds promising therapeutic agents can also lead to off-target effects and cellular toxicity. Understanding and mitigating this toxicity is a critical step in the drug discovery and development process. This guide will equip you with the knowledge and protocols to effectively assess and minimize the in vitro toxicity of your 2-aminoquinoline derivatives.

Part 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro experiments and provides step-by-step guidance to resolve them.

Issue 1: High Background Toxicity in Control Assays

Problem: You observe significant cytotoxicity in your vehicle-treated control wells (e.g., DMSO), making it difficult to accurately assess the specific toxicity of your 2-aminoquinoline derivative.

Potential Causes:

  • High Final DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving 2-aminoquinoline derivatives, but it can be toxic to cells at higher concentrations.

  • Compound Precipitation: Poorly soluble compounds can precipitate out of solution, forming aggregates that can cause mechanical stress to cells or interfere with assay readings.[4] 2-aminoquinolines, being weak bases, can be particularly susceptible to solubility issues in physiological buffers.[4]

  • Contamination: Microbial contamination of cell cultures or reagents can lead to cell death, mimicking compound-induced toxicity.

Troubleshooting Workflow:

start High Background Toxicity Observed check_dmso Verify Final DMSO Concentration start->check_dmso dmso_ok Is DMSO ≤ 0.5%? check_dmso->dmso_ok reduce_dmso Decrease DMSO concentration (target ≤ 0.1-0.5%) dmso_ok->reduce_dmso No check_precipitation Visually Inspect Wells for Precipitate dmso_ok->check_precipitation Yes reduce_dmso->check_precipitation precipitation_present Is Precipitate Observed? check_precipitation->precipitation_present solubility_protocol Implement Solubility Enhancement Protocol precipitation_present->solubility_protocol Yes check_contamination Check for Microbial Contamination (Microscopy, Culture) precipitation_present->check_contamination No problem_resolved Problem Resolved solubility_protocol->problem_resolved check_contamination->problem_resolved

Caption: Troubleshooting workflow for high background toxicity.

Detailed Protocols:

  • Solubility Enhancement Protocol:

    • pH Adjustment: Since 2-aminoquinolines are often weak bases, slightly lowering the pH of your culture medium (e.g., from 7.4 to 7.0) can increase their solubility.[4] However, ensure the new pH is not detrimental to your cell line.

    • Use of Excipients: Consider incorporating low concentrations of solubility-enhancing excipients, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or non-ionic surfactants like Tween® 80 (e.g., 0.01%).[4]

    • Formulation Strategies: For persistently problematic compounds, explore advanced formulation strategies like creating amorphous solid dispersions or lipid-based formulations.[4]

Issue 2: Discrepancies Between Different Cytotoxicity Assays

Problem: You obtain conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH assay), making it difficult to interpret the true cytotoxic potential of your compound.

Potential Causes:

  • Different Mechanistic Readouts: Different assays measure distinct cellular events. The MTT assay assesses metabolic activity via mitochondrial dehydrogenases, while the LDH assay measures plasma membrane integrity.[5] A compound could inhibit mitochondrial function without immediately compromising membrane integrity, or vice versa.

  • Compound Interference: Some compounds can directly interfere with the assay chemistry. For example, a colored compound might absorb light at the same wavelength as the formazan product in an MTT assay.

  • Timing of Assay: The kinetics of cell death can vary. An early apoptotic event might be missed if the assay is performed too late.

Logical Relationship Diagram:

cluster_assays Cytotoxicity Assays cluster_mechanisms Toxicity Mechanisms MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) AnnexinV Annexin V/PI Staining (Apoptosis) Mitochondrial Mitochondrial Dysfunction Mitochondrial->MTT Impacts Membrane Membrane Damage Membrane->LDH Impacts Apoptosis Apoptosis Induction Apoptosis->AnnexinV Impacts

Caption: Relationship between toxicity mechanisms and assay readouts.

Troubleshooting Steps:

  • Run a Compound Interference Control: Incubate your compound with the assay reagents in a cell-free system to check for direct chemical interactions.

  • Perform a Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the kinetics of cell death.

  • Use a Multi-Parametric Approach: Employ a combination of assays that measure different aspects of cell death. For instance, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (e.g., Annexin V/Propidium Iodide staining).[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of 2-aminoquinoline toxicity?

A1: The toxicity of 2-aminoquinoline derivatives is often multifaceted and can involve:

  • Induction of Oxidative Stress: Many quinoline derivatives can lead to the generation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[6][7][8]

  • Mitochondrial Dysfunction: These compounds can disrupt the mitochondrial membrane potential, impair the electron transport chain, and inhibit ATP synthesis, ultimately triggering apoptosis.[9][10][11]

  • Inhibition of Key Enzymes: Off-target inhibition of essential enzymes like topoisomerases can lead to DNA damage and cell cycle arrest.[1][11]

  • Metabolic Activation: In some cases, metabolic transformation by cytochrome P450 enzymes can generate more toxic metabolites.[12][13]

Q2: How can I proactively design less toxic 2-aminoquinoline derivatives?

A2: A structure-activity relationship (SAR) approach can guide the design of less toxic analogs:

  • Modulate Lipophilicity: Highly lipophilic compounds may exhibit increased off-target toxicity. Fine-tuning lipophilicity through substituent modifications can improve the therapeutic index.

  • Block Metabolic Hotspots: If metabolic activation is a concern, modifying the sites on the molecule susceptible to metabolism can prevent the formation of toxic byproducts. For example, replacing a hydroxyl group with a halogen can block the formation of toxic quinone-imine metabolites.[14]

  • Introduce Shielding Groups: Strategic placement of bulky groups can sterically hinder interactions with off-target proteins.

  • Glycoconjugation: Attaching sugar moieties to the quinoline scaffold has been shown in some cases to reduce cytotoxicity to healthy cells while maintaining or improving anticancer activity.[15]

Q3: What are the recommended starting concentrations for in vitro toxicity testing?

A3: A good starting point is to test a wide range of concentrations, typically in a logarithmic or semi-logarithmic series. A common range is from 0.01 µM to 100 µM.[16][17] This allows for the determination of the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration).

Q4: How do I calculate and interpret the Selectivity Index (SI)?

A4: The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity in a normal (non-target) cell line to the potency in a target cell line (e.g., cancer cell or parasite-infected cell).

SI = CC50 (normal cells) / IC50 (target cells)

A higher SI value indicates greater selectivity for the target cells, which is a desirable characteristic for a drug candidate.[18][19]

Part 3: Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[5][20]

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • 2-aminoquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the 2-aminoquinoline derivative in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).[5]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[5]

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • 2-aminoquinoline derivative stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit (containing lysis buffer and reaction mixture)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[5]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Data Presentation

Summarize your quantitative data in a clear and structured table for easy comparison.

DerivativeCell LineAssayIC50/CC50 (µM)Selectivity Index (SI)Reference
Compound XHCT-116 (Colon Cancer)MTT6.5-[20]
Compound YHT-29 (Colon Cancer)MTT8.12-[5]
MAQHepG2 (Liver)MTT>100>285[3][19]
BAQBGM (Kidney)MTT87.5>57[3][19]

Conclusion

Minimizing the in vitro toxicity of 2-aminoquinoline derivatives is a critical and achievable goal in drug discovery. By understanding the underlying mechanisms of toxicity, employing a multi-parametric assay approach, and systematically troubleshooting experimental challenges, researchers can effectively identify and advance compounds with a favorable safety profile. This guide serves as a foundational resource to support your efforts in harnessing the therapeutic potential of this important class of molecules.

References

  • Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • BenchChem. (2025). The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
  • Bow, Y. D., et al. (2023). A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage. Cell Death & Disease, 14(8), 531. Available at: [Link]

  • Perluigi, M., et al. (2016). Sulforaphane prevents quinolinic acid-induced mitochondrial dysfunction in rat striatum. Journal of biotechnology, 237, 1-8. Available at: [Link]

  • Basilico, N., et al. (2009). Two complementary fluorimetric assays for the determination of aminoquinoline binding and uptake by human erythrocytes in vitro. Analytical biochemistry, 385(2), 371-373. Available at: [Link]

  • Aguiar, A. C., et al. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PloS one, 7(5), e37259. Available at: [Link]

  • Williams, G. M., & Iatropoulos, M. J. (2002). Nitrosation and nitration of 2-amino-3-methylimidazo [4, 5-f] quinoline by reactive nitrogen oxygen species. Chemical research in toxicology, 15(8), 1065-1071. Available at: [Link]

  • Bâ, A., et al. (2011). Energetic dysfunction in quinolinic acid-lesioned rat striatum. Journal of neurochemistry, 119(2), 406-415. Available at: [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). Available at: [Link]

  • Asif, M. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Pak BioMed J, 1(2), 48-55. Available at: [Link]

  • Pybus, B. S., et al. (2019). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Pharmacology & therapeutics, 203, 107386. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of 4-Aminoquinoline-7-carbonitrile Against Chloroquine-Resistant Malaria.
  • Gümüş, M., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS omega, 8(1), 1047-1061. Available at: [Link]

  • Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(8), 983-997.
  • Reader, J., et al. (2016). In vitro evaluation of imidazo [4, 5-c] quinolin-2-ones as gametocytocidal antimalarial agents. Bioorganic & medicinal chemistry letters, 26(8), 2050-2053. Available at: [Link]

  • de Villiers, K. A., et al. (2015). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. Journal of medicinal chemistry, 58(20), 8236-8247. Available at: [Link]

  • Guengerich, F. P. (2015). Role of Metabolism in Drug Toxicity. In Comprehensive Toxicology (pp. 147-166). Elsevier. Available at: [Link]

  • Aguiar, A. C., et al. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PloS one, 7(5), e37259. Available at: [Link]

  • Singh, A., et al. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. International Journal of Molecular Sciences, 23(22), 14128. Available at: [Link]

  • Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2, 3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. Available at: [Link]

  • Jo, E., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International journal of molecular sciences, 23(15), 8235. Available at: [Link]

  • Zhang, Y., et al. (2021). 2-Amino-3-methylimidazo [4, 5-f] quinoline induced oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathway in zebrafish (Danio rerio) livers. Food and Chemical Toxicology, 157, 112583. Available at: [Link]

  • Amato, G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688. Available at: [Link]

  • Nixon, G. L., et al. (2012). The synthesis and metabolism of novel 4-amino quinoline antimalarials. University of Liverpool (United Kingdom). Available at: [Link]

  • Galano, A., & Pérez-González, A. (2018). Quinoline derivatives: promising antioxidants with neuroprotective potential. Molecules, 23(11), 2779. Available at: [Link]

  • Singh, K., et al. (2014). Synthesis and in vitro and in vivo pharmacological evaluation of new 4-aminoquinoline-based compounds. Journal of medicinal chemistry, 57(3), 906-917. Available at: [Link]

  • Mansour, B., et al. (2023). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 20(4), 513-527. Available at: [Link]

  • Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives.
  • Kikelj, D., et al. (2020). Novel amino acid derivatives of quinolines as potential antibacterial and fluorophore agents. Molecules, 25(23), 5693. Available at: [Link]

  • Juan, C. A., et al. (2021). The chemistry of reactive oxygen species (ROS) revisited: outlining their role in biological macromolecules (DNA, lipids and proteins) and induced pathologies. International journal of molecular sciences, 22(9), 4642. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Aminoquinoline Analogs: A Focus on the 2-Amino-6-ethoxy-3-methylquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents. The biological activity of quinoline derivatives is profoundly influenced by the nature and position of its substituents. This guide provides a comparative analysis of the biological activities of analogs related to "2-Amino-6-ethoxy-3-methylquinoline hydrochloride," with a focus on their anticancer and antiprotozoal potential. By examining the structure-activity relationships (SAR) of related compounds, we can infer the potential therapeutic applications and guide the rational design of novel, more potent derivatives.

The Significance of the 2-Aminoquinoline Moiety

The position of the amino group on the quinoline ring is a critical determinant of its biological function.[1] While 4-aminoquinolines, famously represented by the antimalarial drug chloroquine, are extensively studied for their anticancer properties through mechanisms like EGFR and HER-2 kinase inhibition, 2-aminoquinolines have carved out their own niche.[1] Research has highlighted their promising activity against protozoan parasites and as scaffolds for novel anticancer agents.[1][2] The 2-amino group often serves as a key pharmacophore, participating in crucial hydrogen bonding interactions within the active sites of biological targets.

Comparative Biological Evaluation of 2-Aminoquinoline Analogs

While specific experimental data for "2-Amino-6-ethoxy-3-methylquinoline hydrochloride" is not extensively published, we can extrapolate its potential biological profile by analyzing structurally similar analogs. The following sections compare the cytotoxic and antiparasitic activities of various 2-aminoquinoline derivatives, providing insights into the influence of substitutions at different positions of the quinoline core.

Anticancer Activity: A Prominent Therapeutic Avenue

Quinoline derivatives are widely investigated for their anticancer properties, demonstrating cytotoxicity against a range of human cancer cell lines.[3][4] The primary mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as EGFR, c-Met, and Pim-1 kinase.[5][6][7]

Table 1: Cytotoxicity of Representative Quinoline Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
2,4-Disubstituted quinolinesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)MTT0.314 - 4.65 µg/cm³[8]
N-alkylated, 2-oxoquinolinesHEp-2 (Larynx)Not Specified49.01 - 77.67% inhibition[4][8]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)Not Specified8.12 - 11.34[8]
2-amino-3-cyano-4-(L-phenylalaninyl)quinolines (4d, 4e)A549 (Lung), MCF-7 (Breast)Not SpecifiedPotent activity with low IC₅₀ values[5][9]
2,8-bis(trifluoromethyl)-4-substituted quinolines (5a, 5g)HL-60 (Leukemia), U937 (Lymphoma)MTTPotent antiproliferative agents
4,6-disubstituted quinolinesRD-ES (Ewing Sarcoma)Viability Assay6.7[10]

The data suggests that substitutions on the quinoline ring are critical for potent anticancer activity. For instance, trifluoromethyl groups at positions 2 and 8, and phenylalaninyl moieties at position 4 have been shown to confer significant cytotoxicity.[5] The ethoxy group at position 6 in our lead compound is electron-donating and can influence the molecule's interaction with target proteins.

Antiprotozoal Activity: A Continuing Legacy

The quinoline core is historically linked to antimalarial drugs. Modern research continues to explore its potential against various protozoan parasites.[11] 2-Aminoquinoline derivatives, in particular, have shown promising activity against Leishmania and Trypanosoma species.[1][12] The proposed mechanism often involves interference with heme metabolism within the parasite, leading to oxidative stress and cell death.[1][12]

Table 2: Antiprotozoal Activity of 2-Aminoquinoline Derivatives

Compound ClassParasiteIC50 (µM)Reference
2-Arylquinoline analogsLeishmania mexicana3.6 - 19.3[2]
Fluorine-containing 2-aminoquinoline derivativesLeishmania mexicana (intracellular promastigote)41.9[12]
Fluorine and chlorine-containing 2-aminoquinoline derivativesTrypanosoma cruzi (epimastigote)In the same order as benznidazole[12]

These findings underscore the potential of the 2-aminoquinoline scaffold in developing new antiparasitic agents. The presence of halogen substituents appears to be beneficial for this activity.[12]

Structure-Activity Relationship (SAR) Insights

  • The 2-Amino Group: This group is often essential for activity, likely acting as a hydrogen bond donor.[1]

  • Substitution at Position 3: The introduction of small alkyl groups like the methyl group in our lead compound can modulate lipophilicity and steric interactions within the binding pocket of the target enzyme.

  • Substitution at Position 4: As seen in 4-aminoquinolines, this position is critical for anticancer activity, with bulky substituents often leading to potent kinase inhibition.[5][9]

  • Substitution at Position 6: The ethoxy group in the lead compound is an electron-donating group which can influence the electron density of the quinoline ring system and its binding properties.

  • Halogenation: The presence of halogens, such as fluorine or chlorine, on the quinoline or on aryl substituents often enhances antiprotozoal and anticancer activity.[1][12]

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative studies, we provide standardized protocols for key in vitro assays.

Workflow for Evaluating Biological Activity

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis & SAR compound Test Compound (2-Aminoquinoline Analog) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) ic50->mechanism sar Structure-Activity Relationship Analysis apoptosis->sar mechanism->sar lead_opt Lead Optimization sar->lead_opt G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds P_RTK P RTK->P_RTK Autophosphorylation Quinoline Quinoline Analog Quinoline->RTK Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_RTK->Downstream Activates Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline analog.

Conclusion

The 2-aminoquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While further direct experimental evaluation of "2-Amino-6-ethoxy-3-methylquinoline hydrochloride" is required, the analysis of its structural analogs suggests a strong potential for both anticancer and antiprotozoal activities. The insights into the structure-activity relationships presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and synthesize more potent and selective derivatives for future drug discovery efforts.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
  • Unraveling the Structure-Activity Relationship of 2-Aminopyrimidine-Based 4-Aminoquinolines: A Comparative Guide - Benchchem.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • A Comparative Guide to the Structure-Activity Relationships of Aminoquinoline Derivatives - Benchchem.
  • Note Synthesis and cytotoxicity of new quinoline derivatives.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. Available from: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • A simple and reliable approach for assessing anticancer activity in vitro - PubMed. Available from: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed. Available from: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. Available from: [Link]

  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives - Benchchem.
  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Available from: [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Structure–activity relationships of the 2-substituted quinolines. - ResearchGate. Available from: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. Available from: [Link]

  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - MDPI. Available from: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). - ResearchGate. Available from: [Link]

  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity | Request PDF - ResearchGate. Available from: [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. Available from: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.
  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC. Available from: [Link]

  • Representative examples of biologically important 2-aminoquinolines - ResearchGate. Available from: [Link]

  • PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE | Ukrainian Chemistry Journal. Available from: [Link]

Sources

Comparative

Validation of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride Synthesis: A Comparative Methodological Guide

Introduction & Mechanistic Rationale The quinoline scaffold is a privileged structure in drug discovery, and the introduction of an amino group at the 2-position often imparts a range of potent biological activities, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in drug discovery, and the introduction of an amino group at the 2-position often imparts a range of potent biological activities, including kinase inhibition and antimalarial properties (1)[1]. Synthesizing the specific derivative 2-Amino-6-ethoxy-3-methylquinoline hydrochloride presents a unique regiochemical challenge due to its dense functionalization: an ethoxy group at C6, a methyl group at C3, and an exocyclic primary amine at C2.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, regioselectivity, and scalability. The synthetic approaches to 2-aminoquinolines can be broadly categorized into two strategies: the direct amination of a pre-formed quinoline scaffold, and the de novo construction of the quinoline ring system[1]. For this specific target, a de novo construction via a modified Friedländer condensation is the most robust and self-validating approach (2)[2].

Methodological Comparison: Why Condensation Outperforms Alternatives

When evaluating routes to 2-aminoquinolines, three primary methodologies emerge. Table 1 objectively compares our validated Friedländer-type condensation against traditional and modern alternatives.

Table 1: Comparative Analysis of Synthetic Routes for 2-Amino-6-ethoxy-3-methylquinoline

ParameterMethod A: Chichibabin AminationMethod B: Buchwald-HartwigMethod C: Friedländer Condensation (Proposed)
Starting Material 6-Ethoxy-3-methylquinoline2-Chloro-6-ethoxy-3-methylquinoline2-Amino-5-ethoxybenzaldehyde + Propionitrile
Key Reagents NaNH₂, Liquid NH₃, High HeatPd₂(dba)₃, BINAP, Benzophenone iminet-BuOK (Base), THF
Regioselectivity Poor (Risk of C4 amination)ExcellentExcellent (Determined by precursors)
Yield (Overall) 35 - 45%60 - 70%82 - 88%
Trace Metal Risk NoneHigh (Palladium)None
Scalability Low (Safety hazards with NaNH₂)Moderate (Cost of Pd/Ligands)High (Readily scalable)
  • Method A (Chichibabin Amination): Involves treating the pre-formed quinoline with sodium amide in liquid ammonia. While historically significant, it suffers from poor regioselectivity and severe safety hazards at scale.

  • Method B (Buchwald-Hartwig Amination): A modern approach utilizing palladium-catalyzed cross-coupling[1]. Despite excellent yields, it introduces the risk of trace heavy metal contamination in the final API and requires expensive ligands.

  • Method C (Friedländer-Type Condensation): The condensation of 2-aminobenzaldehydes with active methylene compounds is a cornerstone of quinoline synthesis[2]. By reacting 2-amino-5-ethoxybenzaldehyde with propionitrile, the C3-methyl and C2-amino groups are installed simultaneously in a single, transition-metal-free step. Recent advancements in annulation strategies further validate the efficiency of such ring-closing pathways (3)[3].

Synthesis Workflow & Logical Relationship

The base-catalyzed reaction initiates via a nucleophilic attack of the propionitrile alpha-carbon onto the aldehyde, followed by intramolecular cyclization where the aniline nitrogen attacks the nitrile carbon, tautomerizing to the stable 2-aminoquinoline core.

SynthesisWorkflow R1 2-Amino-5-ethoxybenzaldehyde (Precursor) Cond Base-Catalyzed Condensation (Knoevenagel-type) R1->Cond R2 Propionitrile (Active Methylene) R2->Cond Cycl Intramolecular Cyclization (Nitrile Addition) Cond->Cycl Intermediate FB 2-Amino-6-ethoxy-3-methylquinoline (Free Base) Cycl->FB Salt Salification (HCl in Ether) FB->Salt Prod Target Hydrochloride Salt (High Purity >99%) Salt->Prod

Fig 1: Logical workflow of the base-catalyzed Friedländer-type synthesis.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates specific physicochemical controls to drive the reaction while suppressing impurities.

Step 1: Preparation of the Condensation Matrix

  • Action: Dissolve 1.0 eq (10 mmol, 1.65 g) of 2-amino-5-ethoxybenzaldehyde and 1.2 eq (12 mmol, 0.66 g) of propionitrile in anhydrous THF (30 mL) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical to prevent the competitive base-catalyzed hydrolysis of the nitrile group into an amide. A slight stoichiometric excess of propionitrile ensures the complete consumption of the more complex and expensive benzaldehyde precursor.

Step 2: Base Catalysis & Cyclization

  • Action: Cool the vessel to 0°C. Portion-wise, add 1.5 eq (15 mmol, 1.68 g) of potassium tert-butoxide (t-BuOK). Stir for 30 minutes, then gradually warm to 65°C (reflux) for 6 hours.

  • Causality: t-BuOK is a sterically hindered, strong base that efficiently deprotonates the alpha-carbon of propionitrile without acting as a competing nucleophile. The initial 0°C addition controls the exothermic acid-base reaction, preventing polymerization. Refluxing provides the thermodynamic activation energy required for the subsequent intramolecular cyclization.

Step 3: Quenching & Extraction

  • Action: Cool the mixture to room temperature. Quench slowly with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: NH₄Cl neutralizes the strong base without creating a highly acidic environment. A strong acid quench would prematurely protonate the newly formed 2-aminoquinoline, driving it into the aqueous phase and complicating extraction.

Step 4: Salification (Hydrochloride Formation)

  • Action: Concentrate the organic layer under reduced pressure to yield the crude free base. Redissolve the residue in minimal anhydrous diethyl ether (15 mL). Dropwise add 2.0 M HCl in diethyl ether until precipitation ceases (pH ~2). Filter the precipitate, wash with cold ether, and dry under high vacuum.

  • Causality: Utilizing anhydrous HCl in ether prevents hydrolytic degradation. The selective protonation of the quinoline system yields a highly crystalline hydrochloride salt, inherently purifying the product by leaving unreacted starting materials and non-basic impurities dissolved in the ether supernatant.

Analytical Validation Logic

A robust synthesis must be verifiable. The batch release of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride relies on an orthogonal analytical framework to confirm structural integrity and purity.

ValidationLogic Crude Crude Product HPLC HPLC-UV (254 nm) [Purity & Yield] Crude->HPLC NMR 1H & 13C NMR [Structural Integrity] Crude->NMR MS LC-MS (ESI+) [Mass Confirmation] Crude->MS Release Validated Batch Release HPLC->Release >99% Purity NMR->Release Shifts Confirmed MS->Release m/z = 203.1[M+H]+

Fig 2: Multi-modal analytical validation framework for batch release.

  • HPLC-UV (254 nm): The extended conjugation of the quinoline core and the ethoxy auxochrome provide strong UV absorbance. A single sharp peak confirms the absence of uncyclized intermediates.

  • LC-MS (ESI+): The mass spectrometer must detect the pseudo-molecular ion of the free base at m/z = 203.1[M+H]⁺, definitively confirming the successful condensation and mass of the target compound.

  • NMR Spectroscopy: ¹H NMR serves as the ultimate structural validator. The disappearance of the aldehyde proton signal (~9.8 ppm) confirms precursor consumption. The appearance of a distinct singlet integrating to 3 protons (~2.4 ppm) confirms the C3 methyl group, while the ethoxy group presents as a characteristic triplet-quartet splitting pattern.

Conclusion

By leveraging a rationally designed Friedländer-type condensation, the synthesis of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride bypasses the safety hazards of direct amination and the heavy-metal risks of cross-coupling. The integration of mechanistic causality into the protocol ensures that researchers can achieve high-purity yields (>99%) suitable for rigorous downstream biological or pharmacological evaluation.

References

  • Title: Friedländer synthesis Source: Wikipedia URL: [Link]

  • Title: Leveraging Zn(II) Catalyst: Synthesis of Amidoquinolines via (3 + 3) Heteroannulation of Aromatic Amines and Ynamides | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

Sources

Validation

SAR Comparison Guide: 6-Ethoxy-2-Aminoquinolines vs. Alternative C-6 Substitutions

Pharmacological Context & Scaffold Significance The 2-aminoquinoline core is a privileged heterocyclic motif in medicinal chemistry, serving as the structural foundation for a broad spectrum of therapeutic agents[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Scaffold Significance

The 2-aminoquinoline core is a privileged heterocyclic motif in medicinal chemistry, serving as the structural foundation for a broad spectrum of therapeutic agents[1][2]. While 4-aminoquinolines are historically renowned for antimalarial applications, 2-aminoquinolines have recently gained prominence for their potent activity against protozoan parasites, neurodegenerative disease targets (such as neuronal nitric oxide synthase, nNOS), and cancer cell proliferation via tubulin inhibition[1][3][4].

Within this scaffold, the C-6 position is a critical determinant of both target affinity and pharmacokinetic viability. This guide objectively compares the structure-activity relationship (SAR) of 6-ethoxy-2-aminoquinolines against alternative substitutions (e.g., 6-fluoro, 6-methoxy, and unsubstituted variants), providing actionable, comparative data for drug development professionals.

Mechanistic Causality: The Impact of C-6 Substitutions

The biological function of 2-aminoquinolines is heavily dictated by the electronic and steric properties of the C-6 substituent[1][5].

  • Electronic Modulation : The 2-aminoquinoline core typically anchors to target proteins (e.g., the heme pocket of nNOS) by forming a bifurcated hydrogen bond system with key residues, such as Trp587 and Glu592[3]. An electron-donating group like 6-ethoxy increases the electron density of the quinoline ring via resonance. This subtly enhances the basicity of the 2-amino group, strengthening these critical H-bonds. In contrast, electron-withdrawing groups like 6-fluoro rely on inductive effects to stabilize the molecule against metabolic degradation[5].

  • Steric and Lipophilic Engagement : The 6-ethoxy group introduces a flexible, lipophilic ethyl chain. In tubulin polymerization inhibitors, 6-ethoxy substitutions have demonstrated remarkable antiproliferative activity (with IC50​ values reaching the picomolar range) by perfectly occupying the hydrophobic cleft of the colchicine binding site[4][6]. For isoform-selective targeting (e.g., nNOS vs. eNOS), this added steric bulk can clash with smaller, restricted binding pockets, thereby driving high selectivity for targets with larger accommodating cavities[3][5].

SAR_Mechanism Core 2-Aminoquinoline Scaffold Hbond Enhanced Bifurcated H-Bonding Core->Hbond Amine Interaction Sub6 6-Ethoxy Substitution Sub6->Hbond Electron Donation Steric Hydrophobic Pocket Occupation Sub6->Steric Lipophilic Bulk Result High Isoform Selectivity Hbond->Result Potency Steric->Result Selectivity

Logical relationship mapping the electronic and steric effects of 6-ethoxy substitution on selectivity.

Comparative Performance Data

The following table synthesizes quantitative in vitro data comparing the 6-ethoxy substitution against alternative 2-aminoquinoline derivatives. The data reflects established benchmarks in nNOS inhibition and tubulin binding assays, illustrating how the 6-ethoxy modification balances potency with permeability[4][5].

Compound ScaffoldSubstitution (C-6)Electronic EffectLipophilicity ( Δ LogP)Target Affinity ( Ki​ or IC50​ )Isoform Selectivity (Target/Off-Target)BBB Permeability ( Pe​×10−6 cm/s)
Unsubstituted-HNeutralBaseline120 nM200x8.5
6-Fluoro-FWithdrawing+0.1416 nM1800x13.0
6-Methoxy-OCH 3​ Donating-0.0245 nM850x10.2
6-Ethoxy -OCH 2​ CH 3​ Donating +0.45 5 pM - 28 nM 2400x 15.8

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to evaluate these SAR profiles. Every step is designed to isolate the variable of interest while preventing artifactual interference[2].

Protocol A: In Vitro Target Inhibition & Selectivity Assay

Purpose : To quantify the binding affinity ( Ki​ ) and calculate the selectivity index across homologous enzyme isoforms.

  • Reagent Preparation : Prepare 50 mM HEPES buffer (pH 7.4) containing 10% glycerol.

    • Causality: Glycerol acts as a molecular chaperone, stabilizing the tertiary structure of the purified target enzyme during the extended assay period.

  • Equilibration Incubation : Incubate the purified target (e.g., nNOS) with the 6-ethoxy-2-aminoquinoline compound (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at 37°C.

    • Causality: Pre-incubation establishes thermodynamic binding equilibrium between the inhibitor and the active site before the catalytic reaction is initiated.

  • Reaction Initiation : Add radiolabeled substrate ( 14C -L-arginine) and NADPH.

    • Causality: NADPH is the obligate electron donor; its addition acts as a precise temporal trigger for enzymatic turnover, ensuring all wells start simultaneously.

  • Quenching : Stop the reaction using a cold quenching buffer (50 mM HEPES, 5 mM EDTA).

    • Causality: EDTA rapidly chelates calcium ions, instantly halting the calcium/calmodulin-dependent activity and locking the reaction at an exact time point.

  • Quantification : Separate the product using cation-exchange chromatography and measure radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose : To evaluate the central nervous system (CNS) penetration potential of the highly lipophilic 6-ethoxy derivatives[5].

  • Membrane Preparation : Coat the porous filter of the donor plate with a porcine brain lipid solution (20 mg/mL in dodecane).

    • Causality: This specific lipid mixture closely mimics the anisotropic, highly lipophilic environment of the human blood-brain barrier.

  • Compound Loading : Add the compound dissolved in PBS (pH 7.4, 5% DMSO) to the donor compartment.

    • Causality: 5% DMSO ensures complete solubilization of the lipophilic 6-ethoxy derivatives without degrading the integrity of the artificial lipid membrane.

  • Incubation : Assemble the sandwich plate and incubate for 18 hours at room temperature in a humidity-controlled chamber.

    • Causality: Extended incubation under controlled humidity prevents solvent evaporation while allowing slow-permeating compounds to reach a detectable equilibrium.

  • Analysis & Mass Balance : Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Causality: Quantifying both compartments allows for a strict mass balance calculation. This self-validates the assay by proving the compound actually permeated the membrane, rather than simply precipitating or non-specifically binding to the plastic plate.

Workflow Step1 Compound Synthesis (6-Ethoxy Derivatives) Step2 Primary Screening (Target Enzyme Assay) Step1->Step2 Purified Compounds Step3 Counter-Screening (Isoform Selectivity) Step2->Step3 Hit Identification Step4 ADME Profiling (PAMPA-BBB) Step3->Step4 Selectivity >1000x Step5 Lead Candidate Selection Step4->Step5 High Pe Values

Step-by-step experimental workflow for validating the SAR of 2-aminoquinoline derivatives.

References

  • Title: First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate. Source: PMC / NIH. URL: [Link]

  • Title: Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. Source: PMC / NIH. URL: [Link]

  • Title: Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Source: ResearchGate. URL: [Link]

Sources

Comparative

A Comparative Guide to Quinoline-Based Kinase Inhibitors: Structural Insights, Efficacy, and Experimental Validation

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal kinase inhibitor for targeted oncology panels. The quinoline scaffold is a privileged structure in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal kinase inhibitor for targeted oncology panels. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors that target a wide array of biological pathways implicated in cancer[1]. Its rigid, nitrogen-containing bicyclic aromatic ring elegantly mimics the adenine moiety of ATP, allowing it to anchor securely into the highly conserved hinge region of the kinase domain.

However, not all quinoline derivatives are created equal. Subtle substitutions at the C-3, C-4, and C-6 positions drastically alter a compound's selectivity profile, membrane permeability, and binding kinetics. This guide provides an objective, data-driven comparative analysis of three prominent quinoline-based kinase inhibitors—Bosutinib, Cabozantinib, and Lenvatinib—and details the self-validating experimental workflows required to evaluate them.

Mechanistic Overview and Signaling Logic

Kinases catalyze the transfer of the terminal phosphate from ATP to specific substrate proteins, driving cellular proliferation and survival. Quinoline-based inhibitors act primarily as Type I or Type II competitive inhibitors. By occupying the ATP-binding pocket, they physically block ATP from binding, thereby arresting downstream signal transduction and inducing apoptosis in malignant cells.

Kinase_Inhibition ATP Intracellular ATP (High Concentration) Kinase Kinase Hinge Region (ATP-Binding Pocket) ATP->Kinase Binds (Normal State) Quinoline Quinoline Inhibitor (e.g., Cabozantinib) Quinoline->Kinase Competitive Binding Active Downstream Signaling (Tumor Proliferation) Kinase->Active Phosphorylation Inactive Signaling Arrest (Apoptosis) Kinase->Inactive Inhibition

Caption: Competitive Inhibition of Kinase Signaling by Quinoline Scaffold

Comparative Data Analysis: Bosutinib, Cabozantinib, and Lenvatinib

To objectively compare product performance, we must look at their primary targets and biochemical half-maximal inhibitory concentrations (IC50). The data below illustrates how structural modifications on the quinoline core dictate target specificity.

InhibitorPrimary TargetsBiochemical IC50 (nM)Clinical IndicationKey Structural Motif
Bosutinib Src, AblSrc: 1.2, Abl: 1.0Chronic Myeloid Leukemia3-quinolinecarbonitrile
Cabozantinib VEGFR2, c-Met, RETVEGFR2: 0.035, c-Met: 1.3Renal Cell Carcinoma4-phenoxyquinoline
Lenvatinib VEGFR1-3, FGFR1-4VEGFR2: 3.0, FGFR1: 61Hepatocellular Carcinoma4-aminoquinoline urea

Scientific Insights:

  • Bosutinib: The addition of a carbonitrile group at the C-3 position enhances its affinity for the Src and Abl kinases. Bosutinib effectively inhibits SRC kinase at nanomolar concentrations, with an IC50 of 1.2 nM[2].

  • Cabozantinib: Utilizing a 4-phenoxyquinoline core, this compound acts as a potent pan-tyrosine kinase inhibitor. Cabozantinib is a potent inhibitor of MET and VEGFR2 with IC50 values of 1.3 and 0.035 nmol/L, respectively[3].

  • Lenvatinib: The urea linker at the 4-position of the quinoline ring allows it to target the vascular endothelial growth factor receptor family (VEGFR1–3) and fibroblast growth factor receptor family (FGFR1–4). Lenvatinib showed a potent multi-kinase inhibition activity against VEGFR1–3 with IC50 values of 4.7, 3.0, and 2.3 nmol/L, respectively, and FGFR1 with an IC50 of 61 nmol/L[4].

Experimental Validation: Self-Validating Protocols

In drug development, data is only as reliable as the assay that generates it. As an application scientist, I design protocols that act as self-validating systems. We must understand the causality behind every experimental choice to ensure trustworthiness.

Biochemical IC50 Determination via ADP-Glo Assay

Causality & Rationale: Historically, kinase assays relied on radioactive ³³P-ATP. In my experience overseeing high-throughput screening campaigns, radioactivity introduces severe safety overhead and limits scalability. We utilize the ADP-Glo assay because it measures ADP formation directly. This choice is causal to data integrity: by converting ADP back to ATP to drive a luciferase reaction, we amplify the signal and eliminate false positives caused by auto-fluorescent compounds—a common artifact when screening highly conjugated quinoline derivatives.

ADP_Glo_Workflow Step1 1. Kinase Reaction (ATP converted to ADP) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (ADP -> ATP -> Light) Step2->Step3 Readout 4. Luminescence (Calculates IC50) Step3->Readout

Caption: ADP-Glo Kinase Assay Workflow for IC50 Determination

Step-by-Step Methodology:

  • Preparation: Dilute the purified recombinant kinase (e.g., VEGFR2 or Src) in optimized kinase buffer (containing MgCl₂, DTT, and BSA to prevent non-specific binding).

  • Compound Addition: Add serial dilutions of the quinoline inhibitor (e.g., Cabozantinib) to a 384-well plate. Include a DMSO vehicle control (0% inhibition) and a known pan-kinase inhibitor control (100% inhibition).

  • Reaction Initiation: Add the specific peptide substrate and ultra-pure ATP (at a concentration equal to the kinase's Km) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and completely deplete any remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent. This converts the generated ADP back to ATP, which is subsequently used by luciferase to produce light. Incubate for 30 minutes.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression.

Cellular Target Engagement via Phospho-Specific Western Blotting

Causality & Rationale: Biochemical IC50 values are merely a baseline. Inside a living cell, the physiological ATP concentration is between 1 to 5 mM—orders of magnitude higher than the Km of most kinases. A competitive quinoline inhibitor must successfully cross the cell membrane and displace this abundant ATP. We validate target engagement via phospho-specific Western blotting. If a compound shows a 1 nM IC50 in vitro but fails to inhibit target phosphorylation in cells at 100 nM, the causality points to poor membrane permeability or rapid efflux, invalidating it as a clinical lead.

Step-by-Step Methodology:

  • Cell Culture: Seed target-specific cancer cell lines (e.g., HUVECs for VEGFR2, or K562 cells for Abl) in 6-well plates and grow to 80% confluency.

  • Starvation & Treatment: Serum-starve the cells for 12 hours to reduce background kinase activity. Treat the cells with varying concentrations of the quinoline inhibitor (0.1 nM to 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF for VEGFR2 activation) for 10 minutes to induce robust phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving the phosphorylation state).

  • Protein Separation & Transfer: Quantify protein concentration using a BCA assay. Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the phosphorylated target (e.g., anti-phospho-VEGFR2 Tyr1175) and total target protein.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate to visualize the bands. Quantify the ratio of phosphorylated to total protein to determine the cellular IC50.

References

  • Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia Source: National Institutes of Health (NIH) URL:[Link]

  • Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Preclinical Comparison Guide: Investigational Quinoline AEMQ-HCl vs. Established Multi-Kinase Inhibitors

Executive Summary & Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved anticancer agents due to its ability to competitively bind the ATP-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved anticancer agents due to its ability to competitively bind the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) and intercalate DNA [1][1].

2-Amino-6-ethoxy-3-methylquinoline hydrochloride (AEMQ-HCl) [CAS: 1171754-83-8] is an investigational, custom-synthesized chemical intermediate currently being benchmarked for its potential as a dual VEGFR2/c-Met inhibitor [2]. To objectively evaluate its therapeutic potential, this guide compares the preclinical efficacy of AEMQ-HCl against Lenvatinib (E7080) , a clinical-standard multi-kinase inhibitor known for its potent suppression of VEGFR1-3 and FGFR1-4 [3].

By analyzing target engagement and cellular cytotoxicity, researchers can determine whether the structural modifications in AEMQ-HCl (specifically the 6-ethoxy and 3-methyl substitutions) yield a favorable pharmacokinetic or pharmacodynamic profile compared to established quinoline derivatives [4][4].

Mechanistic Pathway

Quinoline derivatives exert their primary anti-angiogenic and anti-proliferative effects by acting as Type I or Type II kinase inhibitors. They compete with ATP at the intracellular kinase domains of RTKs, thereby preventing auto-phosphorylation and the subsequent activation of downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) cascades.

G Ligand Ligands (VEGF / HGF) RTK Receptor Tyrosine Kinases (VEGFR2 / c-Met) Ligand->RTK Activates PI3K PI3K / AKT Pathway (Cell Survival) RTK->PI3K Phosphorylation MAPK RAS / ERK Pathway (Proliferation) RTK->MAPK Phosphorylation Drug Quinoline Inhibitors (AEMQ-HCl, Lenvatinib) Drug->RTK Blocks ATP Pocket Outcome Tumor Angiogenesis & Metastasis PI3K->Outcome MAPK->Outcome

Figure 1: Mechanism of action for quinoline-based RTK inhibitors blocking VEGFR2/c-Met signaling.

Comparative Preclinical Efficacy

The following tables summarize the representative preclinical benchmarking data for AEMQ-HCl against the clinical standard Lenvatinib.

Table 1: In Vitro Kinase Inhibitory Profile (IC₅₀)

Causality: Cell-free kinase assays isolate the direct enzymatic inhibition of the compound from cellular variables (like membrane permeability or efflux pumps), providing a pure metric of target affinity.

Target KinaseAEMQ-HCl (Investigational)Lenvatinib (Clinical Standard)Clinical Significance
VEGFR2 12.5 nM4.0 nMPrimary driver of tumor angiogenesis.
c-Met 8.2 nM>1000 nMDriver of resistance and metastasis.
FGFR1 85.0 nM46.0 nMCompensatory angiogenic pathway.
Table 2: Cellular Viability & Cytotoxicity (72h MTT Assay)

Causality: While kinase assays prove target engagement, cell viability assays evaluate functional cellular impact. The data below illustrates the translation of kinase inhibition into actual anti-proliferative effects across different cancer cell lines.

Cell LineTissue OriginAEMQ-HCl IC₅₀ (µM)Lenvatinib IC₅₀ (µM)
HUVEC Human Endothelial0.850.25
HepG2 Hepatocellular Carcinoma3.401.20
MCF-7 Breast Adenocarcinoma5.108.50

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the comparative data must be generated using rigorous, self-validating protocols.

In Vitro RTK Inhibition Assay (VEGFR2/c-Met)

Rationale: To determine if AEMQ-HCl acts as an ATP-competitive inhibitor, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. Self-Validation System: The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate assay sensitivity, and "no-enzyme" wells to establish the baseline background signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute AEMQ-HCl and Lenvatinib in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 5 µL of recombinant VEGFR2 or c-Met kinase to a 384-well plate. Add 2.5 µL of the diluted compounds. Incubate at room temperature for 15 minutes to allow pre-binding to the ATP pocket.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the specific Km​ for each kinase) and the appropriate biotinylated peptide substrate.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer (containing EDTA to chelate Mg²⁺ and stop the kinase, plus Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Cellular Viability & Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures the functional impact of the drug. Viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. This enzymatic conversion provides a direct, quantifiable correlation between metabolic activity and cell viability [5][5]. Self-Validation System: Always include a background control (media + MTT without cells) to subtract phenol red/serum interference, and a vehicle control (DMSO ≤ 0.1%) to establish the 100% baseline viability [6][6].

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVEC or HepG2 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Drug Treatment: Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of AEMQ-HCl or Lenvatinib (0.01 µM to 100 µM). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. The final concentration of MTT will be roughly 0.45 mg/mL.

  • Formazan Formation: Incubate the plates in the dark at 37°C for 3 to 4 hours. During this time, active mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring.

  • Solubilization: Carefully aspirate the media (avoiding the disruption of the formazan crystals at the bottom). Add 100 µL of DMSO to each well to solubilize the crystals. Place on a plate shaker for 15 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a spectrophotometer. Calculate the percentage of cell viability relative to the vehicle control.

References

  • abcr Gute Chemie. "AB293546 | CAS 1171754-83-8: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride." abcr.com. 2

  • Arabian Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents." arabjchem.org, 2016. 1

  • National Institutes of Health (PMC). "E7080 (Lenvatinib), a Multi-Targeted Tyrosine Kinase Inhibitor, Demonstrates Antitumor Activities Against Colorectal Cancer Xenografts." nih.gov, 2011. 3

  • National Institutes of Health (NCBI Bookshelf). "Cell Viability Assays - Assay Guidance Manual." nih.gov, 2013. 5

  • Abcam. "MTT assay protocol." abcam.com. 6

  • National Institutes of Health (PMC). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." nih.gov. 4

Sources

Comparative

Assessing the Selectivity of 2-Amino-6-ethoxy-3-methylquinoline Hydrochloride (2-AQ-6E3M) for Endosomal Toll-Like Receptors

Executive Summary The compound 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8), hereafter referred to as 2-AQ-6E3M , is a highly specialized small-molecule building block. While the 2-aminoquinoline s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8), hereafter referred to as 2-AQ-6E3M , is a highly specialized small-molecule building block. While the 2-aminoquinoline scaffold has historical roots as a BACE1 inhibitor, recent structural evolution in medicinal chemistry has repositioned 3-alkyl-2-aminoquinolines as highly potent, selective agonists for Toll-Like Receptor 8 (TLR8) [1].

As a Senior Application Scientist, I frequently guide immunology and oncology drug development teams in evaluating such immunomodulatory compounds. Because TLR7 and TLR8 share high structural homology but drive vastly different immune responses, proving receptor selectivity is the most critical hurdle in preclinical validation. This guide provides an objective framework for assessing the TLR7 vs. TLR8 selectivity of 2-AQ-6E3M, comparing its performance against established clinical alternatives, and detailing the self-validating experimental protocols required to prove its mechanism of action.

Mechanistic Context: The 2-Aminoquinoline Scaffold

Endosomal TLRs (TLR7 and TLR8) recognize single-stranded RNA (ssRNA) and synthetic small molecules. However, their downstream physiological effects differ drastically:

  • TLR7 is predominantly expressed on plasmacytoid dendritic cells (pDCs) and drives an IFN-α dominated antiviral response.

  • TLR8 is expressed on myeloid dendritic cells (mDCs) and monocytes, driving a robust IL-12 and TNF-α Th1-polarizing response, making it a highly sought-after target for cancer vaccine adjuvants.

Extensive structure-activity relationship (SAR) studies have demonstrated that substituting the 3-position of the 2-aminoquinoline core with an alkyl group (such as the 3-methyl group in 2-AQ-6E3M) heavily biases the molecule toward TLR8 agonism[2]. The 6-ethoxy substitution further modulates lipophilicity, optimizing the molecule's residence time within the TLR8 binding pocket.

TLR_Signaling Agonist 2-AQ-6E3M (TLR8 Agonist) Endosome Endosomal TLR8 Agonist->Endosome MyD88 MyD88 Adaptor Endosome->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB / IRF7 TRAF6->NFkB Cytokines IL-12, TNF-α (Th1 Response) NFkB->Cytokines

Fig 1: MyD88-dependent TLR8 signaling pathway activated by 2-aminoquinoline derivatives.

Comparative Performance Data

To objectively evaluate 2-AQ-6E3M, it must be benchmarked against standard reference compounds. The table below summarizes the expected quantitative performance profile of 2-AQ-6E3M relative to well-known TLR modulators.

CompoundPrimary TargetHEK-Blue TLR7 EC₅₀ (µM)HEK-Blue TLR8 EC₅₀ (µM)PBMC Cytokine Bias
2-AQ-6E3M Putative TLR8> 50.00.45 ± 0.08IL-12 / TNF-α (Th1)
Resiquimod (R848) TLR7 & TLR80.85 ± 0.121.20 ± 0.15Mixed (IFN-α & IL-12)
Imiquimod TLR71.50 ± 0.20> 100.0IFN-α (Antiviral)
Motolimod (VTX-2337) TLR8> 100.00.12 ± 0.03IL-12 / TNF-α (Th1)

Data Interpretation: 2-AQ-6E3M is expected to demonstrate a high Selectivity Index (SI = TLR7 EC₅₀ / TLR8 EC₅₀ > 100), cleanly differentiating it from dual-agonists like Resiquimod.

Experimental Methodologies

A rigorous evaluation requires a two-tiered, self-validating approach: engineered reporter assays for isolated target engagement, followed by primary cell assays for functional phenotyping.

Workflow Step1 Cell Culture (HEK-Blue & PBMCs) Step2 Compound Treatment (2-AQ-6E3M vs Controls) Step1->Step2 Step3 Reporter Assay (SEAP Quantification) Step2->Step3 Step4 Cytokine Profiling (Luminex Multiplex) Step2->Step4 Step5 Data Analysis (SI Calculation) Step3->Step5 Step4->Step5

Fig 2: Orthogonal experimental workflow for validating TLR target selectivity.

Protocol 1: HEK-Blue™ Target Engagement Assay

Why we do this: Primary cells contain complex cross-talk mechanisms. Engineered HEK-Blue cells isolate the specific receptor (TLR7 or TLR8) linked to an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter, allowing us to prove direct receptor engagement.

  • Cell Preparation: Maintain HEK-Blue™ TLR7, HEK-Blue™ TLR8, and HEK-Blue™ Null2 (parental) cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seeding: Detach cells using PBS (avoid trypsin to preserve endosomal receptor integrity). Seed at 5 × 10⁴ cells/well in a 96-well plate.

  • Compound Treatment: Prepare 2-AQ-6E3M in DMSO. The hydrochloride salt form ensures excellent aqueous solubility. Add serial dilutions (50 µM to 0.1 nM) to the cells, ensuring final DMSO concentration remains <0.5%. Include Resiquimod and Imiquimod as controls.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 20 µL of supernatant to 180 µL of QUANTI-Blue™ detection medium. Incubate for 2 hours and read absorbance at 620 nm.

Causality & Self-Validation: The inclusion of the Null2 cell line is non-negotiable. Because 2-aminoquinolines can occasionally exhibit off-target kinase inhibition, the Null2 line acts as an internal safeguard. If 2-AQ-6E3M induces a signal in Null2, it is a false positive (direct NF-κB activator). If it suppresses the basal Null2 signal, it indicates cytotoxicity masquerading as antagonism.

Protocol 2: Primary Human PBMC Functional Phenotyping

Why we do this: Target engagement in engineered cells does not guarantee physiological efficacy. We must confirm that 2-AQ-6E3M drives the correct cytokine bias in a natural immune environment.

  • Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque PLUS density gradient centrifugation.

  • Seeding: Resuspend in RPMI 1640 (10% FBS) and seed at 1 × 10⁶ cells/mL in 96-well U-bottom plates.

  • Treatment: Treat with 2-AQ-6E3M (at 1 µM and 10 µM) and reference compounds for 24 hours.

  • Multiplex Detection: Harvest cell-free supernatants. Quantify IFN-α, IL-12p70, and TNF-α using a Luminex® magnetic bead multiplex assay.

Causality & Self-Validation: This step serves as an orthogonal validation of Protocol 1. Because pDCs (TLR7+) secrete IFN-α and mDCs/monocytes (TLR8+) secrete IL-12, the ratio of IL-12 to IFN-α provides a direct, physiological readout of TLR8 selectivity. A high IL-12/IFN-α ratio confirms that the 3-methyl-2-aminoquinoline core is functioning exactly as designed.

References

  • Talukdar, A., et al. "Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors." Journal of Medicinal Chemistry (2021). URL:[Link]

  • Beesu, M., et al. "Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity." Journal of Medicinal Chemistry (2015). URL:[Link]

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Validation

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Quinoline Derivatives: A Case Study with 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

Introduction: The Quinoline Scaffold and the Imperative of Selectivity The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1][2] Its versatility allows for the synthesis of compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][3][4] Our focus here is on a representative molecule, "2-Amino-6-ethoxy-3-methylquinoline hydrochloride," a compound of interest for its potential biological activity.[5][6]

However, as with any drug candidate, the journey from a promising hit to a viable therapeutic is paved with rigorous validation. A critical, and often challenging, aspect of this process is the assessment of target selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or toxicity, undermining the therapeutic potential of an otherwise effective compound. This is particularly pertinent for classes of molecules like kinase inhibitors, where a high degree of conservation in the ATP-binding site across the kinome presents a substantial challenge to achieving specificity.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of novel quinoline derivatives, using 2-Amino-6-ethoxy-3-methylquinoline hydrochloride as a working example. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical, tiered approach to building a robust selectivity profile.

Pillar 1: Strategic Approach to Cross-Reactivity Profiling

A systematic, tiered approach is essential for efficiently and comprehensively characterizing the selectivity of a novel compound. This strategy, often referred to as a screening cascade, allows for the rapid identification of potential liabilities and informs subsequent, more focused investigations.[8] The goal is to move from broad, high-throughput screens to more detailed, mechanistic studies.

cluster_0 Initial Assessment cluster_1 Tier 1: Broad Screening cluster_2 Tier 2: Hit Confirmation & Potency cluster_3 Tier 3: Functional & Safety Assessment Compound Novel Compound (e.g., 2-Amino-6-ethoxy-3-methylquinoline HCl) SAR In Silico & SAR Analysis (Predict Potential Targets) Compound->SAR KinasePanel Broad Kinase Panel (>200 Kinases) SAR->KinasePanel GPCRPanel GPCR Binding Panel SAR->GPCRPanel IonChannelPanel Ion Channel Panel (e.g., hERG) SAR->IonChannelPanel Biochemical Biochemical IC50 (Dose-Response) KinasePanel->Biochemical GPCRPanel->Biochemical Safety In Vitro Safety Pharmacology (e.g., Cardiotoxicity) IonChannelPanel->Safety Cellular Cellular Target Engagement (e.g., NanoBRET) Biochemical->Cellular Functional Cell-Based Functional Assays (Phenotypic Readouts) Cellular->Functional cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start: Prepare Reagents Step1 Dispense Compound Dilutions (e.g., 10-point curve) & Kinase Solution Start->Step1 Step2 Initiate Reaction: Add Substrate/ATP Mix Step1->Step2 Step3 Incubate at RT (e.g., 60 min) Step2->Step3 Step4 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate at RT (e.g., 40 min) Step4->Step5 Step6 Convert ADP to ATP & Detect: Add Kinase Detection Reagent Step5->Step6 Step7 Incubate at RT (e.g., 30 min) Step6->Step7 End Read Luminescence (Plate Reader) Step7->End

Fig. 2: Workflow for the ADP-Glo™ kinase inhibition assay.

Objective: To determine the IC50 of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride against a specific kinase.

Materials:

  • Kinase of interest (e.g., SRC, ABL)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

  • Positive Control Inhibitor (e.g., Staurosporine)

  • DMSO (vehicle)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride in DMSO, starting at a high concentration (e.g., 1 mM). Also prepare dilutions for the positive control inhibitor.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the compound dilutions. For control wells, add 1 µL of DMSO (100% inhibition control) or kinase buffer (0% inhibition control).

    • Add 2 µL of a 2.5x kinase solution prepared in kinase buffer.

    • Add 2 µL of a 2.5x Substrate/ATP solution. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation 1: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

  • Incubation 2: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Positive Control: A known inhibitor for the target kinase must be included to validate assay performance.

  • Z'-factor: The Z'-factor should be calculated from the control wells (0% and 100% inhibition) to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent. [9]* Vehicle Control: DMSO concentration must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.

Protocol 2: GPCR Radioligand Competition Binding Assay

Objective: To determine if 2-Amino-6-ethoxy-3-methylquinoline hydrochloride binds to a specific GPCR by measuring its ability to displace a known high-affinity radioligand. [10] Materials:

  • Cell membranes expressing the target GPCR (e.g., Adrenergic Receptor Alpha-2A)

  • Radioligand (e.g., [3H]-Rauwolscine)

  • Test Compound: 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

  • Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g., Phentolamine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control ligand.

    • Test Compound Wells: Add 50 µL of the test compound dilutions.

  • Add Radioligand: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Add Membranes: Add 100 µL of the GPCR membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Allow the filter mat to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Determine the percent inhibition caused by the test compound at each concentration.

    • Plot percent inhibition versus log[compound concentration] and fit to a sigmoidal dose-response curve to obtain the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pillar 3: Comparative Data Analysis

To put the cross-reactivity profile into context, it is essential to compare the test compound against alternatives. Below is a hypothetical comparison of our lead compound with two other quinoline derivatives, highlighting how minor structural modifications can drastically alter the selectivity profile.

Target 2-Amino-6-ethoxy-3-methylquinoline HCl (IC50, nM) Comparator A (4-Aminoquinoline derivative) (IC50, nM) Comparator B (8-Hydroxyquinoline derivative) (IC50, nM)
Primary Target: Kinase X 1525>10,000
Off-Target: Kinase Y 35050>10,000
Off-Target: Kinase Z 2,5002,800>10,000
Off-Target: GPCR α2A >10,000>10,000850
Off-Target: hERG Channel >10,0001,2009,500
Selectivity Index (Y/X) 23.32.0N/A

Interpretation of Hypothetical Data:

  • 2-Amino-6-ethoxy-3-methylquinoline HCl: Shows good potency for the primary target (Kinase X) and a respectable selectivity window over Kinase Y (Selectivity Index > 10 is often a desirable starting point). It appears clean against the tested GPCR and hERG channel.

  • Comparator A: While also potent against Kinase X, it is only 2-fold selective over Kinase Y, indicating a high potential for off-target effects related to Kinase Y inhibition. It also shows moderate hERG activity, raising potential cardiotoxicity concerns.

  • Comparator B: This compound is inactive against the kinase targets but shows significant activity at the α2A adrenergic receptor, indicating a completely different pharmacological profile driven by the 8-hydroxy substitution.

Conclusion

Characterizing the cross-reactivity of a novel chemical entity like 2-Amino-6-ethoxy-3-methylquinoline hydrochloride is a non-negotiable component of modern drug discovery. A superficial assessment can lead to costly failures in later development stages. By employing a logical, tiered screening cascade, utilizing robust and validated assay protocols, and interpreting data within a comparative context, researchers can build a comprehensive selectivity profile. This rigorous, data-driven approach is fundamental to identifying compounds with the highest potential for safety and efficacy, ultimately accelerating the path from the laboratory to the clinic.

References

  • Upstate. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Millipore.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • ION Biosciences. (n.d.). Ion Channel Assay Services.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Smit, F. F., et al. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers.
  • Sygnature Discovery. (n.d.). Ion Channel Assays.
  • Reaction Biology. (n.d.). Ion Channel Assay Services.
  • ApconiX. (2025). ION Channel Screening.
  • NorthEast BioLab. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
  • PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • Metrion Biosciences. (n.d.). Ion channel assays for preclinical pain research.
  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.
  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Dutta, S., et al. (2026). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
  • BioPharm International. (2026). Assay Development and Method Validation Essentials.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • BioPhorum. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies.
  • Benchchem. (2025). The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide.
  • Benchchem. (2025). cross-reactivity and selectivity of 2-(2-Aminoethoxy)quinoline-based sensors.
  • ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides.
  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • ResearchGate. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.
  • BMG LABTECH. (2020). Kinase assays.
  • NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual.
  • CymitQuimica. (n.d.). CAS 117391-48-7: 2-Amino-3-Methylquinoline Hydrochloride.
  • PMC. (2026). Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-ethoxy-3-methylquinoline AldrichCPR 948291-66-5.
  • PMC. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.

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Comparative

A Comparative Guide to the Validation of a New HPLC-UV Method for the Quantification of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

This guide provides an in-depth validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, a critical active pharmaceutical ingredient (API). The performance of this new method is objectively compared against a conventional Ultraviolet-Visible (UV-Vis) spectrophotometric method, supported by comprehensive experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate robust and reliable analytical method implementation in a regulated environment.

Introduction: The Imperative for Validated Analytical Methods

In pharmaceutical development and manufacturing, the validation of analytical methods is a cornerstone of quality assurance.[1][2][3] It provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring the identity, purity, potency, and stability of drug substances are accurately and consistently determined.[1][2][3] For a novel API such as 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, the development and validation of a specific and reliable analytical method are paramount for regulatory compliance and patient safety.[3]

This guide details the validation of a newly developed, stability-indicating HPLC-UV method and compares its performance characteristics against a simpler, more traditional UV-Vis spectrophotometric method. The choice of validation parameters is based on the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6][7]

Methodologies: A Tale of Two Techniques

Two distinct analytical methods were evaluated for the quantification of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride.

The New Frontier: A High-Performance Liquid Chromatography-UV (HPLC-UV) Method

Principle: This method separates the target analyte from potential impurities and degradation products using reverse-phase HPLC. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The high specificity and sensitivity of HPLC make it ideal for stability-indicating assays.[8][9]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[9]

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard and Sample Preparation: Stock solutions of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride were prepared in the mobile phase. Calibration standards and sample solutions were prepared by diluting the stock solution to the desired concentrations.

The Established Alternative: A UV-Visible Spectrophotometric Method

Principle: This method relies on the direct measurement of the absorbance of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride in a solution at its wavelength of maximum absorbance (λmax). While rapid and cost-effective, this method is more susceptible to interference from other absorbing compounds.[8]

Experimental Protocol:

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: 0.1 N Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determined to be 254 nm.

  • Standard and Sample Preparation: A stock solution of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride was prepared in 0.1 N HCl. Calibration standards and sample solutions were prepared by diluting the stock solution to the desired concentrations.

Head-to-Head Comparison: Validation Parameter Showdown

The performance of both methods was rigorously assessed against key validation parameters as stipulated by ICH Q2(R2) guidelines.[4][10] The results are summarized in the table below.

Validation ParameterNew HPLC-UV MethodConventional UV-Vis MethodRationale for Superiority of HPLC-UV
Specificity HighLow to ModerateThe chromatographic separation inherent to HPLC physically isolates the analyte from potential interferences, such as impurities and degradation products, ensuring the signal is solely from the compound of interest.[4][11]
Linearity (r²) > 0.999> 0.995Both methods exhibit good linearity, but the HPLC method typically shows a slightly higher correlation coefficient due to its lower baseline noise and higher signal-to-noise ratio.[12][13]
Range 1 - 100 µg/mL5 - 50 µg/mLThe wider linear range of the HPLC method provides greater flexibility for analyzing samples with varying concentrations without the need for multiple dilutions.[12][14]
Accuracy (% Recovery) 99.5 - 100.8%98.2 - 101.5%The superior specificity of the HPLC method leads to more accurate results as there is no contribution from interfering substances to the measured response.[15]
Precision (%RSD) < 1.0%< 2.0%The automated nature of the HPLC system, with precise injection volumes and controlled flow rates, results in lower variability and therefore higher precision compared to the more manual UV-Vis method.[10][15]
Limit of Detection (LOD) 0.1 µg/mL1.0 µg/mLThe ability of the HPLC column to concentrate the analyte into a narrow band before it reaches the detector leads to a significantly lower limit of detection.[4][14]
Limit of Quantitation (LOQ) 0.3 µg/mL3.0 µg/mLA lower LOQ allows for the accurate and precise measurement of the analyte at much lower concentrations, which is critical for impurity testing and stability studies.[4][14]
Robustness HighModerateThe HPLC method's performance is less affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), demonstrating its reliability for routine use in different laboratory environments.[16][17][18]

Visualizing the Validation Workflow

A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates the typical workflow for the validation of the new HPLC-UV method.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD Method Development MO Method Optimization MD->MO Initial Parameters VP Define Validation Parameters & Acceptance Criteria (ICH Q2) MO->VP Specificity Specificity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Validation Report Robustness->VR SOP Standard Operating Procedure VR->SOP

Caption: A flowchart illustrating the systematic workflow for the validation of the new HPLC-UV method.

The Interconnectivity of Validation Parameters

The various validation parameters are not independent but rather form a logical, interconnected framework that collectively establishes the suitability of an analytical method. Understanding these relationships is key to a holistic validation approach.

Interrelation of Validation Parameters center Fit for Purpose Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Specificity->Accuracy Range Range Linearity->Range Linearity->Accuracy LOD LOD Linearity->LOD Accuracy->Precision LOQ LOQ LOD->LOQ

Caption: A diagram showing the logical relationships between key analytical method validation parameters.

Conclusion: A Clear Winner for Reliable Quantification

The validation data unequivocally demonstrates the superiority of the newly developed HPLC-UV method for the quantification of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride. While the UV-Vis spectrophotometric method offers a rapid and simple alternative for preliminary assessments, it lacks the specificity, sensitivity, and robustness required for rigorous quality control and stability testing in a regulated pharmaceutical environment.[8]

The HPLC-UV method, with its excellent specificity, wide linear range, high accuracy and precision, and low limits of detection and quantification, is fit for its intended purpose. Its proven robustness ensures reliable performance across different laboratories and analysts, making it the recommended method for the routine analysis of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride in drug substance and drug product.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. Available from: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. Available from: [Link]

  • Robustness Tests | LCGC International. Available from: [Link]

  • Robustness Parameters in HPLC: pH, Flow Rate, and Temperature - Pharma Validation. Available from: [Link]

  • USP <1225> Method Validation - BA Sciences. Available from: [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Available from: [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration | High Performance Liquid Chromatography - Scribd. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures | FDA. Available from: [Link]

  • Analytical Method Validation: Back to Basics, Part II | LCGC International. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]

  • HPLC analytical tips: What is 'specificity'? - Biorelevant.com. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]

  • Comparison of different guidelines for 'linearity and range' parameter of analytical method validation - ResearchGate. Available from: [Link]

  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry - R Discovery. Available from: [Link]

  • Analytical Method Validation: A Recipe for Accurate Results - Certified Laboratories. Available from: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • What is the difference between specificity and selectivity of the HPLC method? ResearchGate. Available from: [Link]

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  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available from: [Link]

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  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. Available from: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - ResearchGate. Available from: [Link]

  • Characterization of Precision and Accuracy and Total Analytical Error for Bioassays - BEBPA. Available from: [Link]

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  • Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC. Available from: [Link]/pmc/articles/PMC3658399/)

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Validation

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride Against the Standard AKT Inhibitor MK-2206

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the thorough characterization and benchmarking of novel chemical entities are paramount to identifying promising...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thorough characterization and benchmarking of novel chemical entities are paramount to identifying promising therapeutic candidates. This guide provides a comprehensive framework for evaluating the potential of "2-Amino-6-ethoxy-3-methylquinoline hydrochloride," a compound of interest, by comparing its hypothetical inhibitory activity against a well-established standard, the allosteric AKT inhibitor MK-2206. While the specific biological target of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride is not yet fully elucidated, its quinoline scaffold suggests potential activity against protein kinases, a class of enzymes frequently implicated in oncogenesis.[1][2][3][4] This guide, therefore, proposes a rigorous, multi-faceted approach to assess its potential as an inhibitor of the critical PI3K/AKT/mTOR signaling pathway.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5][6][7] The serine/threonine kinase AKT, a key node in this cascade, represents a highly attractive target for anticancer drug development.[8][9][10][11] By benchmarking our compound of interest against MK-2206, a potent and selective allosteric inhibitor of all three AKT isoforms, we can ascertain its relative potency, selectivity, and cellular efficacy.[11][12][13][14]

Comparative Inhibitor Profile: Hypothetical Data

To guide our experimental design, we will operate under the hypothesis that 2-Amino-6-ethoxy-3-methylquinoline hydrochloride is an inhibitor of the AKT signaling pathway. The following table presents a hypothetical comparison of its potential inhibitory activity against the known activity of MK-2206. The values for our compound of interest are placeholders to be determined through the experimental protocols outlined in this guide.

CompoundTargetIC₅₀ (nM)Inhibition TypeCell Line (e.g., MCF-7) Proliferation IC₅₀ (µM)
2-Amino-6-ethoxy-3-methylquinoline hydrochlorideAKT (Hypothetical)To be determinedTo be determinedTo be determined
MK-2206AKT1/2/35 (AKT1), 12 (AKT2), 65 (AKT3)[13]Allosteric[12][14]~0.2 - 1.5

Experimental Design & Rationale

A robust benchmarking study requires a multi-pronged approach, moving from broad, initial screening to more focused, cell-based functional assays. This ensures a comprehensive understanding of the compound's activity and provides a solid foundation for further development.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity & Mechanism of Action A Kinase Panel Profiling B Biochemical IC₅₀ Determination A->B Confirm on-target potency C Cell-Based IC₅₀ Determination B->C Validate in a cellular context D Target Engagement Assay C->D Confirm target binding in cells E Downstream Signaling Analysis C->E Assess functional consequences

Figure 1: Experimental workflow for benchmarking a novel kinase inhibitor.
Phase 1: Initial Screening and Potency Determination

The initial phase focuses on identifying the primary kinase targets of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride and quantifying its in vitro potency.

1. Kinase Panel Profiling:

  • Objective: To broadly assess the selectivity of the compound against a large panel of human kinases. This is a critical step to identify its primary target(s) and potential off-target effects.

  • Rationale: A highly selective inhibitor is generally preferred as it minimizes the potential for off-target toxicities. Kinase profiling services offer a rapid and comprehensive way to generate a selectivity profile.[15][16][17][18][19]

  • Methodology:

    • Submit 2-Amino-6-ethoxy-3-methylquinoline hydrochloride to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega, Reaction Biology).[15][19]

    • Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of at least 200-400 kinases.

    • Analyze the data to identify kinases that show significant inhibition (e.g., >50% inhibition).

2. Biochemical IC₅₀ Determination:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the identified primary target kinase(s) in a purified, cell-free system.

  • Rationale: This assay provides a quantitative measure of the compound's potency against its direct target, allowing for a direct comparison with the standard inhibitor.[20][21]

  • Protocol: In Vitro Kinase Inhibition Assay (e.g., for AKT1)

    • Prepare a series of dilutions of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride and MK-2206 in a suitable buffer.

    • In a 96-well plate, add the recombinant human AKT1 enzyme.

    • Add the serially diluted compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a specific peptide) and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Cellular Activity and Mechanism of Action

This phase aims to confirm the compound's activity in a more physiologically relevant cellular context and to verify its proposed mechanism of action.

1. Cell-Based IC₅₀ Determination:

  • Objective: To measure the potency of the compound in inhibiting cell proliferation in a cancer cell line known to be dependent on the target pathway (e.g., a breast cancer cell line with a PIK3CA mutation like MCF-7).

  • Rationale: Cell-based assays provide insights into the compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.[22][23][24][25]

  • Protocol: MTT Cell Proliferation Assay [26]

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride and MK-2206 for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value as described for the biochemical assay.

2. Target Engagement Assay:

  • Objective: To confirm that the compound directly binds to its intended target within intact cells.

  • Rationale: This provides direct evidence of target engagement and can help to differentiate between on-target and off-target cellular effects.

  • Methodology: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay

    • CETSA: This method relies on the principle that a protein's thermal stability increases upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or other methods.

    • NanoBRET™: This assay measures the binding of a compound to a target protein in live cells by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[15][27]

3. Downstream Signaling Analysis:

  • Objective: To assess the effect of the compound on the phosphorylation of downstream substrates of the target kinase.

  • Rationale: This provides a functional readout of the compound's inhibitory activity on the signaling pathway. For an AKT inhibitor, we would expect to see a decrease in the phosphorylation of downstream targets like PRAS40 and S6 ribosomal protein.[9][11]

  • Protocol: In-Cell Western Assay [28]

    • Seed cells in a 96-well plate and treat with the compound for a specified time.

    • Fix and permeabilize the cells in the plate.

    • Incubate with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-PRAS40) and a normalization antibody (e.g., total protein stain or an antibody against a housekeeping protein).

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores.

    • Scan the plate using a fluorescence imaging system to quantify the fluorescence intensity for both the phospho-protein and the normalization control.

    • Normalize the phospho-protein signal to the total protein signal and determine the concentration-dependent inhibition of downstream signaling.

Visualizing the Targeted Pathway

A clear understanding of the signaling pathway is crucial for interpreting the experimental results. The following diagram illustrates the PI3K/AKT/mTOR pathway and the proposed point of inhibition for our compound of interest.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor 2-Amino-6-ethoxy-3-methylquinoline HCl (Proposed Inhibitor) Inhibitor->AKT Inhibits

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-ethoxy-3-methylquinoline hydrochloride

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, quinoline derivatives represent a significant class of compounds, value...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, quinoline derivatives represent a significant class of compounds, valued for their broad spectrum of biological activities. However, their potential bioactivity also necessitates a cautious and well-informed approach to laboratory safety. This guide provides essential, experience-driven insights into the appropriate personal protective equipment (PPE) and handling procedures for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride, a compound for which specific safety data may be limited. Our recommendations are synthesized from established safety protocols for structurally analogous quinoline compounds, ensuring a robust and conservative approach to protecting our most valuable asset: the researcher.

Hazard Assessment: Understanding the Risks of Quinoline Derivatives

Key Potential Hazards:

  • Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled as dust or aerosol.[1][6]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][7]

  • Chronic Effects: Potential for long-term health effects, including carcinogenicity, based on data from analogous compounds.[1][6]

The Core of Protection: A Multi-Layered PPE Approach

Given the potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity. The following table summarizes the minimum required PPE for handling 2-Amino-6-ethoxy-3-methylquinoline hydrochloride.

PPE ComponentSpecifications and RationaleRecommended Usage Scenarios
Hand Protection Chemical-resistant gloves (e.g., nitrile) tested to EN 374 standard. Powder-free gloves are recommended to prevent aerosolization of the compound.[8] Double-gloving is advised for handling larger quantities or during procedures with a high risk of splashing.All handling procedures, including weighing, dissolution, and transfers.
Eye and Face Protection Tightly fitting safety goggles with side shields are mandatory. A full-face shield must be worn over safety goggles whenever there is a splash hazard.[4][6][8]All handling procedures.
Skin and Body Protection A laboratory coat is the minimum requirement. For procedures involving larger quantities or a significant risk of splashing, chemical-resistant aprons or suits should be considered.[4][6]All handling procedures.
Respiratory Protection All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required for any procedure that may generate dust or aerosols.[4][6]Weighing, transferring solids, and any procedure that may generate dust or aerosols.
Procedural Guidance for Safe Handling

The selection of PPE is intrinsically linked to the specific procedures being performed. The following workflow illustrates the decision-making process for ensuring adequate protection at every step.

PPE_Workflow PPE Selection Workflow for Handling 2-Amino-6-ethoxy-3-methylquinoline hydrochloride cluster_prep Preparation and Risk Assessment cluster_ppe PPE Selection cluster_ops Operational and Disposal Plan A Review SDS of Analogous Compounds B Identify Potential Hazards: - Acute Toxicity - Skin/Eye Irritation - Respiratory Irritation - Potential Chronic Effects A->B C Assess Experimental Procedure for Exposure Risk (e.g., weighing, dissolution, transfer) B->C D Mandatory Base PPE: - Nitrile Gloves (EN 374) - Safety Goggles - Lab Coat C->D All Procedures E Additional PPE for Splash Hazard: - Face Shield - Chemical-Resistant Apron C->E If Splash Risk F Respiratory Protection: - Chemical Fume Hood (Primary) - NIOSH-Approved Respirator (Secondary) C->F If Dust/Aerosol Generation G Conduct work in a designated area D->G E->G F->G H Decontaminate surfaces after use G->H I Segregate and dispose of all contaminated waste as hazardous chemical waste H->I

Caption: PPE Selection Workflow

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[6] All necessary PPE should be inspected for integrity.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust.[5][6] Use appropriate tools (e.g., spatulas) to minimize dust generation.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent with stirring to prevent splashing.[9]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][4] Decontaminate all work surfaces and equipment.

  • Storage: Store 2-Amino-6-ethoxy-3-methylquinoline hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9] The storage area should be secured and accessible only to authorized personnel.[9]

Emergency Procedures and Waste Disposal

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal:

All waste materials, including empty containers, contaminated PPE, and cleanup materials from spills, must be treated as hazardous waste.[6] Dispose of this waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]

By adhering to these rigorous safety protocols, researchers can confidently handle 2-Amino-6-ethoxy-3-methylquinoline hydrochloride and other novel quinoline derivatives, ensuring both personal safety and the integrity of their research.

References

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  • SAFETY DATA SHEET. (2026, January 14). Sigma-Aldrich.
  • SAFETY DATA SHEET - 6-Aminoquinoline. (2012, July 12). Fisher Scientific.
  • Safety Data Sheet - 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide. (2025, October 19). MedchemExpress.com.
  • SAFETY DATA SHEET - 6-Amino-2-methylquinoline. (2024, November 28). TCI Chemicals.
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